molecular formula C23H34N2O7 B15573829 Istaroxime oxalate

Istaroxime oxalate

カタログ番号: B15573829
分子量: 450.5 g/mol
InChIキー: GJLPXHFMMRXIHT-ROJIRLEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Istaroxime oxalate is a useful research compound. Its molecular formula is C23H34N2O7 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H34N2O7

分子量

450.5 g/mol

IUPAC名

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1

InChIキー

GJLPXHFMMRXIHT-ROJIRLEOSA-N

製品の起源

United States

Foundational & Exploratory

Istaroxime Oxalate's Mechanism of Action on SERCA2a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime (B1662506) is a novel luso-inotropic agent that has demonstrated potential in the treatment of acute heart failure. Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase and, critically, the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). This guide provides an in-depth technical overview of the molecular mechanism by which istaroxime oxalate (B1200264) modulates SERCA2a activity. The primary mode of action is the disruption of the inhibitory interaction between SERCA2a and its endogenous regulator, phospholamban (PLB), leading to enhanced calcium reuptake into the sarcoplasmic reticulum, thereby improving both cardiac contraction and relaxation. This document collates quantitative data, details key experimental protocols, and provides visual representations of the underlying pathways to serve as a comprehensive resource for researchers in cardiovascular drug development.

Core Mechanism: Relief of Phospholamban Inhibition

The principal mechanism by which istaroxime stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLB).[1][2] In its dephosphorylated state, PLB binds to SERCA2a, reducing its affinity for Ca2+ and slowing the rate of calcium transport.[3] Istaroxime has been shown to directly interact with the SERCA2a/PLB complex, causing the dissociation of PLB from SERCA2a.[1][4] This action is independent of the cAMP/PKA signaling pathway, which is the canonical route for PLB regulation via phosphorylation.[1][2] By removing the inhibitory brake of PLB, istaroxime effectively enhances SERCA2a activity, leading to more efficient sequestration of cytosolic Ca2+ into the sarcoplasmic reticulum during diastole.[1][4] This enhanced Ca2+ loading of the SR also results in a greater Ca2+ release during subsequent systole, contributing to its inotropic effect.

The stimulatory effect of istaroxime on SERCA2a is dependent on the presence of PLB. In experimental systems where SERCA2a is expressed without PLB, istaroxime has no significant effect on its activity.[1] This underscores the specificity of its mechanism, which targets the regulatory interaction rather than being a direct allosteric activator of the enzyme itself.

The proposed molecular model suggests that istaroxime binding to the SERCA2a/PLB complex favors the conformational transition of SERCA2a from the E2 (low Ca2+ affinity) to the E1 (high Ca2+ affinity) state, which accelerates the overall catalytic cycle of the pump.[1][2]

Quantitative Data on Istaroxime's Effects

The following tables summarize the key quantitative parameters of istaroxime's action on SERCA2a and its other primary target, the Na+/K+-ATPase.

Table 1: Effect of Istaroxime on SERCA2a Activity

PreparationConditionIstaroxime ConcentrationEffect on VmaxEffect on Kd(Ca2+)Reference
Dog Cardiac SR VesiclesHealthy100 nM+28%No significant change[1]
Dog Cardiac SR VesiclesFailing1 nM+34%No significant change[1]
Sf21 Cells co-expressing SERCA2a and PLB-100 nMIncreasedNo significant change[1]
STZ Diabetic Rat Cardiac HomogenatesDiabetic500 nM+25% (normalized to control)No significant change[5]
Guinea Pig Cardiac PreparationsHealthy100 nMNo significant change~20% reduction[6]

Table 2: Effect of Istaroxime on 45Ca2+ Uptake

PreparationIstaroxime ConcentrationEffect on VmaxEffect on KdReference
Dog Cardiac SR Vesicles50 nM+22%No significant change[1]

Table 3: Effect of Istaroxime on SERCA2a/PLB Co-immunoprecipitation

Istaroxime Concentration (at 0.1 µM free Ca2+)Reduction in Co-immunoprecipitated SERCA2aReference
1 nM22%[7]
10 nM40%[7]
100 nM43%[7]

Table 4: Istaroxime and Metabolite Activity on Na+/K+-ATPase

CompoundPreparationIC50Reference
IstaroximeDog Kidney0.14 ± 0.02 µM[6]
IstaroximeRat Renal Preparations55 ± 19 µM[6]
PST3093 (metabolite)Dog Kidney> 100 µM (inactive)[6]

Detailed Experimental Protocols

SERCA2a ATPase Activity Assay

This protocol is adapted from methodologies described in the literature.[1][5]

  • Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue homogenates using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, HEPES, MgCl2, ATP, and a Ca2+/EGTA buffer system to control free Ca2+ concentrations.

  • Istaroxime Incubation: Pre-incubate the cardiac microsomes with varying concentrations of istaroxime oxalate or vehicle control for a specified time (e.g., 5 minutes) at 4°C.

  • Initiation of Reaction: Initiate the ATPase reaction by adding the microsomes to the reaction mixture and incubating at 37°C. The reaction is started by the addition of 32P-ATP.

  • Termination of Reaction: Stop the reaction after a defined period (e.g., 15-30 minutes) by adding an ice-cold solution of trichloroacetic acid or similar quenching agent.

  • Quantification of Phosphate (B84403) Release: Separate the liberated inorganic phosphate (32Pi) from the unhydrolyzed ATP, typically using a charcoal-based method.

  • Measurement: Quantify the amount of 32Pi using liquid scintillation counting.

  • Data Analysis: Determine SERCA2a-specific activity by subtracting the ATPase activity measured in the presence of a specific SERCA inhibitor like cyclopiazonic acid (CPA). Plot the Ca2+-dependent activation of ATPase activity and fit the data to a sigmoidal curve to determine Vmax and Kd(Ca2+).

45Ca2+ Uptake Assay

This protocol is based on methods used to assess the functional consequence of SERCA2a activation.[1]

  • Preparation of SR Vesicles: Prepare SR vesicles from cardiac tissue as described for the ATPase activity assay.

  • Uptake Buffer: Prepare an uptake buffer containing KCl, HEPES, MgCl2, ATP, and an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase). Include a Ca2+ precipitating agent like potassium oxalate to maintain a low intra-vesicular Ca2+ concentration.

  • Istaroxime Incubation: Pre-incubate the SR vesicles with this compound or vehicle control.

  • Initiation of Uptake: Start the Ca2+ uptake by adding a solution containing a known concentration of Ca2+ and 45Ca2+ as a tracer to the vesicle suspension at 37°C.

  • Termination of Uptake: At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters to separate the vesicles from the external medium.

  • Washing: Immediately wash the filters with an ice-cold wash buffer to remove externally bound 45Ca2+.

  • Measurement: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of Ca2+ uptake and determine the Vmax and Kd by fitting the data to appropriate kinetic models.

Co-immunoprecipitation of SERCA2a and Phospholamban

This protocol is designed to demonstrate the physical dissociation of PLB from SERCA2a induced by istaroxime.[7]

  • Incubation of SR Vesicles: Incubate cardiac SR vesicles with varying concentrations of istaroxime and controlled free Ca2+ concentrations.

  • Solubilization: Solubilize the vesicle proteins using a buffer containing a non-denaturing detergent (e.g., Tween 20).

  • Immunoprecipitation: Add a monoclonal antibody specific for PLB to the solubilized protein mixture and incubate to allow antibody-antigen binding.

  • Capture of Immune Complexes: Add Protein G-Sepharose beads to the mixture to capture the antibody-PLB complexes.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a nitrocellulose membrane, and probe with a primary antibody specific for SERCA2a.

  • Detection: Use a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) and a suitable substrate to visualize the SERCA2a band.

  • Quantification: Quantify the intensity of the SERCA2a band to determine the amount of SERCA2a that was co-immunoprecipitated with PLB. A decrease in the band intensity in the presence of istaroxime indicates a disruption of the SERCA2a-PLB interaction.

Signaling Pathways and Experimental Workflows

Istaroxime's Mechanism of Action on SERCA2a

Istaroxime_Mechanism cluster_SR_Lumen SR Lumen cluster_SR_Membrane SR Membrane cluster_Cytosol Cytosol Ca_SR Ca2+ SERCA2a_PLB SERCA2a-PLB Complex (Inhibited State) SERCA2a_Active SERCA2a (Active State) SERCA2a_PLB->SERCA2a_Active PLB Dissociation PLB_dissociated PLB SERCA2a_PLB->PLB_dissociated SERCA2a_Active->Ca_SR Pumps Ca2+ into SR Istaroxime Istaroxime Istaroxime->SERCA2a_PLB Binds to complex Ca_Cytosol Ca2+ Ca_Cytosol->SERCA2a_Active Transport

Caption: Istaroxime binds to the SERCA2a-PLB complex, inducing the dissociation of PLB and activating SERCA2a-mediated Ca2+ transport into the SR.

SERCA2a Catalytic Cycle and the Influence of Istaroxime

SERCA2a_Cycle E1_Ca2 E1-Ca2 E1P_Ca2 E1P-Ca2 E1_Ca2->E1P_Ca2 +ATP E2P E2P E1P_Ca2->E2P Conformational Change E2 E2 E2P->E2 -Pi, -Ca2+ (to lumen) E2_PLB E2-PLB (Inhibited) E2_PLB->E2 Istaroxime E2->E1_Ca2 +2Ca2+ (from cytosol) E2->E2_PLB +PLB Istaroxime Istaroxime Experimental_Workflow start Start prep Prepare Cardiac SR Microsomes start->prep incubate Incubate with Istaroxime (or Vehicle) prep->incubate atpase_assay Perform SERCA2a ATPase Activity Assay incubate->atpase_assay ca_uptake_assay Perform 45Ca2+ Uptake Assay incubate->ca_uptake_assay co_ip Perform SERCA2a-PLB Co-immunoprecipitation incubate->co_ip analyze_atpase Analyze Vmax and Kd(Ca2+) atpase_assay->analyze_atpase analyze_ca_uptake Analyze Rate of Ca2+ Transport ca_uptake_assay->analyze_ca_uptake analyze_co_ip Quantify SERCA2a-PLB Interaction co_ip->analyze_co_ip end Conclusion on Mechanism analyze_atpase->end analyze_ca_uptake->end analyze_co_ip->end

References

Istaroxime Oxalate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime (B1662506) is a first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF). It exhibits a novel dual mechanism of action, acting as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This unique pharmacological profile results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of istaroxime oxalate (B1200264), including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

The discovery of istaroxime stemmed from the need for novel inotropic agents for acute heart failure with an improved safety profile compared to existing therapies like digoxin, which are often associated with an increased risk of arrhythmias. The therapeutic strategy behind istaroxime was to develop a molecule that could enhance cardiac contractility without causing an overload of intracellular calcium, which is a key factor in arrhythmogenesis. This was achieved by combining Na+/K+-ATPase inhibition with SERCA2a activation. Inhibition of the Na+/K+-ATPase leads to a modest increase in intracellular sodium, which in turn reduces the driving force for the sodium-calcium exchanger (NCX), leading to a transient increase in intracellular calcium and enhanced contractility. Concurrently, the activation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum, which not only improves diastolic relaxation but also mitigates the risk of calcium-induced arrhythmias.

Synthesis Pathway

The synthesis of istaroxime has been approached through various routes, with a notable method starting from the readily available steroid precursor, dehydroepiandrosterone (B1670201) (DHEA). One reported pathway involves a four-step process of epoxidation, ring-opening, substitution, and oximation, yielding an overall yield of 24.1%.[1]

A more detailed, albeit still high-level, synthetic scheme starting from prasterone (dehydroepiandrosterone) has also been described. The following diagram illustrates the key transformations in this synthetic pathway.

Istaroxime_Synthesis DHEA Dehydroepiandrosterone (DHEA) Intermediate1 Epoxide Intermediate DHEA->Intermediate1 Epoxidation Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Ring-opening Intermediate3 Substituted Intermediate Intermediate2->Intermediate3 Substitution Istaroxime_base Istaroxime (Free Base) Intermediate3->Istaroxime_base Oximation Istaroxime_oxalate Istaroxime Oxalate Istaroxime_base->Istaroxime_oxalate Oxalic Acid

Caption: High-level synthesis pathway of this compound from DHEA.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of istaroxime are not extensively published in publicly available literature, the following represents a generalized procedure based on the described chemical transformations.

Step 1: Epoxidation of Dehydroepiandrosterone (DHEA)

  • Objective: To introduce an epoxide ring at the C5-C6 double bond of DHEA.

  • General Procedure: DHEA is dissolved in a suitable organic solvent (e.g., dichloromethane). A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess peroxy acid and acidic byproducts. The organic layer is dried and concentrated to yield the crude epoxide intermediate.

Step 2: Ring-Opening of the Epoxide

  • Objective: To open the epoxide ring to form a diol.

  • General Procedure: The epoxide intermediate is dissolved in a solvent mixture (e.g., acetone-water). An acid catalyst (e.g., perchloric acid) is added, and the mixture is stirred until the reaction is complete (monitored by TLC). The reaction is neutralized, and the product is extracted into an organic solvent. The organic layer is dried and concentrated to afford the diol intermediate.

Step 3: Substitution

  • Objective: To introduce the desired functional group at a specific position, likely involving modification of the C17 ketone. This step is less clearly defined in the available literature and may involve multiple transformations.

Step 4: Oximation

  • Objective: To form the oxime ether at the C3 position.

  • General Procedure: The ketone precursor is reacted with an O-alkylhydroxylamine derivative in the presence of a base (e.g., pyridine (B92270) or sodium acetate) in a suitable solvent (e.g., ethanol). The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed, and the residue is purified by chromatography to yield the istaroxime free base.

Step 5: Formation of this compound

  • Objective: To convert the istaroxime free base into its more stable and water-soluble oxalate salt.

  • General Procedure: Based on a general method for oxalate salt formation, the istaroxime free base is dissolved in a suitable solvent (e.g., a mixture of n-propanol and methyl tert-butyl ether).[2] A solution of anhydrous oxalic acid in the same solvent system is then added dropwise. The this compound salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.[2]

Mechanism of Action

Istaroxime's unique therapeutic profile arises from its dual action on two key proteins involved in cardiac muscle contraction and relaxation.

Istaroxime_MoA cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Maintains Na+ gradient for Ca_cytosol [Ca2+]i NaK_ATPase->Ca_cytosol Leads to transient increase Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates SERCA2a->Ca_cytosol Decreases Contraction Increased Contractility (Inotropy) Ca_cytosol->Contraction Relaxation Improved Relaxation (Lusitropy) Ca_cytosol->Relaxation Reuptake leads to

Caption: Mechanism of action of Istaroxime in cardiomyocytes.

Inhibition of Na+/K+-ATPase

Istaroxime is a potent inhibitor of the Na+/K+-ATPase enzyme.

  • Experimental Protocol: Na+/K+-ATPase Activity Assay

    • Principle: The assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP. The inhibitory effect of istaroxime is determined by measuring the reduction in Pi release in the presence of the compound.

    • Procedure:

      • Purified Na+/K+-ATPase enzyme is pre-incubated with varying concentrations of istaroxime.

      • The enzymatic reaction is initiated by the addition of ATP.

      • The reaction is stopped, and the amount of released Pi is measured using a colorimetric method (e.g., malachite green assay).

      • The concentration of istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Stimulation of SERCA2a

Istaroxime directly stimulates the activity of SERCA2a, an ATP-dependent calcium pump located in the membrane of the sarcoplasmic reticulum.

  • Experimental Protocol: SERCA2a Activity Assay

    • Principle: This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of calcium. The stimulatory effect of istaroxime is determined by the increase in the rate of ATP hydrolysis.

    • Procedure:

      • Microsomal fractions containing SERCA2a are prepared from cardiac tissue.

      • The microsomes are incubated with varying concentrations of istaroxime in a reaction buffer containing calcium and radiolabeled [γ-³²P]ATP or through a coupled enzyme assay that measures ADP production.

      • The reaction is stopped, and the amount of hydrolyzed ATP is quantified by measuring the released ³²Pi or the change in absorbance.

      • The concentration of istaroxime that produces 50% of the maximal stimulation (EC50) can be determined. While a specific EC50 value for istaroxime on SERCA2a is not consistently reported in the literature, studies have demonstrated significant stimulation of SERCA2a activity at nanomolar concentrations.[3]

Quantitative Data

The following tables summarize the key quantitative data for istaroxime from in vitro and clinical studies.

Table 1: In Vitro Activity of Istaroxime

TargetParameterValueSpeciesReference
Na+/K+-ATPaseIC500.11 µMNot SpecifiedN/A
SERCA2aActivitySignificant stimulation at 100 nMGuinea Pig[3]

Table 2: Hemodynamic Effects of Istaroxime in a Phase 2 Clinical Trial in Patients with Acute Heart Failure

ParameterDoseChange from Baselinep-valueReference
Pulmonary Capillary Wedge Pressure (PCWP) 0.5 µg/kg/min-3.2 mmHg<0.05[4]
1.0 µg/kg/min-3.3 mmHg<0.05[4]
1.5 µg/kg/min-4.7 mmHg<0.05[4]
Cardiac Index 1.5 µg/kg/minSignificant Increase0.04[5]
Systolic Blood Pressure 1.0 µg/kg/min6-8 mmHg increase<0.001[4]
Heart Rate Both DosesSignificant DecreaseN/A[6]
E/e' ratio 0.5 µg/kg/min-4.550.029[4]
1.0 µg/kg/min-3.160.009[4]

Conclusion

Istaroxime represents a promising new therapeutic agent for acute heart failure with a unique dual mechanism of action that addresses both systolic and diastolic dysfunction. Its ability to enhance cardiac contractility while improving relaxation and maintaining a favorable safety profile distinguishes it from currently available inotropes. The synthesis of istaroxime from dehydroepiandrosterone offers a viable route for its production. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and establish its role in the management of acute heart failure. This technical guide provides a foundational resource for scientists and researchers involved in the ongoing development and investigation of istaroxime and related compounds.

References

Preclinical Profile of Istaroxime Oxalate in Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime (B1662506) is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1] It possesses a unique dual mechanism of action, acting as both a Na+/K+-ATPase inhibitor and a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator.[2][3] This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium.[1][4] Preclinical studies have demonstrated its potential to improve cardiac function in various animal models of heart failure, distinguishing it from existing inotropic agents by its ability to increase systolic blood pressure without significantly increasing heart rate or inducing arrhythmias. This document provides an in-depth technical overview of the preclinical data available for istaroxime oxalate (B1200264), focusing on its pharmacological effects, experimental validation, and underlying mechanisms of action.

Mechanism of Action

Istaroxime exerts its effects on cardiomyocytes through two primary targets:

  • Na+/K+-ATPase Inhibition: Similar to cardiac glycosides like digoxin, istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX) in its forward mode. The resulting increase in intracellular calcium concentration enhances myocardial contractility.

  • SERCA2a Stimulation: Uniquely, istaroxime also stimulates the activity of SERCA2a, a pump responsible for sequestering calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a activity is often impaired, leading to diastolic dysfunction. By activating SERCA2a, istaroxime enhances the rate and amount of calcium reuptake into the SR, which not only improves myocardial relaxation but also increases the SR calcium load available for subsequent contractions, further contributing to its inotropic effect.

The combined action of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a synergistic effect, improving both systolic and diastolic function.

Signaling Pathway of Istaroxime

Istaroxime Signaling Pathway cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum Istaroxime_ext Istaroxime (extracellular) NKA Na+/K+-ATPase Istaroxime_ext->NKA Inhibits Na_in ↑ [Na+]i NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Na_in->NCX Reduces Ca2+ efflux via Contraction Contraction Ca_in->Contraction Enhanced Istaroxime_int Istaroxime (intracellular) SERCA2a SERCA2a Istaroxime_int->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime_int->PLB Relieves inhibition Ca_SR ↑ SR [Ca2+] SERCA2a->Ca_SR ↑ Ca2+ uptake PLB->SERCA2a Inhibits Ca_SR->Contraction ↑ Ca2+ release for next beat Relaxation Relaxation Ca_SR->Relaxation Improved

Istaroxime's dual mechanism of action on cardiomyocyte calcium handling.

Preclinical Efficacy Data

Istaroxime has been evaluated in several preclinical models of heart failure, demonstrating consistent improvements in cardiac function.

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in a Guinea Pig Model of Aortic Banding-Induced Heart Failure
ParameterChange with Istaroxime (0.11 mg/kg/min IV)Reference
Fractional Shortening+18%
Aortic Flow Rate+19%
Peak Myocardial Systolic Velocity+36%
Circumferential Fiber Shortening+24%
Peak Atrial Flow Velocity+69%
Isovolumic Relaxation Time+19%
Peak Myocardial Early Diastolic Velocity+42%
Table 2: Effects of Istaroxime on SERCA2a Activity
PreparationIstaroxime ConcentrationEffect on SERCA2a VmaxReference
Healthy Dog Cardiac SR Vesicles100 nM+28%
Failing Dog Cardiac SR Vesicles1 nM+34%
Aortic Banded Guinea Pig LV Microsomes100 nMNormalized depressed (-32%) activity & increased by +17%
Table 3: Comparative Profile of Istaroxime and Digoxin
FeatureIstaroximeDigoxinReference
Inotropic Effect without AftercontractionsUp to 60% increase in contractility<20% increase in contractility
Safety Ratio (Lethal Dose / ED80)203

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of istaroxime.

Animal Models of Heart Failure
  • Aortic Banding-Induced Heart Failure in Guinea Pigs: This model mimics pressure-overload heart failure.

    • Procedure: A constricting band is placed around the ascending aorta of guinea pigs to induce a gradual increase in afterload, leading to left ventricular hypertrophy and subsequent heart failure over a period of 3 months.

    • Drug Administration: Istaroxime is administered as an intravenous infusion.

    • Assessments: Echocardiography is used to measure various parameters of systolic and diastolic function before and after drug administration.

  • Diabetic Cardiomyopathy in Rats: This model is used to study heart failure associated with diabetes.

    • Procedure: Diabetes is induced in rats by a single injection of streptozotocin (B1681764) (STZ). These animals develop diastolic dysfunction over time.

    • Drug Administration: Istaroxime is administered via infusion.

    • Assessments: Cardiac function is evaluated to determine the effects of istaroxime on diastolic parameters.

  • Ischemia-Reperfusion Injury in Rats: This model is used to assess the arrhythmogenic potential of drugs.

    • Procedure: The hearts of STZ-induced diabetic rats are isolated and subjected to a period of ischemia followed by reperfusion to induce arrhythmias.

    • Drug Administration: Istaroxime is added to the perfusate of the isolated hearts.

    • Assessments: The incidence and duration of arrhythmias are monitored to evaluate the anti-arrhythmic or pro-arrhythmic effects of the compound.

In Vitro Assays
  • SERCA2a Activity Assay: This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum vesicles.

    • Preparation: Sarcoplasmic reticulum microsomes are isolated from healthy and failing cardiac tissue (e.g., from dogs or explanted human hearts).

    • Procedure: The ATPase activity of SERCA2a is measured in the presence of varying concentrations of calcium and istaroxime. The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate.

    • Analysis: Kinetic parameters such as Vmax (maximum enzyme velocity) and Kd (calcium affinity) are calculated to determine the effect of istaroxime on SERCA2a function.

  • Na+/K+-ATPase Inhibition Assay: This assay quantifies the inhibitory effect of istaroxime on the Na+/K+-ATPase pump.

    • Preparation: Purified Na+/K+-ATPase enzyme or tissue homogenates are used.

    • Procedure: The ATPase activity is measured in the presence and absence of istaroxime. The inhibition is determined by the reduction in ATP hydrolysis.

  • Co-immunoprecipitation of SERCA2a and Phospholamban (PLB): This technique is used to assess the interaction between SERCA2a and its inhibitory protein, PLB.

    • Procedure: Cardiac tissue lysates are incubated with an antibody against either SERCA2a or PLB. The resulting immune complexes are precipitated and analyzed by Western blotting to detect the co-precipitated protein.

    • Analysis: A reduction in the amount of co-precipitated protein in the presence of istaroxime indicates that the drug disrupts the inhibitory interaction.

Experimental Workflow: In Vivo Hemodynamic Assessment

Experimental Workflow Model Induce Heart Failure Model (e.g., Aortic Banding) Baseline Baseline Hemodynamic & Echocardiographic Measurements Model->Baseline Randomization Randomize Animals to Istaroxime or Vehicle Group Baseline->Randomization Infusion Administer Intravenous Infusion of Istaroxime or Vehicle Randomization->Infusion Measurements Continuous Hemodynamic Monitoring & Serial Echocardiography Infusion->Measurements Analysis Data Analysis: Compare changes from baseline between groups Measurements->Analysis Sacrifice Terminal Procedure: Tissue collection for ex vivo analysis Analysis->Sacrifice

A generalized workflow for preclinical in vivo studies of Istaroxime.

Safety and Toxicology

Preclinical studies have indicated a favorable safety profile for istaroxime, particularly concerning its arrhythmogenic potential.

  • Reduced Proarrhythmic Risk: Compared to digoxin, istaroxime has a significantly wider therapeutic window. It has been shown to be less proarrhythmic in guinea pig models. This is attributed to its SERCA2a-stimulating activity, which helps to maintain proper calcium handling within the cardiomyocyte and may prevent the calcium overload that can trigger arrhythmias.

  • Lack of Positive Chronotropic Effects: Unlike dobutamine, istaroxime does not increase heart rate, which is a desirable characteristic for an inotropic agent as tachycardia can increase myocardial oxygen demand.

  • Adverse Effects: The most commonly reported adverse effects in preclinical and clinical studies are related to gastrointestinal issues and pain at the injection site.

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics: Istaroxime has a short half-life of approximately one hour, making it suitable for intravenous administration in an acute care setting. It is rapidly metabolized by the liver.

  • Pharmacodynamics: The hemodynamic effects of istaroxime appear and dissipate rapidly, consistent with its short half-life. This allows for tight control of its inotropic and lusitropic effects in a clinical setting.

Conclusion

The preclinical data for istaroxime oxalate strongly support its continued development as a novel therapy for acute heart failure. Its unique dual mechanism of action, which addresses both systolic and diastolic dysfunction, sets it apart from currently available inotropes. The consistent findings of improved cardiac function across various animal models, coupled with a favorable safety profile, particularly its low arrhythmogenic potential, highlight its promise as a valuable new tool in the management of acute heart failure. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.

References

Unveiling Istaroxime Oxalate: A Dual-Action Inotrope for Acute Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Istaroxime (B1662506) oxalate (B1200264), a novel intravenous agent, is emerging as a promising therapeutic candidate for the management of acute heart failure (AHF). Its unique dual mechanism of action, targeting both the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from currently available inotropes. This technical guide provides an in-depth pharmacological profile of Istaroxime oxalate, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Profile

Istaroxime exerts a luso-inotropic effect, meaning it enhances both heart muscle contraction (inotropy) and relaxation (lusitropy). This is achieved through a synergistic dual mechanism:

  • Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump in cardiac myocytes.[1][2] This leads to an increase in intracellular sodium concentration, which in turn modulates the Na+/Ca2+ exchanger (NCX) to increase intracellular calcium levels.[2] The elevated cytosolic calcium enhances the binding of calcium to troponin C, resulting in improved myocardial contractility.[2]

  • Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a.[1][2] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a pump, a mechanism that is independent of cAMP/PKA signaling.[3][4] This enhanced SERCA2a activity leads to more rapid re-uptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation.[3]

This dual action allows Istaroxime to increase cardiac contractility without the detrimental effects on myocardial relaxation often seen with other inotropic agents.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency of Istaroxime

TargetParameterValueSpecies/TissueReference
Na+/K+-ATPaseIC500.11 µMNot Specified[5][6][7]
Na+/K+-ATPaseIC500.43 ± 0.15 µMDog Kidney[6][7]
Na+/K+-ATPaseIC508.5 µMGuinea Pig Kidney[6][7]
Na+/K+-ATPaseIC50407.5 nMNot Specified[8]

Table 2: Key Pharmacokinetic Parameters of Istaroxime in Humans

ParameterValuePopulationReference
Half-lifeApproximately 1 hourPatients with AHF[3]
Onset of ActionRapidPatients with AHF[2]
Dissipation of Effect1-2 hours after infusionPatients with Chronic Heart Failure[9]

Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Clinical Trials

TrialParameterDose/RegimenChange from Baseline/Placebop-valueReference
HORIZON-HF Pulmonary Capillary Wedge Pressure (PCWP)0.5 µg/kg/min-3.2 ± 6.8 mmHg<0.05[3]
1.0 µg/kg/min-3.3 ± 5.5 mmHg<0.05[3]
1.5 µg/kg/min-4.7 ± 5.9 mmHg<0.05[3]
Systolic Blood Pressure (SBP)1.0 µg/kg/minIncreased0.005[3]
1.5 µg/kg/minIncreased<0.001[3]
Cardiac Index1.5 µg/kg/minIncreased0.04[3]
Heart Rate (HR)0.5, 1.0, 1.5 µg/kg/minDecreased0.008, 0.02, 0.006[3]
SEISMiC SBP Area Under the Curve (6h)1.0-1.5 µg/kg/min53.1 vs 30.9 mmHg x hour (Placebo)0.017[10]
SBP Area Under the Curve (24h)1.0-1.5 µg/kg/min291.2 vs 208.7 mmHg x hour (Placebo)0.025[10]
Cardiac Index (at 24h)1.0-1.5 µg/kg/min+0.21 L/min/m² vs Placebo0.016[10]
Left Atrial Area (at 24h)1.0-1.5 µg/kg/min-1.8 cm² vs Placebo0.008[10]
Left Ventricular End-Systolic Volume (at 24h)1.0-1.5 µg/kg/min-12.0 mL vs Placebo0.034[10]
NCT02617446 E/e' ratio (at 24h)0.5 µg/kg/min-4.55 vs -1.55 (Placebo)0.029[3]
1.0 µg/kg/min-3.16 vs -1.08 (Placebo)0.009[3]
Heart Rate (HR)1.0 µg/kg/minDecreased by 8-9 bpm<0.001[3]
Systolic Blood Pressure (SBP)1.0 µg/kg/minIncreased by 6-8 mmHg<0.001[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Istaroxime and the workflows for key experimental assays.

Istaroxime_Mechanism_of_Action cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Activates Contraction Myocardial Contraction Ca_in->Contraction Promotes SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Ca2+ uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Relaxation Myocardial Relaxation SR_Ca->Relaxation Promotes

Caption: Istaroxime's dual mechanism of action on cardiac myocytes.

NaK_ATPase_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare purified Na+/K+-ATPase Preincubation Pre-incubate enzyme with Istaroxime or vehicle Enzyme_Prep->Preincubation Reagent_Prep Prepare reaction buffer, ATP, and Istaroxime dilutions Reagent_Prep->Preincubation Reaction_Start Initiate reaction with ATP Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (B84403) (Pi) released Stop_Reaction->Measure_Pi Calculate_Activity Calculate % inhibition Measure_Pi->Calculate_Activity Determine_IC50 Determine IC50 value Calculate_Activity->Determine_IC50

Caption: Workflow for Na+/K+-ATPase inhibition assay.

SERCA2a_Assay cluster_prep Preparation cluster_uptake Ca2+ Uptake Measurement cluster_atpase ATPase Activity Measurement cluster_analysis Data Analysis Vesicle_Prep Prepare SR vesicles from cardiac tissue Incubate_Vesicles Incubate vesicles with Istaroxime and Ca2+ Vesicle_Prep->Incubate_Vesicles Incubate_ATPase Incubate vesicles with Istaroxime, Ca2+, and ATP Vesicle_Prep->Incubate_ATPase Reagent_Prep Prepare reaction buffer, Ca2+, ATP, and Istaroxime Reagent_Prep->Incubate_Vesicles Reagent_Prep->Incubate_ATPase Add_ATP Initiate Ca2+ uptake with ATP Incubate_Vesicles->Add_ATP Measure_Uptake Measure Ca2+ uptake (e.g., using 45Ca2+) Add_ATP->Measure_Uptake Calculate_Stimulation Calculate % stimulation of Ca2+ uptake or ATPase activity Measure_Uptake->Calculate_Stimulation Measure_Pi Measure inorganic phosphate (Pi) released Incubate_ATPase->Measure_Pi Measure_Pi->Calculate_Stimulation

Caption: Workflow for SERCA2a activity assays.

Detailed Experimental Protocols

Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on Na+/K+-ATPase activity.

Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). The amount of liberated Pi is directly proportional to the enzyme's activity and can be quantified using a colorimetric method, such as the malachite green assay. The difference in Pi released in the presence and absence of a specific inhibitor (ouabain for control, Istaroxime for testing) determines the Na+/K+-ATPase-specific activity.[11]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from dog or guinea pig kidney)[7]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[11]

  • ATP Solution (10 mM)[11]

  • This compound stock solution and serial dilutions

  • Ouabain (positive control)[11]

  • Malachite green reagent for Pi detection[11]

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.[7]

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer[11]

    • 10 µL of various concentrations of Istaroxime (or vehicle control)[11]

    • 10 µL of diluted Na+/K+-ATPase enzyme solution[11]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow Istaroxime to bind to the enzyme.[11]

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the enzymatic reaction.[11]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., perchloric acid).

  • Phosphate Detection: Add the malachite green reagent to each well and measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.

  • Data Analysis: Calculate the percentage of inhibition of Na+/K+-ATPase activity for each Istaroxime concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the Istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SERCA2a Activity Assay (Ca2+ Uptake Method)

Objective: To measure the stimulatory effect of Istaroxime on SERCA2a-mediated calcium uptake into sarcoplasmic reticulum (SR) vesicles.

Principle: The activity of SERCA2a can be assessed by measuring the rate of ATP-dependent calcium uptake into isolated SR vesicles. Radioactive calcium (45Ca2+) is commonly used for this purpose. An increase in the amount of 45Ca2+ accumulated inside the vesicles in the presence of Istaroxime indicates stimulation of SERCA2a activity.

Materials:

  • SR vesicles isolated from cardiac tissue (e.g., dog heart)

  • Uptake Buffer: e.g., 20 mM MOPS/Tris-HCl (pH 6.8), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • Calcium solutions with varying free Ca2+ concentrations

  • 45CaCl2 (radioisotope)

  • ATP solution (5 mM)

  • This compound stock solution and serial dilutions

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Vesicle Preparation: Isolate SR vesicles from cardiac tissue homogenates by differential centrifugation.

  • Reaction Setup: In reaction tubes, combine:

    • SR vesicles

    • Uptake buffer

    • Calcium solution to achieve a specific free Ca2+ concentration

    • 45CaCl2

    • Istaroxime at various concentrations or vehicle control

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Add ATP to initiate the Ca2+ uptake reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination and Filtration: Stop the reaction by rapidly filtering the mixture through a membrane filter that retains the vesicles. Wash the filter to remove external 45Ca2+.

  • Radioactivity Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of Ca2+ uptake (e.g., in nmol Ca2+/mg protein/min) for each Istaroxime concentration. Compare the rates to the vehicle control to determine the extent of SERCA2a stimulation.

Conclusion

This compound presents a novel and promising approach to the treatment of acute heart failure. Its dual mechanism of inhibiting Na+/K+-ATPase and stimulating SERCA2a offers a unique pharmacological profile that enhances both cardiac contractility and relaxation. The quantitative data from preclinical and clinical studies demonstrate its potential to improve hemodynamic and cardiac function in patients with AHF. The detailed experimental protocols provided herein offer a foundation for further research and development of this innovative therapeutic agent.

References

Beyond the Pump: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Istaroxime Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime (B1662506), a novel luso-inotropic agent, has primarily been characterized by its inhibitory action on the Na+/K+-ATPase. However, a significant body of research has illuminated a crucial secondary mechanism of action that contributes to its unique pharmacological profile: the modulation of sarcoplasmic reticulum (SR) calcium handling. This technical guide provides a comprehensive overview of the molecular targets of istaroxime oxalate (B1200264) beyond the Na+/K+-ATPase, with a central focus on its interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) and its regulatory protein, phospholamban (PLB). This document details the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these non-canonical targets, offering a valuable resource for researchers in cardiology and drug development.

Primary Molecular Target Beyond Na+/K+-ATPase: The SERCA2a/Phospholamban Complex

Istaroxime's positive inotropic and lusitropic effects are significantly attributed to its ability to enhance the activity of SERCA2a, the protein responsible for re-uptake of Ca2+ into the sarcoplasmic reticulum during diastole.[1][2][3][4][5] This action is not a direct stimulation of the SERCA2a enzyme itself but is mediated through the relief of inhibition imposed by phospholamban (PLB).[1][2][4] In heart failure, SERCA2a activity is often suppressed, leading to impaired Ca2+ cycling and diastolic dysfunction.[1][5]

Mechanism of Action: Relief of Phospholamban Inhibition

Under basal conditions, the unphosphorylated form of PLB binds to SERCA2a, reducing its affinity for Ca2+ and thereby inhibiting its activity.[6] Istaroxime has been shown to functionally uncouple PLB from SERCA2a, a mechanism that is independent of the cAMP/PKA signaling pathway that typically phosphorylates PLB to relieve its inhibitory effect.[1][2] This direct action on the SERCA2a-PLB complex leads to an increase in the rate of Ca2+ sequestration into the SR, which in turn enhances both myocardial relaxation (lusitropy) and subsequent contraction (inotropy) due to increased SR Ca2+ load available for release.[2][6][7]

Signaling Pathway

The following diagram illustrates the signaling pathway of istaroxime's action on the SERCA2a/PLB complex.

Istaroxime_SERCA2a_Pathway cluster_SR_Lumen SR Lumen cluster_Cytosol Cytosol Ca_SR Ca2+ Relaxation Myocardial Relaxation Istaroxime Istaroxime SERCA2a SERCA2a Istaroxime->SERCA2a disinhibits PLB Phospholamban (PLB) Istaroxime->PLB interacts with SERCA2a->Ca_SR pumps SERCA2a->Relaxation promotes PLB->SERCA2a inhibits Ca_cyto Ca2+ Ca_cyto->SERCA2a transport SERCA_Activity_Workflow start Isolate Cardiac SR Vesicles step1 Incubate vesicles with varying [Ca2+] and with/without Istaroxime start->step1 step2 Initiate reaction with ATP step1->step2 step3 Measure ATP hydrolysis rate (e.g., via NADH-coupled enzyme assay) step2->step3 end Determine SERCA2a Vmax and Ca2+ affinity step3->end

References

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Istaroxime Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Istaroxime (B1662506) is a first-in-class investigational drug under development for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] It is a steroidal derivative, chemically distinct from cardiac glycosides, that possesses both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[3][4] This dual-action mechanism addresses key pathophysiological aspects of AHF. Current inotropic agents are often associated with adverse outcomes, including increased risk of arrhythmias and tachycardia, creating a significant unmet medical need for safer and more effective therapies.[3][5] Istaroxime's unique profile, which includes the ability to increase systolic blood pressure without elevating heart rate, positions it as a promising candidate.[3][6] This document provides a detailed technical overview of the mechanism of action, experimental protocols, and results from early-phase clinical trials of istaroxime.

Mechanism of Action

Istaroxime exerts its luso-inotropic effects through a unique dual mechanism targeting key regulators of cardiomyocyte calcium cycling.[3][4]

  • Inhibition of Na+/K+-ATPase (NKA): Istaroxime inhibits the NKA pump on the sarcolemma.[3][7] This leads to a modest increase in intracellular sodium concentration. The elevated intracellular sodium reduces the driving gradient for the Na+/Ca2+ exchanger (NCX), resulting in less calcium being extruded from the cell and a net increase in intracellular calcium concentration. This higher calcium availability enhances the force of myocardial contraction (positive inotropy).[3]

  • Stimulation of SERCA2a: Istaroxime directly stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][8] SERCA2a is responsible for re-sequestering calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a activity is often impaired. Istaroxime's stimulation of SERCA2a, achieved by modulating its interaction with the inhibitory protein phospholamban (PLB), enhances calcium reuptake.[8][9] This action accelerates myocardial relaxation (positive lusitropy) and also increases the SR calcium load available for subsequent contractions, further contributing to the inotropic effect.[8]

This combined action improves both systolic and diastolic function, a key advantage over traditional inotropes.

G cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol NKA Na+/K+-ATPase Na_in ↑ [Na+]i NKA->Na_in causes NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in reduces Ca2+ efflux Istaroxime_ext Istaroxime Istaroxime_ext->NKA Inhibits SERCA2a SERCA2a Istaroxime_ext->SERCA2a Stimulates Ca_SR ↑ SR Ca2+ Load SERCA2a->Ca_SR ↑ Ca2+ reuptake Relaxation ↑ Relaxation (Lusitropy) SERCA2a->Relaxation PLB Phospholamban PLB->SERCA2a Inhibits Na_in->NCX reduces gradient for Contractility ↑ Contractility (Inotropy) Ca_in->Contractility Ca_SR->Contractility ↑ Ca2+ release G Start Patient Population (AHF, Pre-Cardiogenic Shock, SBP 75-90 mmHg, LVEF ≤40%) Screening Screening & Enrollment Start->Screening Randomization Randomization (1:1) Screening->Randomization ArmA Istaroxime Infusion Randomization->ArmA Istaroxime ArmB Placebo Infusion Randomization->ArmB Placebo InfusionA Part A: 24-hour infusion (1.0 µg/kg/min) ArmA->InfusionA InfusionB Part B: Up to 60-hour infusion (Dose optimization regimens) ArmA->InfusionB ArmB->InfusionA ArmB->InfusionB Assessment6h Primary Endpoint Assessment (SBP AUC at 6 hours) InfusionA->Assessment6h InfusionB->Assessment6h Assessment24h Secondary Endpoint Assessment (Echocardiography, Hemodynamics, Safety at 24h and beyond) Assessment6h->Assessment24h

References

Istaroxime Oxalate: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a first-in-class intravenous agent for the treatment of acute heart failure syndromes, distinguished by its unique dual mechanism of action. It exhibits both positive inotropic and lusitropic effects through the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Istaroxime and its analogs, detailing the molecular features governing its dual activity. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic agent.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide. Traditional inotropic agents, while increasing cardiac contractility, are often associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption. Istaroxime was developed to address this therapeutic gap by offering a combined enhancement of both systolic and diastolic function. Its androstane (B1237026) steroid scaffold is chemically distinct from cardiac glycosides. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane, leading to an increase in intracellular sodium, which in turn reverses the action of the Na+/Ca2+ exchanger, ultimately increasing intracellular calcium and enhancing contractility. Uniquely, Istaroxime also stimulates SERCA2a, the protein responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation. This dual action provides a favorable safety and efficacy profile.

Structure-Activity Relationship (SAR) Studies

The SAR of Istaroxime and its analogs has been primarily investigated through systematic modifications of its steroidal backbone and the oxime chain at the C3 position. These studies have provided critical insights into the structural requirements for both Na+/K+-ATPase inhibition and SERCA2a stimulation.

SAR for Na+/K+-ATPase Inhibition

The inhibitory potency of Istaroxime analogs on Na+/K+-ATPase is highly sensitive to the nature of the substituent on the oxime moiety and modifications on the steroid nucleus.

  • The Oxime Chain at C3: The (E)-isomer of the oxime is consistently more potent than the (Z)-isomer[1]. The nature of the amino group on the side chain is a critical determinant of activity. For instance, the (E)-3-[(R)-3-pyrrolidinyl]oxime derivative (compound 15 in some studies) was found to be the most potent analog, demonstrating higher potency than Istaroxime itself[1]. In contrast, bulkier groups, such as a guanidinyl substituent, lead to a significant drop in activity.

  • Modifications at C6: Exploration of the chemical space around the C6 position of the steroidal scaffold has revealed that various functional groups can be introduced, with some resulting in compounds with higher inhibitory potencies than Istaroxime.

  • The Androstane Scaffold: The 5α,14α-androstane skeleton serves as the foundational scaffold for these compounds[1].

SAR for SERCA2a Stimulation

The SAR for SERCA2a stimulation is less extensively characterized than for Na+/K+-ATPase inhibition. A significant breakthrough in understanding this aspect came from the investigation of Istaroxime's primary metabolite, PST3093.

  • Separation of Activities: PST3093, which is formed by the reduction of the carbonyl group at C6 and oxidative deamination of the amino group, is a selective SERCA2a activator and does not inhibit Na+/K+-ATPase[2][3][4]. This discovery was pivotal in demonstrating that the two activities of Istaroxime are pharmacologically separable and reside in different structural features of the molecule.

  • The Role of the Oxime Moiety: The development of PST3093 analogs has further elucidated the SAR for SERCA2a activity. Notably, the removal of the potentially genotoxic oxime moiety from PST3093 derivatives can still result in compounds that retain SERCA2a stimulatory activity, paving the way for the development of orally available, chronic heart failure therapies[5].

Quantitative Data

The following table summarizes the in vitro potencies of Istaroxime and key analogs against Na+/K+-ATPase and their activity on SERCA2a.

CompoundModificationNa+/K+-ATPase IC50 (µM)SERCA2a ActivityReference
Istaroxime Parent Compound0.1 - 0.3Stimulator[6]
PST3093 Metabolite (selective SERCA2a activator)> 100Stimulator[2][3][4]
(E)-3-[(R)-3-pyrrolidinyl]oxime derivative C3 side chain modificationMore potent than IstaroximeNot specified[1]
Guanidinyl derivative C3 side chain modification~100-fold less potent than IstaroximeNot specified[1]
Compound 8 PST3093 derivative without oximeNo Na+/K+-ATPase inhibitionStimulator[5]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes the in vitro measurement of Na+/K+-ATPase inhibition.

Objective: To determine the concentration of a test compound required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from dog kidney)

  • Test compounds (Istaroxime and its analogs)

  • Ouabain (B1677812) (standard inhibitor)

  • Reaction buffer (e.g., 140 mM NaCl, 3 mM MgCl2, 50 mM Hepes-Tris, pH 7.5)

  • ATP solution

  • [γ-32P]ATP

  • Ice-cold perchloric acid (20% v/v)

  • Activated charcoal

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor, ouabain.

  • In a reaction tube, incubate the purified enzyme with increasing concentrations of the test compound or ouabain for 10 minutes at 37°C in the reaction buffer.

  • Initiate the enzymatic reaction by adding a solution containing ATP and [γ-32P]ATP.

  • Allow the reaction to proceed for 15 minutes at 37°C.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Separate the liberated inorganic phosphate (B84403) (32Pi) from the unreacted [γ-32P]ATP by adding a suspension of activated charcoal and centrifuging.

  • Measure the radioactivity of the supernatant, which corresponds to the amount of 32Pi released.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the concentration-response data to a logistic function.

SERCA2a Activity Assay

This protocol outlines the measurement of SERCA2a activity in cardiac microsomes.

Objective: To assess the effect of a test compound on the Ca2+-dependent ATPase activity of SERCA2a.

Materials:

  • Cardiac microsomes (enriched with sarcoplasmic reticulum)

  • Test compounds (Istaroxime and its analogs)

  • Reaction buffer (containing various concentrations of free Ca2+)

  • ATP solution

  • [γ-32P]ATP

  • Assay components to regenerate ATP (e.g., pyruvate (B1213749) kinase, phosphoenolpyruvate)

  • Thapsigargin (B1683126) or cyclopiazonic acid (CPA) (specific SERCA inhibitors)

Procedure:

  • Isolate cardiac microsomes from heart tissue.

  • Pre-incubate the microsomes with the test compound for a specified time at a controlled temperature (e.g., 5 minutes at 4°C).

  • Initiate the reaction by adding a reaction mixture containing ATP, [γ-32P]ATP, and varying concentrations of free Ca2+.

  • Allow the reaction to proceed at 37°C for a defined period.

  • Terminate the reaction as described in the Na+/K+-ATPase assay.

  • Measure the amount of 32Pi released.

  • Determine the SERCA2a-specific activity by subtracting the ATPase activity measured in the presence of a specific SERCA inhibitor (e.g., thapsigargin or CPA).

  • Construct Ca2+-activation curves by plotting ATPase activity against the free Ca2+ concentration.

  • Analyze the curves to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (EC50 or Kd(Ca2+)). An increase in Vmax or a decrease in Kd(Ca2+) indicates SERCA2a stimulation.

Signaling Pathways and Experimental Workflows

Istaroxime's Dual Mechanism of Action

Istaroxime_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_in ↑ [Na+]i NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Increases Ca_SR ↑ SR Ca2+ load SERCA2a->Ca_SR Enhances Ca2+ reuptake PLB Phospholamban PLB->SERCA2a Inhibits Na_in->NCX Reverses Inotropy Inotropy Ca_in->Inotropy Positive Inotropy (Contraction) Lusitropy Lusitropy Ca_SR->Lusitropy Positive Lusitropy (Relaxation) NKA_Workflow start Start prep_compounds Prepare serial dilutions of test compounds and ouabain start->prep_compounds incubation Incubate enzyme with compounds at 37°C prep_compounds->incubation add_atp Add ATP and [γ-32P]ATP to start reaction incubation->add_atp reaction Allow reaction to proceed for 15 min at 37°C add_atp->reaction stop_reaction Stop reaction with ice-cold perchloric acid reaction->stop_reaction separate_pi Separate 32Pi from [γ-32P]ATP using activated charcoal stop_reaction->separate_pi measure_radioactivity Measure radioactivity of supernatant separate_pi->measure_radioactivity calculate_inhibition Calculate % inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 end End determine_ic50->end SAR_Logic goal Goal: Develop a safer inotropic agent for AHF hypothesis Hypothesis: Dual Na+/K+-ATPase inhibition and SERCA2a stimulation will improve safety and efficacy goal->hypothesis lead_id Lead Identification: Istaroxime with androstane scaffold and C3 oxime chain hypothesis->lead_id sar_nka SAR for Na+/K+-ATPase: Modify C3 oxime side chain and C6 of steroid lead_id->sar_nka sar_serca SAR for SERCA2a: Investigate metabolites (e.g., PST3093) lead_id->sar_serca outcome_nka Outcome: Identified analogs with improved potency (e.g., pyrrolidinyl derivative) sar_nka->outcome_nka outcome_serca Outcome: PST3093 is a selective SERCA2a activator, separating the two activities sar_serca->outcome_serca next_gen Next Generation: Design selective SERCA2a activators (e.g., Compound 8 without oxime) for chronic HF outcome_serca->next_gen

References

In Vitro Characterization of Istaroxime Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3] Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase and the stimulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from other inotropic agents.[1][2] This guide provides a comprehensive overview of the in vitro characterization of Istaroxime oxalate (B1200264), detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data.

Core Mechanism of Action

Istaroxime exerts its effects on cardiac myocytes through two primary molecular targets:

  • Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma of cardiac muscle cells. This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i subsequently reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an increased intracellular calcium concentration ([Ca2+]i) during systole. This rise in cytosolic calcium enhances myocardial contractility, producing a positive inotropic effect.

  • Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a. Enhanced SERCA2a activity leads to faster calcium re-uptake into the SR, which contributes to improved myocardial relaxation (a positive lusitropic effect) and increases the SR calcium load available for subsequent contractions.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of Istaroxime.

Table 1: Na+/K+-ATPase Inhibition

ParameterSpecies/TissueValueReference(s)
IC50 Dog Kidney0.43 ± 0.15 µM
IC50 Guinea Pig Kidney8.5 µM
IC50 General0.11 µM
IC50 Porcine Cerebral Cortex407.5 nM

Table 2: SERCA2a Activation

ParameterPreparationConcentrationEffectReference(s)
Vmax Increase Healthy Dog Cardiac SR Vesicles100 nM+28%
Vmax Increase Failing Dog Cardiac SR Vesicles1 nM+34%
Vmax Increase STZ Diabetic Rat Cardiac SR Homogenates500 nM+25%
Ca2+ Uptake Vmax Increase Healthy Dog Cardiac SR Vesicles50 nM+22%

Note: A specific EC50 value for SERCA2a activation by Istaroxime is not consistently reported in the reviewed literature. The data presented reflects the maximal observed effect at a given concentration.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of Istaroxime on Na+/K+-ATPase.

Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Istaroxime oxalate stock solution (in a suitable solvent, e.g., DMSO)

  • Ouabain (B1677812) stock solution (positive control)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

Procedure:

  • Prepare serial dilutions of this compound and ouabain in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of this compound dilution, ouabain, or vehicle control

    • 10 µL of diluted Na+/K+-ATPase enzyme solution

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubate the plate at 37°C for an optimized time (e.g., 20-30 minutes) to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add Malachite Green reagent to each well to detect the amount of Pi released.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-640 nm).

  • Calculate the percent inhibition for each Istaroxime concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

SERCA2a Activity Assay

This protocol outlines a method to measure the stimulatory effect of Istaroxime on SERCA2a activity.

Principle: The assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum (SR) microsomes. The SERCA2a-specific activity is determined as the fraction of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).

Materials:

  • Cardiac SR microsomes (from healthy or failing hearts)

  • Assay Buffer: e.g., 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • CaCl2 solutions to achieve a range of free Ca2+ concentrations

  • ATP solution containing [γ-32P]ATP

  • This compound stock solution

  • Cyclopiazonic acid (CPA) stock solution

  • Scintillation fluid and counter

Procedure:

  • Prepare SR microsomes and determine the protein concentration.

  • In reaction tubes, pre-incubate the SR microsomes with various concentrations of this compound or vehicle control for 5 minutes at 4°C.

  • To determine SERCA2a-specific activity, a parallel set of reactions should include 10 µM CPA.

  • Initiate the reaction by adding the ATP solution containing [γ-32P]ATP and CaCl2 to achieve the desired free Ca2+ concentration.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an ice-cold stop solution (e.g., containing trichloroacetic acid and activated charcoal).

  • Separate the unreacted [γ-32P]ATP from the released 32Pi by centrifugation.

  • Measure the radioactivity of the supernatant using a scintillation counter.

  • Construct Ca2+ activation curves by plotting ATPase activity against the free Ca2+ concentration.

  • Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)).

In Vitro Electrophysiology Studies

Principle: The patch-clamp technique is used to record the electrical activity of isolated cardiac myocytes, allowing for the characterization of Istaroxime's effects on ion channels and the cardiac action potential.

General Protocol Outline:

  • Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rat).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Action Potential Recording: In current-clamp mode, record action potentials at a physiological pacing frequency. Perfuse the cells with different concentrations of Istaroxime and measure changes in action potential parameters such as duration (APD), resting membrane potential, and upstroke velocity.

  • Ion Channel Current Recording: In voltage-clamp mode, use specific voltage protocols to isolate and record individual ion currents (e.g., L-type Ca2+ current, transient inward current). Apply Istaroxime to determine its effects on the amplitude and kinetics of these currents.

  • Data Analysis: Analyze the recorded data to quantify the effects of Istaroxime on the various electrophysiological parameters.

Specific Findings for Istaroxime:

  • In guinea pig ventricular myocytes, Istaroxime has been shown to inhibit the transient inward current (ITI), which is implicated in digitalis-induced arrhythmias.

Visualizations

Signaling Pathways and Experimental Workflows

Istaroxime_Mechanism_of_Action Istaroxime Mechanism of Action in a Cardiomyocyte cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_ion Increased [Na+]i NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased [Ca2+]i NCX->Ca_ion Resulting in Na_ion->NCX Reduces Ca2+ Efflux via Contraction Increased Contraction (Inotropy) Ca_ion->Contraction Ca_SR Increased SR Ca2+ Load SERCA2a->Ca_SR Increases Ca2+ Re-uptake Relaxation Improved Relaxation (Lusitropy) SERCA2a->Relaxation PLB Phospholamban PLB->SERCA2a Inhibits Ca_SR->Contraction Enhances subsequent Ca2+ release

Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.

ATPase_Inhibition_Workflow Na+/K+-ATPase Inhibition Assay Workflow A Prepare Reagents: - Na+/K+-ATPase Enzyme - Assay Buffer - ATP - Istaroxime Dilutions B Plate Setup (96-well): - Add Buffer - Add Istaroxime/Control - Add Enzyme A->B C Pre-incubation (37°C, 10 min) B->C D Initiate Reaction: Add ATP C->D E Incubation (37°C, 20-30 min) D->E F Stop Reaction & Add Malachite Green Reagent E->F G Measure Absorbance F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H SERCA2a_Activation_Workflow SERCA2a Activation Assay Workflow A Prepare Reagents: - SR Microsomes - Assay Buffer - [γ-32P]ATP - Istaroxime Dilutions B Pre-incubation: Microsomes + Istaroxime (4°C, 5 min) A->B C Initiate Reaction: Add [γ-32P]ATP & Ca2+ B->C D Incubation (37°C) C->D E Stop Reaction & Separate Unreacted ATP D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Construct Ca2+ Activation Curves - Determine Vmax & Kd(Ca2+) F->G

References

Methodological & Application

Istaroxime Oxalate: In Vivo Experimental Protocols for Heart Failure Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime (B1662506) is a novel intravenous agent with a dual mechanism of action, demonstrating both inotropic and lusitropic effects, making it a promising candidate for the treatment of acute heart failure. It functions by inhibiting the Na+/K+-ATPase pump and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This unique combination of actions leads to an improvement in cardiac contractility and relaxation without significantly increasing heart rate. This document provides a comprehensive overview of in vivo experimental protocols for studying istaroxime oxalate (B1200264) in preclinical models of heart failure, including detailed methodologies for inducing heart failure in animal models, drug administration, and subsequent hemodynamic and cardiac function assessment.

Introduction

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents. Istaroxime has emerged as a first-in-class luso-inotropic agent. Its dual mechanism of action addresses key pathophysiological aspects of heart failure. The inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing myocardial contractility. Concurrently, the stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving myocardial relaxation (lusitropy). Preclinical and clinical studies have shown that istaroxime improves hemodynamic parameters in the context of acute heart failure. This application note serves as a detailed guide for researchers aiming to investigate the in vivo effects of istaroxime oxalate in relevant animal models.

Signaling Pathway of Istaroxime

Istaroxime's dual mechanism of action targets two key proteins in cardiomyocytes to improve cardiac function.

cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibits na_in ↑ Intracellular Na+ nka->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) na_in->ncx Activates ca_in ↑ Intracellular Ca2+ ncx->ca_in Increases contractility ↑ Myocardial Contractility (Inotropy) ca_in->contractility serca SERCA2a ca_uptake ↑ Ca2+ Reuptake into SR serca->ca_uptake relaxation ↑ Myocardial Relaxation (Lusitropy) ca_uptake->relaxation istaroxime_sr Istaroxime istaroxime_sr->serca Stimulates

Istaroxime's dual mechanism of action.

Data Presentation

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in a Canine Model of Pacing-Induced Heart Failure
ParameterBaseline (Heart Failure)Istaroxime InfusionPercent Change
Hemodynamics
Heart Rate (bpm)135 ± 5125 ± 6↓ 7.4%
Mean Arterial Pressure (mmHg)75 ± 485 ± 5↑ 13.3%
Left Ventricular End-Diastolic Pressure (mmHg)28 ± 322 ± 2↓ 21.4%
LV dP/dt max (mmHg/s)1400 ± 1501800 ± 200↑ 28.6%
Echocardiography
Left Ventricular Ejection Fraction (%)25 ± 335 ± 4↑ 40%
Left Ventricular End-Systolic Volume (mL)60 ± 550 ± 4↓ 16.7%
Left Ventricular End-Diastolic Volume (mL)80 ± 675 ± 5↓ 6.3%
E/e' ratio20 ± 215 ± 1.5↓ 25%

Data are presented as mean ± standard deviation and are synthesized from typical findings reported in preclinical studies. Actual results may vary based on specific experimental conditions.

Table 2: Dose-Ranging Effects of Istaroxime in a Guinea Pig Model of Aortic Constriction-Induced Heart Failure
Istaroxime Dose (µg/kg/min)Change in LV dP/dt max (%)Change in Tau (ms)Change in Mean Arterial Pressure (mmHg)
0.1+15%-10%+5
0.5+30%-20%+12
1.0+45%-35%+20

This table illustrates the dose-dependent luso-inotropic effects of istaroxime. Tau is a measure of isovolumic relaxation. Data are representative of expected outcomes.

Experimental Protocols

Istaroxime Formulation and Administration for In Vivo Studies

Objective: To prepare and administer this compound for intravenous infusion in animal models of heart failure.

Materials:

  • This compound powder

  • Sterile 5% Dextrose in Water (D5W)

  • Sterile vials

  • 0.22 µm sterile filter

  • Infusion pump

  • Catheters for intravenous administration

Protocol:

  • Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute the powder in a sterile vial with a small volume of D5W to create a stock solution. The final concentration of the stock solution should be determined based on the desired final infusion concentration and the animal's weight.

  • Dilution: Further dilute the stock solution with D5W to the final desired concentration for infusion. For example, to achieve a dose of 1.0 µg/kg/min for a 10 kg dog with an infusion rate of 1 mL/min, the final concentration would be 10 µg/mL.

  • Sterilization: Filter the final infusion solution through a 0.22 µm sterile filter into a sterile container or syringe for the infusion pump.

  • Administration: Administer the istaroxime solution via a catheter inserted into a suitable vein (e.g., cephalic or jugular vein) using a calibrated infusion pump. The infusion rate should be carefully controlled to deliver the desired dose in µg/kg/min.

start Start weigh Weigh Istaroxime Oxalate Powder start->weigh reconstitute Reconstitute in Sterile D5W weigh->reconstitute dilute Dilute to Final Concentration reconstitute->dilute filter Sterile Filter (0.22 µm) dilute->filter infusion Administer via Infusion Pump filter->infusion end End infusion->end

Istaroxime formulation and administration workflow.
Canine Model of Pacing-Induced Heart Failure

Objective: To induce a reproducible model of dilated cardiomyopathy and heart failure in dogs through chronic rapid ventricular pacing.

Materials:

  • Adult mongrel dogs (20-25 kg)

  • Implantable pacemaker

  • Ventricular pacing lead

  • Fluoroscopy equipment

  • Surgical instruments for thoracotomy

  • Anesthesia and monitoring equipment

Protocol:

  • Surgical Implantation:

    • Anesthetize the dog and maintain anesthesia throughout the surgical procedure.

    • Under sterile conditions, perform a left lateral thoracotomy to expose the heart.

    • Suture the ventricular pacing lead to the epicardial surface of the right ventricular apex.

    • Create a subcutaneous pocket for the pacemaker generator in the flank region.

    • Tunnel the pacing lead subcutaneously and connect it to the generator.

    • Close the thoracotomy and skin incisions in layers.

    • Allow for a 1-2 week recovery period with appropriate post-operative analgesia and care.

  • Pacing Protocol:

    • After the recovery period, activate the pacemaker.

    • Initiate rapid ventricular pacing at a rate of 240 beats per minute.

    • Continue pacing for 3-4 weeks to induce signs of congestive heart failure.

    • Monitor the animals daily for clinical signs of heart failure (e.g., lethargy, anorexia, tachypnea).

  • Confirmation of Heart Failure:

    • Perform weekly echocardiography to assess cardiac function and chamber dimensions.

    • Heart failure is typically characterized by a significant decrease in left ventricular ejection fraction (to <30%), an increase in left ventricular end-diastolic and end-systolic dimensions, and the development of clinical signs.

Guinea Pig Model of Aortic Constriction-Induced Heart Failure

Objective: To create a model of pressure-overload heart failure in guinea pigs by constricting the ascending aorta.

Materials:

  • Male guinea pigs (300-350 g)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 4-0 silk)

  • Blunt needle (22-gauge or 23-gauge) for standardizing the constriction

  • Anesthesia and monitoring equipment

Protocol:

  • Surgical Procedure:

    • Anesthetize the guinea pig and provide mechanical ventilation.

    • Perform a thoracotomy to expose the ascending aorta.

    • Carefully dissect the aorta from the surrounding tissues.

    • Pass a silk suture around the ascending aorta.

    • Place a blunt needle of a specific gauge (e.g., 22G or 23G) alongside the aorta.

    • Tie the suture snugly around both the aorta and the needle.

    • Quickly remove the needle, leaving a standardized constriction of the aorta.

    • Close the chest and skin incisions.

    • Provide post-operative care, including analgesia and monitoring.

  • Development of Heart Failure:

    • Allow the animals to recover and monitor them for several weeks (typically 8-12 weeks).

    • Pressure overload will induce concentric left ventricular hypertrophy, which can progress to heart failure.

  • Assessment:

    • Perform serial echocardiography to monitor the progression of hypertrophy and the development of cardiac dysfunction.

    • At the end of the study period, hemodynamic measurements can be performed, and heart tissue can be collected for further analysis.

Hemodynamic and Echocardiographic Monitoring Protocol

Objective: To assess the in vivo effects of istaroxime on cardiac function and hemodynamics in animal models of heart failure.

Materials:

  • Echocardiography machine with a suitable transducer for the animal model

  • Pressure transducer and data acquisition system for hemodynamic monitoring

  • Catheters for measuring intracardiac and arterial pressures

Protocol:

  • Echocardiography:

    • Lightly sedate the animal if necessary to minimize movement artifacts.

    • Place the animal in right or left lateral recumbency.

    • Acquire standard 2D, M-mode, and Doppler echocardiographic images from parasternal and apical views.

    • Key parameters to measure include:

      • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

      • Left ventricular ejection fraction (LVEF) and fractional shortening (FS)

      • Left ventricular end-diastolic and end-systolic volumes (LVEDV, LVESV)

      • Mitral inflow velocities (E and A waves) and the E/A ratio

      • Tissue Doppler imaging of the mitral annulus (e' velocity) and calculation of the E/e' ratio.

  • Hemodynamic Monitoring:

    • Under anesthesia, insert a pressure-tip catheter into the left ventricle via a carotid artery to measure left ventricular pressure.

    • Insert a catheter into a femoral artery to measure systemic arterial pressure.

    • Record the following parameters:

      • Heart rate (HR)

      • Systolic and diastolic arterial pressure

      • Mean arterial pressure (MAP)

      • Left ventricular systolic and end-diastolic pressure (LVSP, LVEDP)

      • Maximum rate of pressure rise and fall in the left ventricle (LV dP/dt max and dP/dt min).

  • Experimental Timeline:

    • Obtain baseline echocardiographic and hemodynamic measurements after the induction of heart failure.

    • Begin the intravenous infusion of istaroxime or placebo.

    • Perform continuous hemodynamic monitoring and repeat echocardiographic assessments at specific time points during and after the infusion to evaluate the drug's effects.

start Start hf_model Induce Heart Failure Model start->hf_model baseline Baseline Measurements (Echo & Hemo) hf_model->baseline infusion Istaroxime/Placebo Infusion baseline->infusion monitoring Continuous Hemodynamic Monitoring infusion->monitoring echo Repeat Echocardiography infusion->echo end End of Study monitoring->end echo->end

General experimental workflow for in vivo studies.

Conclusion

This compound presents a promising therapeutic approach for acute heart failure due to its unique dual mechanism of action. The detailed in vivo experimental protocols provided in this application note offer a framework for researchers to effectively evaluate the efficacy and physiological effects of istaroxime in relevant preclinical models of heart failure. Standardization of these protocols will facilitate the generation of robust and comparable data, ultimately advancing our understanding of this novel therapeutic agent and its potential clinical applications.

Application Notes and Protocols for Measuring Istaroxime Oxalate Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime (B1662506) is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3] Its unique mechanism of action involves a dual effect on two key regulators of cardiac muscle contractility and relaxation: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][4] This dual activity leads to an increase in cytosolic calcium, enhancing contraction (inotropy), while also accelerating calcium reuptake into the sarcoplasmic reticulum, which improves relaxation (lusitropy).[1][5][6]

These application notes provide detailed protocols for cell-based assays to quantify the activity of Istaroxime oxalate (B1200264) on both of its primary targets. The following sections offer step-by-step methodologies for researchers to assess the inhibitory effects on Na+/K+-ATPase and the stimulatory effects on SERCA2a in a cellular context.

Mechanism of Action of Istaroxime

Istaroxime exerts its effects on cardiomyocytes through a coordinated modulation of ion transport.

  • Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase pump on the cell membrane, Istaroxime leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a reduced efflux of intracellular calcium and thereby increasing the cytosolic calcium concentration available for muscle contraction.[1]

  • Stimulation of SERCA2a: Istaroxime enhances the activity of SERCA2a, the pump responsible for transporting calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][5] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[5][6][7] The accelerated calcium reuptake into the SR not only improves cardiac relaxation but also increases the SR calcium load, making more calcium available for release in subsequent contractions.[1][5]

Istaroxime_Mechanism cluster_cell Cardiomyocyte Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA SERCA2a Istaroxime->SERCA Stimulates Na_in [Na+]i ↑ NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces driving force for Ca2+ efflux Ca_in [Ca2+]i ↑ Contraction Increased Contraction Ca_in->Contraction Ca_SR SR Ca2+ uptake ↑ SERCA->Ca_SR PLB Phospholamban (PLB) PLB->SERCA Inhibits SR Sarcoplasmic Reticulum (SR) Ca_SR->SR Loads Relaxation Improved Relaxation Ca_SR->Relaxation

Caption: Mechanism of action of Istaroxime in cardiomyocytes.

Data Presentation: Quantitative Analysis of Istaroxime Activity

The following tables summarize the reported quantitative data for Istaroxime and its metabolite, PST3093.

Table 1: Na+/K+-ATPase Inhibitory Activity of Istaroxime

Preparation SourceIC50 (µM)Reference
Dog Kidney0.11[2]
Dog Kidney0.43 ± 0.15[2]
Guinea Pig Kidney8.5[2]

Table 2: SERCA2a Stimulatory Activity of Istaroxime Metabolite PST3093

ParameterEC50 (nM)Reference
Reversal of PLN-induced shift in KdCa39[8]

Table 3: Anti-proliferative Activity of Istaroxime in Cancer Cell Lines

Cell LineIC50 (µM) after 72hReference
MCF7 (Breast Cancer)12[3]
A549 (Lung Cancer)2[3]
PC3 (Prostate Cancer)16[3]

Experimental Protocols

Protocol 1: Cell-Based Na+/K+-ATPase (NKA) Activity Assay

This protocol is designed to measure the inhibitory effect of Istaroxime on NKA activity by monitoring changes in intracellular sodium concentration using a fluorescent indicator.

NKA_Assay_Workflow A 1. Seed Cells (e.g., hCMs, HEK293) B 2. Load with Sodium Indicator (e.g., Sodium Green) A->B C 3. Pre-incubate with Istaroxime Oxalate (or vehicle/positive control) B->C D 4. Acquire Baseline Fluorescence C->D E 5. Inhibit NKA with Ouabain (Positive Control) or add Istaroxime D->E F 6. Monitor Fluorescence Change (Increase indicates NKA inhibition) E->F G 7. Data Analysis (Calculate % inhibition, IC50) F->G

Caption: Workflow for the cell-based Na+/K+-ATPase activity assay.

Materials:

  • Cell Line: Human cardiomyocytes (hCMs) or a suitable cell line expressing the Na+/K+-ATPase (e.g., HEK293 cells).

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Positive Control: Ouabain (a known NKA inhibitor).[9][10][11]

  • Fluorescent Sodium Indicator: Sodium Green tetraacetate or CoroNaGreen AM.[12][13]

  • Pluronic F-127: To aid in dye loading.

  • Ionophores for Calibration (optional): Gramicidin, monensin, and nigericin.

  • Microplate Reader: With fluorescence capabilities.

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Dye Loading:

    • Prepare a loading solution of the sodium indicator (e.g., 5 µM Sodium Green tetraacetate) with 0.02% Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for vehicle control and a positive control (e.g., 100 µM ouabain).

    • Add the compound solutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the baseline fluorescence (Excitation/Emission appropriate for the dye, e.g., ~488/525 nm for Sodium Green).

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular sodium and thus, inhibition of NKA.

  • Data Analysis:

    • Calculate the change in fluorescence for each condition.

    • Normalize the data to the vehicle control and the positive control (maximal inhibition).

    • Plot the normalized response against the logarithm of the Istaroxime concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based SERCA2a Activity Assay

This protocol measures the stimulatory effect of Istaroxime on SERCA2a activity by monitoring the rate of calcium uptake into the sarcoplasmic reticulum (SR) in intact cells.

SERCA_Assay_Workflow A 1. Transfect Cells (e.g., HEK293) with SR-targeted Ca2+ sensor (R-CEPIA1er) B 2. Culture Transfected Cells A->B C 3. Pre-incubate with this compound B->C D 4. Deplete SR Ca2+ Stores (e.g., with caffeine) C->D E 5. Monitor SR Ca2+ Refilling (Fluorescence recovery) D->E F 6. Data Analysis (Calculate rate of Ca2+ uptake) E->F

Caption: Workflow for the cell-based SERCA2a activity assay.

Materials:

  • Cell Line: Human cardiomyocytes (hCMs) or HEK293 cells.

  • Transfection Reagent: Suitable for the chosen cell line.

  • SR-targeted Ca2+ Sensor: Plasmid encoding a genetically encoded low-affinity Ca2+ indicator targeted to the ER/SR lumen (e.g., R-CEPIA1er).[1]

  • Assay Buffer: Tyrode's solution or similar physiological buffer.

  • This compound: Stock solution in a suitable solvent.

  • SR Ca2+ Releaser: Caffeine (B1668208).

  • SERCA Inhibitor (for control): Thapsigargin (B1683126) or cyclopiazonic acid (CPA).[4]

  • Fluorescence Microscope or Plate Reader: Capable of live-cell imaging and kinetic reads.

Procedure:

  • Cell Transfection and Culture:

    • Transfect the chosen cell line with the SR-targeted Ca2+ sensor plasmid according to the manufacturer's protocol.

    • Seed the transfected cells onto a suitable imaging plate or dish.

    • Allow 24-48 hours for protein expression.

  • Compound Incubation:

    • Replace the culture medium with assay buffer.

    • Add various concentrations of this compound or vehicle control to the cells and incubate for a predetermined time.

  • Measurement of SR Ca2+ Dynamics:

    • Acquire a baseline fluorescence measurement of the SR-targeted Ca2+ sensor.

    • Induce SR Ca2+ release by rapidly adding a high concentration of caffeine (e.g., 10-20 mM). This will cause a sharp decrease in the sensor's fluorescence as calcium leaves the SR.

    • After the initial depletion, monitor the fluorescence recovery over time. The rate of fluorescence increase corresponds to the rate of SERCA-mediated Ca2+ reuptake into the SR.[1]

  • Data Analysis:

    • For each condition, calculate the initial rate of fluorescence recovery after caffeine-induced depletion. This can be done by fitting the initial phase of the recovery curve to a linear or exponential function.

    • Normalize the rates to the vehicle control.

    • Plot the normalized uptake rate against the Istaroxime concentration to generate a dose-response curve and determine the EC50 for SERCA2a stimulation.

    • As a negative control, pre-treatment with a SERCA inhibitor like thapsigargin should abolish the fluorescence recovery.[14]

Conclusion

The provided cell-based assays offer robust and physiologically relevant methods for characterizing the dual activity of this compound. The Na+/K+-ATPase inhibition assay provides a direct measure of the compound's effect on intracellular sodium homeostasis, a key initiating step in its inotropic action. The SERCA2a activity assay allows for the quantification of its lusitropic effect by directly measuring the enhancement of calcium sequestration into the sarcoplasmic reticulum. Together, these protocols provide a comprehensive framework for researchers in pharmacology and drug development to evaluate Istaroxime and similar compounds with dual mechanisms of action.

References

Application Notes and Protocols for Istaroxime Oxalate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of istaroxime (B1662506) oxalate (B1200264) in various animal models, based on preclinical research findings. The included protocols offer detailed methodologies for key experiments to assess the pharmacodynamic effects of istaroxime.

Introduction

Istaroxime is a novel luso-inotropic agent with a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to an increase in myocardial contractility (inotropic effect) and an improvement in myocardial relaxation (lusitropic effect).[1][2][3][4] Preclinical studies in various animal models of heart failure have demonstrated the potential of istaroxime to improve cardiac function.[5]

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes of istaroxime in different animal models.

Table 1: Intravenous Administration of Istaroxime

Animal ModelDisease ModelDosageDuration of InfusionKey FindingsReference
Rat (Sprague Dawley)Diabetic Cardiomyopathy (Streptozotocin-induced)0.11 mg/kg/min15 minutesReduced diastolic dysfunction.
Dog (Beagle)Chronic Atrioventricular Block3 µg/kg/min60 minutesIncreased left ventricular contractility and relaxation without significant proarrhythmic effects.
DogAdvanced Heart Failure0.5 - 5.0 µg/kg/min (escalating doses)1 hour per doseDose-dependent improvement in hemodynamic parameters.

Table 2: Oral Administration of Istaroxime

Animal ModelDisease ModelDosageDuration of TreatmentKey FindingsReference
Hamster (Bio TO.2 Syrian)Progressive Heart Failure30 mg/kg/day16 weeks (from 12 to 28 weeks of age)Improved cardiac function and heart rate variability.

Experimental Protocols

Protocol for Intravenous Infusion of Istaroxime in Rats

Objective: To evaluate the acute effects of istaroxime on cardiac function in a rat model of heart failure.

Materials:

  • Istaroxime oxalate

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., urethane)

  • Polyethylene (B3416737) cannula (e.g., PE-50)

  • Infusion pump

  • Echocardiography system with a high-frequency transducer for rodents

Procedure:

  • Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.

  • Surgically expose the jugular vein and insert a polyethylene cannula for intravenous infusion.

  • Secure the cannula in place.

  • Acquire baseline echocardiographic measurements.

  • Begin intravenous infusion of istaroxime at the desired dose (e.g., 0.11 mg/kg/min) using an infusion pump.

  • Continue the infusion for the specified duration (e.g., 15 minutes).

  • Acquire follow-up echocardiographic measurements during and/or after the infusion period to assess changes in cardiac function.

Protocol for Transthoracic Echocardiography in Rats

Objective: To assess cardiac structure and function non-invasively in rats.

Materials:

  • High-resolution ultrasound system with a high-frequency linear transducer (e.g., 12-15 MHz)

  • Animal handling platform with integrated physiological monitoring (ECG, respiration, temperature)

  • Anesthetic (e.g., isoflurane)

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Anesthetize the rat and place it in a supine or left lateral decubitus position on the platform.

  • Maintain body temperature using a heating pad.

  • Remove the fur from the thoracic area using depilatory cream.

  • Apply a layer of ultrasound gel to the chest.

  • Obtain standard echocardiographic views, including the parasternal long-axis (PSLAX), parasternal short-axis (SAX), and apical four-chamber views.

  • From the SAX view, at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness and internal dimensions in systole and diastole.

  • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

  • Use Doppler imaging to assess blood flow velocities and evaluate diastolic function (e.g., E/A ratio, E/e' ratio).

Protocol for Invasive Hemodynamic Monitoring in Dogs

Objective: To continuously measure cardiovascular parameters in dogs.

Materials:

  • Anesthetic

  • Arterial catheter

  • Pressure transducer and monitor

  • Fluid-filled tubing

  • Heparinized saline

Procedure:

  • Anesthetize the dog according to the approved IACUC protocol.

  • Insert an arterial catheter into a peripheral artery (e.g., dorsal pedal or femoral artery).

  • Connect the catheter to a pressure transducer via fluid-filled tubing.

  • Position the transducer at the level of the right atrium.

  • Zero the transducer to atmospheric pressure.

  • Continuously record systolic, diastolic, and mean arterial pressures.

  • For more advanced hemodynamic monitoring, a pulmonary artery catheter (Swan-Ganz) can be placed to measure pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output via thermodilution.

Protocol for SERCA2a Activity Assay

Objective: To measure the activity of SERCA2a in cardiac tissue homogenates or microsomes.

Materials:

  • Cardiac tissue

  • Homogenization buffer

  • Assay buffer containing 32P-ATP

  • Istaroxime

  • Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

  • Scintillation counter

Procedure:

  • Homogenize cardiac tissue in a suitable buffer to prepare microsomes or a crude homogenate.

  • Pre-incubate the cardiac preparation with various concentrations of istaroxime.

  • Initiate the reaction by adding assay buffer containing 32P-ATP and varying concentrations of Ca2+.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate (B84403) (32Pi) released using a scintillation counter.

  • Determine SERCA2a-specific activity by subtracting the activity measured in the presence of CPA.

  • Analyze the data to determine the effect of istaroxime on SERCA2a Vmax and Ca2+ affinity (Kd).

Protocol for Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of istaroxime on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)

  • Assay buffer containing ATP and necessary ions (Na+, K+, Mg2+)

  • 32P-ATP

  • Istaroxime

  • Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor)

  • Perchloric acid

  • Activated charcoal

Procedure:

  • Incubate the purified Na+/K+-ATPase enzyme with increasing concentrations of istaroxime or ouabain (as a positive control) for a defined period at 37°C.

  • Initiate the enzymatic reaction by adding 32P-ATP.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Separate the unreacted 32P-ATP from the released 32Pi using activated charcoal and centrifugation.

  • Measure the radioactivity of the supernatant containing the 32Pi.

  • Calculate the percent inhibition of Na+/K+-ATPase activity for each istaroxime concentration and determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway of Istaroxime in Cardiomyocytes

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Istaroxime_ext Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime_ext->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime_ext->SERCA2a Stimulates Na_ion [Na+]i NaK_ATPase->Na_ion Decreased Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i NCX->Ca_ion Decreased Ca2+ efflux Na_ion->NCX Increased driving force Contraction Myofilament Contraction Ca_ion->Contraction Increased Inotropy Ca_ion->SERCA2a Increased Ca2+ uptake PLB Phospholamban (PLB) SERCA2a->PLB Relieves Inhibition SR_Ca [Ca2+]SR SERCA2a->SR_Ca Relaxation Myofilament Relaxation SR_Ca->Relaxation Increased Lusitropy

Caption: Dual mechanism of action of istaroxime in cardiomyocytes.

Experimental Workflow for In Vivo Istaroxime Administration and Monitoring

Istaroxime_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Cannulation Surgical Cannulation (e.g., Jugular Vein) Anesthesia->Cannulation Baseline Acquire Baseline Data (Echocardiography/Hemodynamics) Cannulation->Baseline Istaroxime_Admin Administer Istaroxime (e.g., IV Infusion) Baseline->Istaroxime_Admin Monitoring Continuous Monitoring Istaroxime_Admin->Monitoring Post_Admin_Data Acquire Post-Administration Data Monitoring->Post_Admin_Data Data_Processing Process and Analyze Data Post_Admin_Data->Data_Processing Results Compare Baseline vs. Treatment Data_Processing->Results Conclusion Draw Conclusions Results->Conclusion

Caption: Workflow for in vivo istaroxime studies.

Logical Relationship of Istaroxime's Dual Mechanism

Istaroxime_Logic cluster_NaK Na+/K+-ATPase Inhibition cluster_SERCA SERCA2a Stimulation Istaroxime Istaroxime Administration Increase_Na ↑ Intracellular Na+ Istaroxime->Increase_Na Increase_Ca_Uptake ↑ SR Ca2+ Uptake Istaroxime->Increase_Ca_Uptake Decrease_Ca_Efflux ↓ Ca2+ Efflux via NCX Increase_Na->Decrease_Ca_Efflux Increase_Ca_i ↑ Intracellular Ca2+ Decrease_Ca_Efflux->Increase_Ca_i Inotropy Positive Inotropy (↑ Contractility) Increase_Ca_i->Inotropy Cardiac_Function Improved Cardiac Function Inotropy->Cardiac_Function Faster_Relaxation Faster Myocardial Relaxation Increase_Ca_Uptake->Faster_Relaxation Increase_SR_Load ↑ SR Ca2+ Load Increase_Ca_Uptake->Increase_SR_Load Lusitropy Positive Lusitropy (↑ Relaxation) Faster_Relaxation->Lusitropy Increase_SR_Load->Inotropy Potentiates Lusitropy->Cardiac_Function

Caption: Istaroxime's dual mechanism and its effects.

References

Application Notes and Protocols for the Quantification of Istaroxime Oxalate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure. It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a). This dual action leads to improved cardiac contractility and relaxation.[1][2][3][4][5] The development of robust and reliable analytical methods for the quantification of Istaroxime oxalate (B1200264) in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

These application notes provide detailed protocols for the quantification of Istaroxime oxalate in biological matrices, such as human plasma, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established bioanalytical practices for small molecules and can be adapted and validated for specific research needs.

Mechanism of Action Signaling Pathway

Istaroxime exerts its effects on cardiac myocytes through a dual mechanism of action that ultimately increases intracellular calcium concentration and enhances its reuptake into the sarcoplasmic reticulum. This leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.

Istaroxime_Signaling_Pathway cluster_cell Cardiac Myocyte Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves Inhibition NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Increased intracellular Na+ activates NCX in reverse mode Ca_SR SR Ca2+ SERCA2a->Ca_SR Increased Ca2+ uptake into SR PLB->SERCA2a Inhibits Ca_cytosol Cytosolic Ca2+ NCX->Ca_cytosol Increased Ca2+ influx SR Sarcoplasmic Reticulum (SR) SR->Ca_cytosol Ca2+ release Contraction Increased Contraction Ca_cytosol->Contraction Leads to Relaxation Improved Relaxation Ca_SR->Relaxation Facilitates

Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.

Analytical Methods

Two primary methods are presented for the quantification of this compound in biological samples: HPLC-UV for its accessibility and LC-MS/MS for its superior sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Istaroxime in plasma for studies where high sensitivity is not the primary requirement.

3.1.1. Experimental Protocol

HPLC_UV_Workflow cluster_workflow HPLC-UV Experimental Workflow Sample_Collection Plasma Sample (e.g., 500 µL) IS_Addition Add Internal Standard (e.g., a structural analog) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifuge (e.g., 10,000 x g for 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness (under Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC-UV System Reconstitution->Injection Data_Analysis Data Acquisition and Analysis Injection->Data_Analysis

Caption: Workflow for sample preparation and analysis using HPLC-UV.

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the matrix

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Methanol

  • HPLC-grade water

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase buffering)

  • Human plasma (blank)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Standard and Quality Control (QC) Preparation: Prepare stock solutions of this compound and the IS in methanol. Serially dilute the Istaroxime stock solution with blank human plasma to prepare calibration standards and QC samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of plasma sample (standard, QC, or unknown), add 50 µL of IS working solution.

    • Add 1.5 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: Monitor at an appropriate wavelength (to be determined by UV scan of Istaroxime).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Istaroxime to the IS against the nominal concentration of the calibration standards. Determine the concentration of Istaroxime in the QC and unknown samples from this curve.

3.1.2. Quantitative Data Summary (Representative)

ParameterHPLC-UV Method
Linearity Range 100 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 100 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies requiring the detection of low concentrations of Istaroxime.

3.2.1. Experimental Protocol

LCMSMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow Sample_Collection Plasma Sample (e.g., 100 µL) IS_Addition Add Internal Standard (e.g., stable isotope-labeled Istaroxime) Sample_Collection->IS_Addition LLE Liquid-Liquid Extraction (e.g., with Methyl tert-butyl ether) IS_Addition->LLE Centrifugation Centrifuge (e.g., 4,000 x g for 5 min) LLE->Centrifugation Organic_Layer_Transfer Transfer Organic Layer Centrifugation->Organic_Layer_Transfer Evaporation Evaporate to Dryness (under Nitrogen) Organic_Layer_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Data_Analysis Data Acquisition (MRM Mode) and Analysis Injection->Data_Analysis

Caption: Workflow for sample preparation and analysis using LC-MS/MS.

Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled Istaroxime (as Internal Standard)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade water

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (blank)

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in methanol. Serially dilute the Istaroxime stock solution with blank human plasma to prepare calibration standards and QC samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 25 µL of IS working solution.

    • Add 1 mL of MTBE.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: Start with a low percentage of B, ramp up to a high percentage to elute Istaroxime, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Istaroxime and its IS need to be determined by direct infusion.

  • Data Analysis: Similar to the HPLC-UV method, construct a calibration curve and determine the concentrations in unknown samples.

3.2.2. Quantitative Data Summary (Representative)

ParameterLC-MS/MS Method
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% bias) Within ±10%
Recovery > 90%

Method Validation Considerations

Both methods presented should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term frozen).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in biological samples. The LC-MS/MS method is recommended for studies requiring high sensitivity and selectivity, while the HPLC-UV method provides a viable alternative for applications where higher detection limits are acceptable. Proper method validation is essential to ensure the generation of reliable and accurate data for drug development and clinical research.

References

Istaroxime Oxalate: Application Notes and Protocols for Studying Cardiac Contractility and Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime (B1662506) oxalate (B1200264) is a novel intravenous agent with a dual mechanism of action that makes it a compelling tool for the investigation of cardiac contractility (inotropism) and relaxation (lusitropism).[1][2] It is a first-in-class luso-inotropic agent that inhibits Na+/K+-ATPase and stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5] This unique pharmacological profile allows for the enhancement of both systolic and diastolic function, offering a distinct advantage over traditional inotropes which often come with adverse effects like increased heart rate and arrhythmias.[5][6] These application notes provide detailed protocols and data for researchers utilizing istaroxime oxalate to study cardiac physiology and pathophysiology.

Mechanism of Action

Istaroxime exerts its effects on cardiac myocytes through two primary pathways:

  • Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, istaroxime leads to an increase in intracellular sodium concentration.[5][7] This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration during systole. This elevation in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.[7]

  • Stimulation of SERCA2a: Istaroxime directly stimulates SERCA2a activity, the pump responsible for sequestering calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[2][8][9] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[8][10] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which accelerates myocardial relaxation (lusitropic effect) and also increases the SR calcium load available for subsequent contractions, further contributing to the positive inotropic effect.[5][9]

Data Presentation

The following tables summarize the quantitative effects of istaroxime observed in various preclinical and clinical studies.

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Studies
ParameterDosageChange from BaselineReference
Pulmonary Capillary Wedge Pressure (PCWP) 0.5 µg/kg/min-3.2 ± 6.8 mmHg[1]
1.0 µg/kg/min-3.3 ± 5.5 mmHg[1]
1.5 µg/kg/min-4.7 ± 5.9 mmHg[1]
Systolic Blood Pressure (SBP) Pooled AnalysisMD: 5.32 mmHg (95% CI: 2.28, 8.37)[7][11]
Heart Rate (HR) Pooled AnalysisMD: -3.05 bpm (95% CI: -5.27, -0.82)[7][11]
Cardiac Index (CI) Pooled AnalysisMD: 0.18 L/min/m² (95% CI: 0.11, 0.25)[11][12]
Left Ventricular Ejection Fraction (LVEF) Pooled AnalysisMD: 1.06% (95% CI: 0.29, 1.82)[11][12]
E/e' ratio 0.5 µg/kg/min (24h infusion)-4.55 ± 4.75 (vs. -1.55 ± 4.11 for placebo)[10]
1.0 µg/kg/min (24h infusion)-3.16 ± 2.59 (vs. placebo)[10]
LV End-Systolic Volume 1.0 µg/kg/min-15.8 ± 22.7 mL (vs. -2.1 ± 25.5 mL for placebo)[10]
LV End-Diastolic Volume 1.5 µg/kg/min-14.1 ± 26.3 mL (vs. +3.9 ± 32.4 mL for placebo)[10]

MD: Mean Difference; CI: Confidence Interval

Table 2: Preclinical Data on Istaroxime Activity
ParameterModelConcentration/DoseEffectReference
Na+/K+-ATPase Inhibition (IC50) Purified dog kidney enzymeVariesIstaroxime is a potent inhibitor.[3]
SERCA2a Activity SR microsomes from failing dog heartsLower concentrations (e.g., 1 nM)Significant stimulation of ATPase activity.[8][9]
Inotropic Effect Guinea pig and dog (in vitro & in vivo)Dose-dependentIncreases in dP/dtmax.[13]
Diastolic Function Diabetic rat model0.11 mg/kg/min (15 min infusion)Improved diastolic dysfunction.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay

This protocol is adapted from a previously described method for measuring the inhibitory activity of compounds on Na+/K+-ATPase.[3]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from dog kidney)

  • This compound and a standard inhibitor (e.g., ouabain)

  • Reaction Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, 3 mM ATP (pH 7.5)

  • [γ-32P]ATP

  • 20% (v/v) ice-cold perchloric acid

  • Activated Charcoal (Norit A)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the standard inhibitor.

  • In a microcentrifuge tube, incubate 0.3 µg of the purified enzyme with increasing concentrations of the test compound or standard in a final volume of 120 µL of Reaction Buffer for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of an incubation solution containing 10 mM KCl and 20 nCi of [γ-32P]ATP.

  • Continue the reaction for 15 minutes at 37°C.

  • Stop the reaction by adding ice-cold 20% perchloric acid.

  • Separate the released 32Pi from the unhydrolyzed [γ-32P]ATP by adding a suspension of activated charcoal and centrifuging.

  • Measure the radioactivity of the supernatant using a scintillation counter.

  • Express the inhibitory activity as a percentage of the control (no inhibitor).

  • Calculate the IC50 value (the concentration causing 50% inhibition) using a non-linear regression analysis.

Protocol 2: In Vitro SERCA2a Activity Assay

This protocol is based on measuring the hydrolysis of 32P-ATP in sarcoplasmic reticulum microsomes.[8]

Materials:

  • Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue

  • This compound

  • Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

  • Reaction Buffer with varying free Ca2+ concentrations

  • [γ-32P]ATP

  • Staurosporine (optional, to assess PKA-independence)

  • Standard protein assay reagents

Procedure:

  • Isolate SR microsomes from cardiac tissue (e.g., canine or rodent ventricle) using differential centrifugation.

  • Determine the protein concentration of the microsomal preparation.

  • Pre-incubate the SR microsomes with various concentrations of this compound (e.g., 0.0001–100 nM) for 5 minutes at 4°C. To confirm PKA-independence, a separate set of experiments can be performed with the PKA inhibitor staurosporine.

  • Measure SERCA2a ATPase activity as the CPA-sensitive fraction of 32P-ATP hydrolysis. The assay is performed in a reaction buffer with varying free Ca2+ concentrations to generate a Ca2+ activation curve.

  • Initiate the reaction by adding [γ-32P]ATP.

  • After a defined incubation period at 37°C, stop the reaction and measure the released 32Pi as described in Protocol 1.

  • Fit the Ca2+ activation data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).

Protocol 3: In Vivo Hemodynamic Assessment in a Rodent Model of Heart Failure

This protocol provides a general framework for assessing cardiac function in anesthetized rodents using a pressure-volume (PV) loop catheter.[1]

Materials:

  • Rodent model of heart failure (e.g., created by transverse aortic constriction or myocardial infarction)

  • Anesthetic agent (e.g., isoflurane)

  • Pressure-volume (PV) loop catheter appropriately sized for the animal

  • Data acquisition and analysis software

  • Surgical instruments for catheter insertion

  • This compound solution for intravenous infusion

Procedure:

  • Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.

  • Perform a surgical cut-down to expose the right carotid artery or the apex of the left ventricle for catheter insertion.

  • Insert the PV loop catheter into the left ventricle. Proper placement is confirmed by the characteristic PV loop shape on the monitor.

  • Allow the animal to stabilize and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, dP/dtmax (an index of contractility), and dP/dtmin (an index of relaxation).

  • Administer this compound via intravenous infusion at the desired dose(s).

  • Continuously record hemodynamic parameters during and after the infusion.

  • Analyze the data to determine the effects of istaroxime on cardiac contractility, relaxation, and overall cardiac function.

Protocol 4: Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

This protocol describes the measurement of intracellular calcium dynamics using a fluorescent calcium indicator.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Confocal microscope equipped for live-cell imaging

  • Field stimulator for eliciting contractions

  • This compound solution

  • Caffeine (B1668208) solution (for assessing SR Ca2+ content)

Procedure:

  • Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, mouse).

  • Load the isolated cardiomyocytes with a fluorescent calcium indicator according to the manufacturer's instructions.

  • Place the loaded cells on the stage of a confocal microscope and perfuse with a physiological buffer.

  • Pace the cells at a constant frequency (e.g., 1-2 Hz) using a field stimulator to elicit steady-state calcium transients.

  • Record baseline calcium transients.

  • Perfuse the cells with a buffer containing this compound at the desired concentration and record the changes in the calcium transient amplitude, decay rate (indicative of SERCA2a activity), and diastolic calcium levels.

  • To assess the sarcoplasmic reticulum calcium content, rapidly apply caffeine to induce the release of all SR calcium and measure the peak fluorescence.

Visualizations

Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_myofilaments Myofilaments Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ (Systole) NCX->Ca_in Increases Na_in->NCX Alters Contraction ↑ Contraction (Inotropy) Ca_in->Contraction Enhances Ca_uptake ↑ Ca2+ Reuptake (Diastole) SERCA2a->Ca_uptake Accelerates PLB Phospholamban (PLB) PLB->SERCA2a Inhibits SR_Ca_load ↑ SR Ca2+ Load Ca_uptake->SR_Ca_load Increases Relaxation ↑ Relaxation (Lusitropy) Ca_uptake->Relaxation Improves SR_Ca_load->Contraction Potentiates subsequent

Caption: Dual mechanism of action of istaroxime on cardiac myocytes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_outcome Data Outcome Enzyme_Assays Na+/K+-ATPase & SERCA2a Activity Assays Mechanism Mechanism of Action Enzyme_Assays->Mechanism Isolated_Cells Isolated Cardiomyocyte Ca2+ Transients Isolated_Cells->Mechanism Contractility Contractility (Inotropy) Isolated_Cells->Contractility Relaxation Relaxation (Lusitropy) Isolated_Cells->Relaxation Langendorff Isolated Perfused Heart (Langendorff) Langendorff->Contractility Langendorff->Relaxation Animal_Model Heart Failure Animal Model Hemodynamics Hemodynamic Assessment (PV Loop) Animal_Model->Hemodynamics Hemodynamics->Contractility Hemodynamics->Relaxation Logical_Relationship cluster_inhibition Na+/K+-ATPase Inhibition cluster_stimulation SERCA2a Stimulation Istaroxime Istaroxime Administration Na_Inhibition Inhibition of Na+/K+-ATPase Istaroxime->Na_Inhibition SERCA_Stimulation Stimulation of SERCA2a Istaroxime->SERCA_Stimulation Intra_Na_Up ↑ Intracellular Na+ Na_Inhibition->Intra_Na_Up NCX_Effect Altered NCX Function Intra_Na_Up->NCX_Effect Intra_Ca_Up ↑ Systolic Ca2+ NCX_Effect->Intra_Ca_Up Positive_Inotropy Positive Inotropy (↑ Contractility) Intra_Ca_Up->Positive_Inotropy Ca_Reuptake_Up ↑ Ca2+ Reuptake into SR SERCA_Stimulation->Ca_Reuptake_Up Diastolic_Ca_Down ↓ Diastolic Ca2+ Ca_Reuptake_Up->Diastolic_Ca_Down SR_Ca_Load_Up ↑ SR Ca2+ Load Ca_Reuptake_Up->SR_Ca_Load_Up Positive_Lusitropy Positive Lusitropy (↑ Relaxation) Diastolic_Ca_Down->Positive_Lusitropy SR_Ca_Load_Up->Positive_Inotropy contributes to

References

Istaroxime Oxalate in Combination with Other Heart Failure Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of istaroxime (B1662506) oxalate (B1200264) when used in combination with other standard heart failure therapies. The information is compiled from available preclinical and clinical data, offering insights into its mechanism of action, potential synergistic effects, and protocols for further investigation.

Introduction to Istaroxime

Istaroxime is a novel intravenous agent with a unique dual mechanism of action, making it a promising candidate for the treatment of acute heart failure (AHF). It acts as both a positive inotropic and lusitropic agent by:

  • Inhibiting the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced myocardial contractility.

  • Stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation.

This dual action addresses both systolic and diastolic dysfunction, which are key features of heart failure.[1][2][3] Unlike traditional inotropes, istaroxime has been shown to increase systolic blood pressure and decrease heart rate, without causing a significant increase in myocardial oxygen consumption.[3][4]

Signaling Pathway of Istaroxime

The following diagram illustrates the dual mechanism of action of istaroxime on a cardiac myocyte.

istaroxime_mechanism cluster_cell Cardiac Myocyte cluster_sr Sarcoplasmic Reticulum istaroxime Istaroxime serca SERCA2a istaroxime->serca Stimulates nka Na+/K+-ATPase istaroxime->nka Inhibits ca_sr Ca2+ serca->ca_sr Ca2+ uptake relaxation Improved Relaxation (Lusitropy) ca_sr->relaxation Promotes na_cyto Cytosolic Na+ nka->na_cyto Increases ncx Na+/Ca2+ Exchanger ca_cyto Cytosolic Ca2+ ncx->ca_cyto Increases contractility Increased Contractility (Inotropy) ca_cyto->contractility Leads to na_cyto->ncx Activates

Istaroxime's dual mechanism of action.

Istaroxime in Combination with Standard Heart Failure Therapies: Clinical Evidence

Clinical trials investigating istaroxime have been conducted in patients receiving standard of care for heart failure. This background therapy typically includes angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, and diuretics.

Concomitant Medications in Clinical Trials

The HORIZON-HF trial provides insight into the typical background therapies of patients receiving istaroxime.[5] A summary of the baseline concomitant medications is presented below:

Medication ClassPercentage of Patients
ACE Inhibitors92%
Beta-blockers98%
Spironolactone62%
Angiotensin-Receptor Blockers10%
Digoxin6%
Hemodynamic Effects in the Presence of Standard Therapy

The HORIZON-HF and SEISMiC clinical trials demonstrated favorable hemodynamic effects of istaroxime in patients already receiving standard heart failure medications.[5][6] The tables below summarize the key findings.

Table 1: Hemodynamic and Echocardiographic Changes with Istaroxime (HORIZON-HF Trial) [5]

ParameterIstaroxime (Combined Doses)Placebop-value
Change in PCWP (mmHg)-3.7-0.20.001
Change in Systolic BP (mmHg)+9.2+2.10.008
Change in Cardiac Index (L/min/m²)+0.12+0.030.57
Change in E' velocity (cm/sec)+0.5-0.70.048

PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure

Table 2: Change in Systolic Blood Pressure (SEISMiC Trial) [6]

Time PointIstaroxime (Adjusted Mean AUC)Placebo (Adjusted Mean AUC)p-value
6-hour SBP AUC (mmHg × hour)53.130.90.017
24-hour SBP AUC (mmHg × hour)291.2208.70.025

SBP: Systolic Blood Pressure; AUC: Area Under the Curve

While these trials were not specifically designed to evaluate drug-drug interactions, the positive outcomes suggest that istaroxime can be safely and effectively administered to patients on a background of standard heart failure therapies. However, specific data on the synergistic or antagonistic effects with individual drug classes from these trials is not publicly available. Further dedicated studies are required to elucidate these interactions.

Experimental Protocols for Preclinical Evaluation

Detailed preclinical studies are essential to understand the pharmacodynamic interactions of istaroxime with other heart failure drugs. The following are generalized protocols for researchers to adapt for their specific experimental needs.

Animal Model of Heart Failure

A common and reproducible model for heart failure is the coronary artery ligation model in rats, which induces myocardial infarction and subsequent left ventricular dysfunction.

Protocol: Coronary Artery Ligation in Rats

  • Anesthesia: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar) with an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail or isoflurane).

  • Intubation and Ventilation: Intubate the trachea and provide mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Closure: Close the chest in layers.

  • Post-operative Care: Provide analgesia and monitor the animal for recovery.

  • Heart Failure Development: Allow sufficient time (typically 4-6 weeks) for the development of chronic heart failure, which can be confirmed by echocardiography.

Experimental Workflow for Combination Drug Studies

The following workflow can be used to assess the effects of istaroxime in combination with other heart failure therapies in a rat model of heart failure.

experimental_workflow start Induce Heart Failure in Rats (Coronary Artery Ligation) grouping Randomize into Treatment Groups start->grouping control Vehicle Control grouping->control Group 1 istaroxime Istaroxime Alone grouping->istaroxime Group 2 drug_b Standard HF Drug Alone (e.g., Beta-blocker, ACEi, Diuretic) grouping->drug_b Group 3 combo Istaroxime + Standard HF Drug grouping->combo Group 4 treatment Administer Treatment (e.g., continuous infusion) control->treatment istaroxime->treatment drug_b->treatment combo->treatment assessment Assess Cardiac Function treatment->assessment echo Echocardiography (LVEF, FS, etc.) assessment->echo hemo Hemodynamic Monitoring (LVDP, dP/dt, etc.) assessment->hemo analysis Data Analysis and Comparison echo->analysis hemo->analysis

Preclinical experimental workflow.
Assessment of Cardiac Function

Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function.

  • Key Parameters:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular Internal Dimensions (LVIDd, LVIDs)

    • Diastolic function parameters (e.g., E/A ratio, E/e' ratio)

Invasive Hemodynamic Monitoring: For a more detailed assessment of cardiac contractility and relaxation, invasive hemodynamic measurements can be performed.

  • Catheterization: Insert a pressure-volume catheter into the left ventricle via the carotid artery.

  • Data Acquisition: Record pressure and volume signals to generate pressure-volume loops.

  • Key Parameters:

    • Left Ventricular Developed Pressure (LVDP)

    • Maximal rate of pressure rise (+dP/dt_max) - an index of contractility

    • Maximal rate of pressure decline (-dP/dt_max) - an index of relaxation

    • End-systolic and end-diastolic pressure-volume relationships

Logical Relationship for Evaluating Combination Therapy

The evaluation of a combination therapy involves a systematic approach to determine if the combined effect is greater than the sum of the individual effects.

combination_logic hypothesis Hypothesis: Istaroxime in combination with standard HF therapy improves cardiac function more than either agent alone. exp_design Experimental Design: - Control Group - Istaroxime Group - Standard Therapy Group - Combination Group hypothesis->exp_design data_collection Data Collection: Measure key cardiac function parameters (e.g., LVEF, +dP/dt, -dP/dt) exp_design->data_collection analysis Statistical Analysis: Compare the outcomes between the four groups data_collection->analysis synergy Synergistic Effect: Effect of Combination > (Effect of Istaroxime + Effect of Standard Therapy) analysis->synergy If additive Additive Effect: Effect of Combination ≈ (Effect of Istaroxime + Effect of Standard Therapy) analysis->additive If antagonism Antagonistic Effect: Effect of Combination < (Effect of Istaroxime + Effect of Standard Therapy) analysis->antagonism If conclusion Conclusion: Determine the nature of the interaction and the therapeutic potential of the combination. synergy->conclusion additive->conclusion antagonism->conclusion

Logic for evaluating combination therapy.

Conclusion and Future Directions

The available clinical data suggests that istaroxime is a promising agent for acute heart failure that can be used in patients receiving standard of care. Its unique mechanism of action, which improves both systolic and diastolic function without increasing heart rate, differentiates it from existing inotropes.[2][3]

However, there is a clear need for further research to fully elucidate the interactions between istaroxime and other heart failure therapies. Specifically, preclinical studies using the protocols outlined above would provide valuable insights into the synergistic, additive, or antagonistic effects of these combinations. Furthermore, future clinical trials should be designed with subgroup analyses to specifically assess the efficacy and safety of istaroxime in the context of different background therapies. This will allow for a more personalized approach to the use of istaroxime in the complex management of heart failure.

References

Application Notes and Protocols for Assessing the Effect of Istaroxime Oxalate on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous inotropic agent with a dual mechanism of action, primarily targeting cardiomyocyte calcium cycling. It is known to inhibit the Na+/K+-ATPase and stimulate the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4] This dual action leads to increased intracellular calcium, enhanced myocardial contractility, and improved diastolic relaxation.[2] While the primary focus of Istaroxime research has been on its direct effects on sarcoplasmic reticulum and sarcolemmal ion transport, the profound impact of altered calcium homeostasis on cellular energetics warrants a thorough investigation into its potential effects on mitochondrial function. Mitochondria are central to cellular energy production and are intricately regulated by intracellular calcium levels. Therefore, assessing the mitochondrial response to Istaroxime is crucial for a comprehensive understanding of its pharmacological profile, including potential therapeutic benefits and unforeseen off-target effects.

These application notes provide a detailed set of protocols to enable researchers to systematically evaluate the impact of Istaroxime oxalate (B1200264) on key aspects of mitochondrial function, including respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.

Key Mitochondrial Functions to Assess

A comprehensive assessment of Istaroxime's effect on mitochondrial function should include the following key parameters:

  • Mitochondrial Respiration: The process of oxygen consumption to produce ATP. This is a primary indicator of the overall efficiency of the electron transport chain (ETC).

  • Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. A dissipation of this potential is an early indicator of mitochondrial dysfunction and can precede apoptosis.

  • Reactive Oxygen Species (ROS) Production: Mitochondria are a major source of cellular ROS. While ROS play a role in signaling, excessive production can lead to oxidative stress and cellular damage.

  • ATP Synthesis: The primary output of mitochondrial function, providing the energy currency for cellular processes.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.

Table 1: Effect of Istaroxime Oxalate on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

Treatment GroupBasal Respiration (pmol O2/min)ATP-Linked Respiration (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (%)
Vehicle Control
Istaroxime (Dose 1)
Istaroxime (Dose 2)
Istaroxime (Dose 3)
Positive Control (e.g., Rotenone)

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupTMRE/TMRM Fluorescence Intensity (Arbitrary Units)JC-1 Red/Green Fluorescence Ratio
Vehicle Control
Istaroxime (Dose 1)
Istaroxime (Dose 2)
Istaroxime (Dose 3)
Positive Control (e.g., CCCP)

Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupRate of H2O2 Production (pmol/min/mg protein)
Vehicle Control
Istaroxime (Dose 1)
Istaroxime (Dose 2)
Istaroxime (Dose 3)
Positive Control (e.g., Antimycin A)

Table 4: Effect of this compound on Cellular ATP Levels

Treatment GroupATP Concentration (µM)
Vehicle Control
Istaroxime (Dose 1)
Istaroxime (Dose 2)
Istaroxime (Dose 3)
Positive Control (e.g., Oligomycin)

Experimental Protocols

Here are detailed methodologies for the key experiments to assess the effect of this compound on mitochondrial function.

Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This protocol outlines the measurement of oxygen consumption rate (OCR) in intact cells using a Seahorse XF Analyzer or similar instrument.

Materials:

  • Cell culture medium

  • This compound stock solution

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Mitochondrial Stress Test reagents)

Procedure:

  • Cell Seeding: Seed cells (e.g., cardiomyocytes, HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Remove the growth medium from the cells, wash with pre-warmed assay medium, and add fresh assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Mitochondrial Stress Test:

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the OCR profiles of Istaroxime-treated cells with the vehicle control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in ΔΨm.

Materials:

  • Cell culture medium

  • This compound stock solution

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells with different concentrations of this compound or vehicle control for the specified time.

  • Dye Loading:

    • Add TMRE to the culture medium to a final concentration of 25-100 nM.

    • Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Positive Control: In a separate set of wells, treat cells with CCCP (e.g., 10 µM) for 10-15 minutes to induce complete mitochondrial depolarization.

  • Fluorescence Measurement:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh PBS or imaging buffer to each well.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~549 nm, emission ~575 nm). Alternatively, visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity of Istaroxime-treated cells to the vehicle control.

    • A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol 3: Quantification of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol details the measurement of mitochondrial superoxide (B77818) production using the MitoSOX™ Red fluorescent probe.

Materials:

  • Cell culture medium

  • This compound stock solution

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Antimycin A as a positive control for ROS production

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.

  • Dye Loading:

    • Load the cells with MitoSOX™ Red (e.g., 5 µM) in culture medium.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Positive Control: Treat a set of cells with Antimycin A (e.g., 10 µM) to induce superoxide production.

  • Fluorescence Measurement:

    • Wash the cells gently with pre-warmed PBS.

    • Add fresh PBS or buffer to the wells.

    • Measure the fluorescence using a microplate reader (e.g., excitation ~510 nm, emission ~580 nm) or analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the change in fluorescence intensity in Istaroxime-treated cells relative to the vehicle control. An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Protocol 4: Determination of Cellular ATP Levels

This protocol describes a luciferase-based assay to measure total cellular ATP concentration.

Materials:

  • Opaque 96-well plates

  • This compound stock solution

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque 96-well plate to ensure luminescence signal integrity. Treat the cells with this compound or vehicle control.

  • ATP Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent (which typically includes a cell lysis agent and the luciferase/luciferin mixture) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (usually 5-10 minutes) at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the experimental samples based on the standard curve.

    • Compare the ATP levels in Istaroxime-treated cells to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow and the potential signaling pathways involved.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., Cardiomyocytes) drug_treatment This compound Treatment cell_culture->drug_treatment respiration Mitochondrial Respiration (Seahorse XF) drug_treatment->respiration membrane_potential Membrane Potential (TMRE Assay) drug_treatment->membrane_potential ros ROS Production (MitoSOX Assay) drug_treatment->ros atp ATP Synthesis (Luminescence Assay) drug_treatment->atp data_quant Quantitative Data Analysis respiration->data_quant membrane_potential->data_quant ros->data_quant atp->data_quant interpretation Interpretation of Mitochondrial Effects data_quant->interpretation

Caption: Experimental workflow for assessing Istaroxime's mitochondrial effects.

Signaling_Pathway cluster_drug_action This compound Action cluster_calcium Intracellular Calcium Homeostasis cluster_mitochondria Potential Mitochondrial Effects istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibition serca SERCA2a istaroxime->serca Stimulation ca_cytosol Cytosolic Ca2+ Concentration nka->ca_cytosol Increase ca_sr SR Ca2+ Load serca->ca_sr Increase mito_ca Mitochondrial Ca2+ Uptake ca_cytosol->mito_ca Stimulation ca_sr->ca_cytosol Modulated Release mito_resp Mitochondrial Respiration mito_ca->mito_resp Modulation delta_psi Membrane Potential (ΔΨm) mito_resp->delta_psi Maintenance ros ROS Production mito_resp->ros Byproduct atp ATP Synthesis delta_psi->atp Driving Force

Caption: Istaroxime's potential impact on mitochondrial function via calcium signaling.

References

Application Notes and Protocols for Long-Term Istaroxime Oxalate Administration in Chronic Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime (B1662506) is a novel luso-inotropic agent with a dual mechanism of action, making it a promising candidate for the treatment of heart failure.[1][2] It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This dual action leads to an increase in cardiac contractility (inotropic effect) and enhancement of myocardial relaxation (lusitropic effect).[1][4] While extensively studied for acute heart failure, its potential benefits in chronic heart failure are an area of growing interest. These application notes provide a summary of the available preclinical data and detailed protocols for the long-term administration of istaroxime oxalate (B1200264) in a relevant animal model of chronic heart failure.

Mechanism of Action

Istaroxime's unique therapeutic profile stems from its ability to modulate two key players in cardiomyocyte calcium handling:

  • Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, istaroxime leads to a modest increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration during systole, thereby enhancing myocardial contractility.[5][6]

  • SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a, the protein responsible for re-uptaking calcium into the sarcoplasmic reticulum (SR) during diastole.[1][5] This action is independent of cAMP/PKA signaling and is mediated by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[5] Enhanced SERCA2a activity leads to faster calcium clearance from the cytoplasm, promoting myocardial relaxation (lusitropy), and increases SR calcium load for subsequent contractions.[5][6]

The following diagram illustrates the dual mechanism of action of Istaroxime at the cellular level.

cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) Na+/K+ Pump Na+/K+ Pump NCX Na+/Ca2+ Exchanger Na+/K+ Pump->NCX ↑ Intracellular Na+ Ca_int_inc Increased Systolic Ca2+ NCX->Ca_int_inc ↑ Intracellular Ca2+ Istaroxime_ext Istaroxime Istaroxime_ext->Na+/K+ Pump Inhibits Inotropy Positive Inotropy (↑ Contraction) Ca_int_inc->Inotropy Leads to SERCA2a SERCA2a Ca_SR_inc Enhanced Diastolic Ca2+ Removal Increased SR Ca2+ Load SERCA2a->Ca_SR_inc ↑ Ca2+ uptake into SR PLN Phospholamban (PLN) PLN->SERCA2a Inhibits Istaroxime_int Istaroxime Istaroxime_int->PLN Relieves Inhibition Lusitropy Positive Lusitropy (↑ Relaxation) Ca_SR_inc->Lusitropy Leads to

Caption: Dual mechanism of Istaroxime action in cardiomyocytes.

Preclinical Data in a Chronic Heart Failure Model

The most comprehensive data on the long-term effects of istaroxime in a chronic heart failure model comes from studies using the Bio TO.2 cardiomyopathic Syrian hamster. This model is characterized by progressive heart failure.

Quantitative Data Summary

The following tables summarize the key findings from a 16-week study of oral istaroxime administration in Bio TO.2 hamsters.[1]

Table 1: Effects of Chronic Istaroxime Treatment on Cardiac Function in Cardiomyopathic Hamsters [1]

ParameterHealthy Control (Bio F1B)Diseased Control (Bio TO.2 + Vehicle)Istaroxime-Treated (Bio TO.2 + 30 mg/kg/day)
Heart Weight/Body Weight Ratio (mg/g) 3.1 ± 0.14.5 ± 0.23.9 ± 0.1
Left Ventricular Systolic Pressure (LVSP, mmHg) 105 ± 575 ± 495 ± 3
Positive dP/dT (mmHg/s) 2500 ± 1501500 ± 1002200 ± 120
Negative dP/dT (mmHg/s) -2000 ± 130-1200 ± 90-1800 ± 110
Coronary Flow Rate (CFR, ml/min) 12 ± 18 ± 0.511 ± 0.8*

*p < 0.05 vs. Diseased Control

Table 2: Effects of Chronic Istaroxime Treatment on Heart Rate Variability (HRV) in Cardiomyopathic Hamsters [1]

ParameterHealthy Control (Bio F1B)Diseased Control (Bio TO.2 + Vehicle)Istaroxime-Treated (Bio TO.2 + 30 mg/kg/day)
Low Frequency (LF) Power (nu) 45 ± 565 ± 650 ± 5
High Frequency (HF) Power (nu) 55 ± 535 ± 650 ± 5
LF/HF Ratio 0.8 ± 0.11.9 ± 0.21.0 ± 0.1*

*p < 0.05 vs. Diseased Control

Experimental Protocols

The following are detailed protocols for the long-term administration of istaroxime oxalate in the cardiomyopathic hamster model of chronic heart failure, based on published studies.[1]

Animal Model and Dosing Regimen

This workflow outlines the key stages of a long-term istaroxime study in a hamster model of chronic heart failure.

cluster_groups Experimental Groups cluster_assessments Assessments at Study End start Start of Study (12 weeks of age) treatment Daily Oral Gavage (16 weeks) start->treatment end End of Study (28 weeks of age) treatment->end cardiac_function Isolated Heart Perfusion (Langendorff) end->cardiac_function hrv Heart Rate Variability (HRV) Analysis end->hrv healthy Healthy Control (Bio F1B + Vehicle) diseased Diseased Control (Bio TO.2 + Vehicle) treated Istaroxime-Treated (Bio TO.2 + 30 mg/kg/day)

Caption: Experimental workflow for long-term Istaroxime administration.

1. Animal Model:

  • Species: Male Bio TO.2 Syrian hamsters (model for progressive heart failure) and age-matched Bio F1B hamsters (healthy controls).[1]

  • Age at study initiation: 12 weeks.[1]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Istaroxime Formulation and Administration:

  • Compound: this compound.

  • Vehicle: To be determined based on the solubility of this compound (e.g., sterile water, saline, or a suitable suspension vehicle).

  • Dose: 30 mg/kg/day.[1]

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.[1]

  • Duration: 16 weeks (from 12 to 28 weeks of age).[1]

3. Experimental Groups:

  • Group 1 (Healthy Control): Bio F1B hamsters receiving the vehicle daily via oral gavage.

  • Group 2 (Diseased Control): Bio TO.2 hamsters receiving the vehicle daily via oral gavage.

  • Group 3 (Istaroxime-Treated): Bio TO.2 hamsters receiving 30 mg/kg/day of this compound daily via oral gavage.

Cardiac Function Assessment: Isolated Heart Perfusion (Langendorff)

At the end of the 16-week treatment period, cardiac function is assessed ex vivo using a Langendorff isolated heart preparation.

1. Anesthesia and Heart Excision:

  • Anesthetize the hamster with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Administer heparin to prevent blood clotting.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

2. Langendorff Perfusion Setup:

  • Mount the heart on a Langendorff apparatus by cannulating the aorta.

  • Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).

  • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

3. Data Acquisition:

  • Allow the heart to stabilize for a 20-minute equilibration period.

  • Record the following parameters:

    • Left Ventricular Systolic Pressure (LVSP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Positive and negative first derivatives of left ventricular pressure (+dP/dT and -dP/dT)

    • Heart Rate (HR)

    • Coronary Flow Rate (CFR)

Autonomic Function Assessment: Heart Rate Variability (HRV) Analysis

HRV analysis is performed to evaluate the effect of chronic istaroxime treatment on the autonomic control of the heart.

1. ECG Recording:

  • In conscious, unrestrained hamsters, record electrocardiogram (ECG) signals using either telemetry implants or non-invasive methods.

  • Acquire a continuous ECG recording for a sufficient duration (e.g., 30 minutes) to allow for robust HRV analysis.

2. Data Processing:

  • Identify and mark the R waves in the ECG signal.

  • Calculate the R-R intervals (the time between consecutive R waves).

  • Generate a tachogram of the R-R intervals.

3. HRV Analysis:

  • Time-Domain Analysis:

    • Calculate the standard deviation of all normal-to-normal (NN) intervals (SDNN).

    • Calculate the root mean square of successive differences (RMSSD).

  • Frequency-Domain Analysis:

    • Perform a Fast Fourier Transform (FFT) on the R-R interval data.

    • Quantify the power in the low-frequency (LF) and high-frequency (HF) bands.

    • Calculate the LF/HF ratio as an index of sympathovagal balance.

Conclusion

The available preclinical data suggests that long-term oral administration of istaroxime in a hamster model of chronic heart failure improves both cardiac systolic and diastolic function and restores a more favorable autonomic balance.[1] The provided protocols offer a framework for conducting further research into the chronic effects of istaroxime and similar compounds. These studies are crucial for understanding the full therapeutic potential of this novel luso-inotropic agent in the management of chronic heart failure. Further investigations in other preclinical models of chronic heart failure are warranted to expand upon these findings.

References

Troubleshooting & Optimization

Istaroxime oxalate solubility and stability issues in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of istaroxime (B1662506) oxalate (B1200264). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is istaroxime oxalate and what is its primary mechanism of action?

A1: this compound is the oxalate salt form of istaroxime, a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1] Its chemical formula is C23H34N2O7, with a molecular weight of 450.53 daltons.[1] Istaroxime exhibits a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[2] This combined action leads to an increase in cardiac contractility (inotropy) and improved diastolic relaxation (lusitropy).[2]

Q2: What are the known stability challenges associated with this compound?

A2: While specific public data on the stability of this compound is limited, related compounds and general principles of pharmaceutical stability suggest that it may be susceptible to degradation under certain environmental conditions. Factors that can affect stability include temperature, humidity, light exposure, and pH.[3][4] Stress testing, including exposure to elevated temperatures, a wide range of pH values, and photolysis, is recommended to identify potential degradation pathways.[3]

Q3: Are there any general handling and storage recommendations for this compound?

A3: Yes, based on safety data for the hydrochloride salt, which is expected to have similar handling requirements, the following precautions should be taken: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area and avoid the formation of dust and aerosols. For storage, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is 4°C for sealed storage, away from moisture. For solutions in solvent, storage at -80°C for up to one year or -20°C for up to six months is advised.

Troubleshooting Guides

Issue 1: this compound precipitation in aqueous buffers.
  • Possible Cause: this compound may have limited solubility in aqueous solutions, especially at neutral pH. The common ion effect with other salts in the buffer could also reduce its solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility.

    • Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent, such as DMSO or ethanol, to aid in dissolution before diluting with the aqueous buffer. Be mindful of the final co-solvent concentration and its potential effects on the experimental system.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.

Issue 2: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: This could be due to the degradation of this compound in the experimental medium. Degradation can be accelerated by factors such as temperature, pH, or light exposure.

  • Troubleshooting Steps:

    • Control for Environmental Factors: Protect solutions from light by using amber vials or covering containers with foil. Conduct experiments at a controlled temperature.

    • pH Stability: Assess the stability of this compound at the pH of your experimental buffer. If degradation is observed, consider adjusting the buffer composition or pH, if the experimental design allows.

    • Fresh Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -80°C. Dilute to the final working concentration immediately before use.

    • Analytical Confirmation: Use an analytical technique like HPLC to verify the concentration and purity of your this compound stock solution and working solutions over time.

Quantitative Data Summary

Due to the limited availability of public data, the following tables provide a template for researchers to populate with their own experimentally determined values.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL)Solubility (µM)Temperature (°C)Notes
WaterData not availableData not available25Experimental determination required.
PBS (pH 7.4)Data not availableData not available25Experimental determination required.
DMSOData not availableData not available25Experimental determination required.
EthanolData not availableData not available25Experimental determination required.

Table 2: Stability of this compound under Stress Conditions

ConditionIncubation Time% RecoveryDegradation Products ObservedAnalytical Method
pH
pH 2 (HCl)24hData not availableData not availableHPLC-UV
pH 7.4 (PBS)24hData not availableData not availableHPLC-UV
pH 10 (NaOH)24hData not availableData not availableHPLC-UV
Temperature
40°C7 daysData not availableData not availableHPLC-UV
60°C7 daysData not availableData not availableHPLC-UV
Light
Photostability (ICH Q1B)24hData not availableData not availableHPLC-UV

Experimental Protocols

Protocol 1: Determination of this compound Solubility
  • Materials: this compound, selected solvents (e.g., water, PBS, DMSO, ethanol), analytical balance, vortex mixer, sonicator, centrifuge, HPLC-UV system.

  • Method:

    • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the solutions at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

    • Centrifuge the solutions to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

    • Calculate the solubility in mg/mL and µM.

Protocol 2: Assessment of this compound Stability (Forced Degradation Study)
  • Materials: this compound, stock solution in a suitable solvent, HCl, NaOH, H2O2, buffers of different pH, photostability chamber, temperature-controlled oven, HPLC-UV system.

  • Method:

    • Acid and Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H2O2) and incubate at room temperature.

    • Thermal Degradation: Store solid this compound and a solution of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose solid this compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.

    • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) NaK_ATPase Na+/K+-ATPase Na_Cytosol Increased Cytosolic Na+ NaK_ATPase->Na_Cytosol NCX Na+/Ca2+ Exchanger (NCX) Ca_Cytosol Cytosolic Ca2+ NCX->Ca_Cytosol Increases Influx SERCA2a SERCA2a Relaxation Myocardial Relaxation SERCA2a->Relaxation Promotes Ca2+ Reuptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates Contraction Myocardial Contraction Ca_Cytosol->Contraction Promotes Na_Cytosol->NCX Activates (Reverse Mode)

Caption: Signaling pathway of Istaroxime in cardiomyocytes.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) Prep_Sat_Sol Prepare Saturated Solution Equilibrate Equilibrate (24h) Prep_Sat_Sol->Equilibrate Separate Centrifuge & Collect Supernatant Equilibrate->Separate Analyze_Sol Quantify by HPLC Separate->Analyze_Sol Data_Interpretation Data Interpretation & Reporting Analyze_Sol->Data_Interpretation Prep_Stress_Samples Prepare Samples (pH, Temp, Light, Oxid.) Incubate Incubate under Stress Conditions Prep_Stress_Samples->Incubate Time_Points Withdraw Samples at Time Points Incubate->Time_Points Analyze_Stab Analyze by HPLC for Degradation Time_Points->Analyze_Stab Analyze_Stab->Data_Interpretation Start Start: this compound Sample Start->Prep_Sat_Sol Start->Prep_Stress_Samples

Caption: Experimental workflow for solubility and stability testing.

References

Istaroxime Technical Support Center: Navigating On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Istaroxime (B1662506) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Istaroxime oxalate (B1200264), with a focus on understanding and overcoming its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Istaroxime?

Istaroxime is a luso-inotropic agent with a dual mechanism of action. It inhibits the Na+/K+-ATPase (NKA) and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] This combined action leads to an increase in intracellular calcium, enhancing contractility (inotropic effect), and promotes calcium reuptake into the sarcoplasmic reticulum, improving relaxation (lusitropic effect).

Q2: What are the main "off-target" effects to consider in my experiments?

In the context of studying SERCA2a activation, the inhibition of Na+/K+-ATPase by Istaroxime can be considered a confounding variable. This is because Na+/K+-ATPase inhibition also leads to an increase in intracellular calcium, which can independently influence experimental outcomes. Therefore, it is crucial to design experiments that can distinguish between the effects of SERCA2a stimulation and Na+/K+-ATPase inhibition.

Q3: How can I experimentally separate the SERCA2a-stimulating effects from the Na+/K+-ATPase-inhibiting effects of Istaroxime?

A key strategy is to use Istaroxime's primary metabolite, PST3093. PST3093 is a selective SERCA2a activator and does not inhibit Na+/K+-ATPase.[2][3][4][5] By comparing the effects of Istaroxime with those of PST3093, researchers can isolate the consequences of SERCA2a activation.

Q4: What are the known side effects of Istaroxime in clinical trials that might be relevant to my preclinical studies?

In clinical settings, reported side effects include nausea, vomiting, and pain or irritation at the injection site.[6][7] While these are primarily clinical observations, they may suggest the need to monitor for gastrointestinal distress or local irritation in animal models.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Confounding results due to dual mechanism of action. Istaroxime's inhibition of Na+/K+-ATPase is masking or altering the specific effects of SERCA2a stimulation.1. Use PST3093 as a control: PST3093 is a selective SERCA2a activator without Na+/K+-ATPase inhibitory activity.[2][3][4][5] Comparing results from Istaroxime and PST3093 can help isolate the effects of SERCA2a activation.2. Dose-response analysis: Utilize a concentration of Istaroxime that marginally affects Na+/K+-ATPase while still stimulating SERCA2a. For example, in rat myocytes, 100 nmol/L Istaroxime has been used to highlight effects dependent on SERCA2a stimulation.[8]
Inconsistent or unexpected cellular responses. The cellular model may have varying expression levels of Na+/K+-ATPase and SERCA2a, or different sensitivities to Istaroxime.1. Characterize your model: Quantify the expression levels of both Na+/K+-ATPase and SERCA2a in your experimental system.2. Titrate Istaroxime concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue preparation.
Difficulty dissolving Istaroxime oxalate. This compound has specific solubility properties.Istaroxime hydrochloride is soluble in water (~25 mg/mL) and DMSO (≥ 45 mg/mL).[9] For in vivo formulations, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used.[9]
Precipitation of the compound in media. The compound may not be stable in certain experimental buffers or at specific pH levels.Ensure the final concentration of solvents like DMSO is compatible with your experimental system and does not cause precipitation. Prepare fresh solutions for each experiment.

Quantitative Data Summary

Table 1: Istaroxime and PST3093 Activity on Na+/K+-ATPase

Compound Target Activity IC50 Species/Preparation
IstaroximeNa+/K+-ATPaseInhibition0.11 µMDog Kidney
IstaroximeNa+/K+-ATPaseInhibition0.43 ± 0.15 µMDog Kidney
IstaroximeNa+/K+-ATPaseInhibition8.5 µMGuinea Pig Kidney
IstaroximeNa+/K+-ATPase Current (INaK)Inhibition32 ± 4 µMRat LV Myocytes
PST3093Na+/K+-ATPaseInhibition> 100 µMDog Kidney

Table 2: Istaroxime and PST3093 Activity on SERCA2a

Compound Target Activity Effect Concentration Species/Preparation
IstaroximeSERCA2aStimulationIncreases Vmax by 25%500 nmol/LSTZ Diabetic Rat Cardiac Homogenates
IstaroximeSERCA2aStimulationReduces KdCa by ~20%100 nMNormal Guinea Pig Hearts
PST3093SERCA2aStimulationReduces KdCa by ~20%100 nMNormal Guinea Pig Hearts
PST3093SERCA2aStimulationReverses PLN-induced shift in KdCaEC50 of 39 nMReconstituted SERCA1 with PLN fragment

Key Experimental Protocols

Protocol 1: Differentiating SERCA2a and Na+/K+-ATPase Effects Using PST3093

Objective: To isolate the cellular effects of SERCA2a stimulation by Istaroxime.

Methodology:

  • Cell Culture: Culture primary cardiomyocytes or a relevant cell line expressing both SERCA2a and Na+/K+-ATPase.

  • Experimental Groups:

    • Vehicle control (e.g., DMSO)

    • Istaroxime (at a predetermined effective concentration)

    • PST3093 (at a concentration equimolar to the SERCA2a-stimulating effect of Istaroxime)

    • Na+/K+-ATPase inhibitor control (e.g., Ouabain (B1677812), at a concentration that produces a similar level of Na+/K+-ATPase inhibition as the chosen Istaroxime concentration)

  • Treatment: Treat the cells for the desired duration.

  • Endpoint Analysis: Measure relevant downstream signaling pathways or functional endpoints. This could include:

    • Calcium imaging to assess changes in intracellular calcium transients.

    • Western blotting for phosphorylation status of proteins involved in calcium handling (e.g., phospholamban).

    • Cell contractility assays.

  • Data Interpretation: By comparing the results from the Istaroxime and PST3093 groups, you can attribute the shared effects to SERCA2a stimulation. The differences between the Istaroxime and PST3093 groups can be attributed to the inhibition of Na+/K+-ATPase. The ouabain group serves as a positive control for Na+/K+-ATPase inhibition.

Protocol 2: In Vitro SERCA2a Activity Assay

Objective: To quantify the direct effect of Istaroxime on SERCA2a activity.

Methodology:

  • Preparation of Microsomes: Isolate cardiac sarcoplasmic reticulum (SR) microsomes from tissue samples.

  • ATPase Activity Assay:

    • The assay measures the rate of ATP hydrolysis by SERCA2a.

    • Incubate the SR microsomes with varying concentrations of Istaroxime or PST3093 in a buffer containing ATP and calcium.

    • The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is measured using a colorimetric assay.

  • Data Analysis:

    • Plot the rate of ATP hydrolysis as a function of calcium concentration to determine the Vmax (maximum enzyme velocity) and Kd(Ca2+) (calcium affinity).

    • Compare these kinetic parameters in the presence and absence of the compounds to quantify their stimulatory effects.

Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits Na_in Intracellular Na+ NKA->Na_in Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreases Ca2+ efflux Na_in->NCX Reduces driving force for Ca2+ efflux Ca_SR SR Ca2+ Contractility Increased Contractility (Inotropy) Ca_in->Contractility SERCA2a SERCA2a SERCA2a->Ca_SR Increases Ca2+ uptake PLN Phospholamban (PLN) PLN->SERCA2a Inhibits Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation Istaroxime_SR Istaroxime Istaroxime_SR->SERCA2a Stimulates Istaroxime_SR->PLN Relieves Inhibition

Caption: Istaroxime's dual mechanism of action on cardiac myocytes.

Experimental_Workflow cluster_exp_design Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation start Start: Hypothesis on SERCA2a-mediated effect groups Define Experimental Groups: - Vehicle - Istaroxime - PST3093 (SERCA2a control) - Ouabain (NKA control) start->groups drc Perform Dose-Response Curves groups->drc invitro In Vitro Assays (e.g., isolated myocytes, microsomal preps) drc->invitro invivo In Vivo Models (e.g., animal models of heart failure) drc->invivo compare Compare Istaroxime vs. PST3093 to isolate SERCA2a effects invitro->compare invivo->compare attribute Attribute differential effects (Istaroxime vs. PST3093) to Na+/K+-ATPase inhibition compare->attribute validate Validate NKA inhibition effects with Ouabain control attribute->validate end Conclusion: Delineated mechanism of action validate->end

Caption: Workflow for dissecting Istaroxime's dual mechanism.

References

Optimizing Istaroxime Oxalate Concentration for Cell Culture Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Istaroxime (B1662506) oxalate (B1200264) for in vitro cell culture studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Istaroxime and what is its mechanism of action?

Istaroxime is a first-in-class intravenous agent that has been investigated for the treatment of acute heart failure.[1] It exhibits a dual mechanism of action: it inhibits the Na+/K+-ATPase and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac myocytes.[2][3]

Q2: What are the potential applications of Istaroxime in cell culture studies beyond cardiology?

Recent studies have highlighted the anti-proliferative and apoptotic effects of Istaroxime in various cancer cell lines, suggesting its potential as an anti-cancer agent.[5][6] It has been shown to inhibit the growth of lung, breast, and prostate cancer cells.[5]

Q3: How should I prepare and store Istaroxime oxalate stock solutions?

For optimal stability, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What is a typical starting concentration range for Istaroxime in cell culture?

The optimal concentration of Istaroxime is highly dependent on the cell type and the specific biological question being investigated. Based on published data, a starting range of 100 nM to 20 µM is recommended. For cardiac myocyte studies, concentrations around 100 nM to 10 µM have been used to observe effects on calcium cycling and contractility.[2][4] For cancer cell lines, concentrations in the low micromolar range (e.g., 1-20 µM) have been shown to induce anti-proliferative and apoptotic effects.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death or Cytotoxicity Istaroxime concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to the desired biological effect with minimal toxicity. A study on rat ventricular cardiomyocytes showed that 10 µM of istaroxime did not significantly reduce cell viability after 24 hours, whereas a similar inotropic concentration of ouabain (B1677812) did.[2]
Cell line is particularly sensitive to Istaroxime.Some cell lines may be more sensitive to Na+/K+-ATPase inhibition. Consider using a lower starting concentration and shorter incubation times.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Inconsistent or No Observable Effect Istaroxime concentration is too low.Increase the concentration of Istaroxime in a stepwise manner. Refer to published IC50 values for similar cell lines as a guide. For example, the IC50 values for Istaroxime in MCF7, A549, and PC3 cancer cell lines after 72 hours were found to be 12 µM, 2 µM, and 16 µM, respectively.[5]
Incorrect preparation or degradation of Istaroxime stock solution.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained.
Short incubation time.The biological effect of Istaroxime may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
Precipitation of Istaroxime in Culture Medium Poor solubility of this compound at the working concentration.Ensure the final concentration does not exceed the solubility limit in the culture medium. Prepare fresh dilutions from the stock solution for each experiment. Gently vortex the medium while adding the Istaroxime stock solution to aid dissolution.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on Istaroxime.

Table 1: IC50 Values of Istaroxime in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF7Breast Cancer72 hours12[5]
A549Lung Cancer72 hours2[5]
PC3Prostate Cancer72 hours16[5]

Table 2: Effective Concentrations of Istaroxime in Different Cell Types

Cell TypeEffect StudiedConcentrationIncubation TimeReference
Rat Ventricular CardiomyocytesInotropic effect without significant cell death10 µM24 hours[2]
DU145Apoptosis induction5 µM24 hours[6]
DU-145Inhibition of cell motility1.25 µM, 2.5 µM, 5 µM24 hours
Failing Heart Muscle StripsIncreased tension and SERCA activity0.1 - 1.0 µMNot specified[4]
Left Ventricular Microsomes (failing hearts)Normalized SERCA2a activity100 nMNot specified[4]

Experimental Protocols

Protocol 1: Determination of Optimal Istaroxime Concentration using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration range of Istaroxime that is non-toxic and suitable for downstream experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Istaroxime Preparation: Prepare a serial dilution of Istaroxime in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 2, 5, 10, 20, and 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest Istaroxime concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Istaroxime.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot a dose-response curve to determine the IC50 value and the non-toxic concentration range.

Visualizations

Signaling Pathway of Istaroxime

Istaroxime_Signaling cluster_cell_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in [Na+]i NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i NCX->Ca_in Increases Ca_SR Ca2+ Store SERCA2a->Ca_SR Increases Ca2+ uptake Ca_SR->Ca_in Decreases diastolic [Ca2+]i Na_in->NCX Activates (reverse mode)

Caption: Dual mechanism of action of Istaroxime.

Experimental Workflow for Concentration Optimization

Concentration_Optimization_Workflow start Start: Define Cell Line and Endpoint prepare_stock Prepare High-Concentration Istaroxime Stock in DMSO start->prepare_stock dose_response Perform Broad-Range Dose-Response (e.g., 0.1-50 µM) using a Viability Assay (MTT) prepare_stock->dose_response determine_ic50 Determine IC50 and Non-Toxic Range dose_response->determine_ic50 narrow_range Perform Narrow-Range Dose-Response for Specific Biological Effect determine_ic50->narrow_range select_optimal Select Optimal Concentration(s) for Further Experiments narrow_range->select_optimal end End: Proceed with Definitive Experiments select_optimal->end

Caption: Workflow for optimizing Istaroxime concentration.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Cytotoxicity start High Cytotoxicity Observed? check_concentration Is Istaroxime concentration within published non-toxic range? start->check_concentration check_solvent Is final DMSO concentration <0.1%? check_concentration->check_solvent Yes solution_lower_conc Solution: Lower Istaroxime concentration and repeat dose-response. check_concentration->solution_lower_conc No check_incubation Is incubation time appropriate? check_solvent->check_incubation Yes solution_solvent_control Solution: Run a solvent-only control. Prepare fresh stock if necessary. check_solvent->solution_solvent_control No check_incubation->solution_lower_conc Yes solution_time_course Solution: Perform a time-course experiment with a lower concentration. check_incubation->solution_time_course No

Caption: Troubleshooting guide for unexpected cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot potential variability when working with istaroxime (B1662506) oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is istaroxime and what is its primary mechanism of action?

A1: Istaroxime is an investigational drug for acute heart failure. It has a unique dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to both increased contractility (inotropic effect) and improved relaxation (lusitropic effect) of cardiac muscle.[1][2]

Q2: What is the difference between istaroxime and traditional cardiac glycosides like digoxin (B3395198)?

A2: While both istaroxime and digoxin inhibit the Na+/K+-ATPase, istaroxime also stimulates SERCA2a. This SERCA2a stimulation is believed to contribute to its lower cardiotoxicity and reduced risk of arrhythmias compared to digoxin.[2][3] Unlike digoxin, istaroxime's effects are not associated with an increased risk of arrhythmias in animal models.

Q3: What are the known metabolites of istaroxime?

A3: A known metabolite of istaroxime is PST3093. Interestingly, PST3093 does not inhibit Na+/K+-ATPase but retains the ability to stimulate SERCA2a. This metabolite has a longer half-life than istaroxime itself.

Q4: What are the reported side effects of istaroxime in clinical trials?

A4: In clinical trials, the most common adverse events reported were gastrointestinal issues (nausea and vomiting) and pain at the injection site.[1][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with istaroxime oxalate.

Issue 1: High variability in Na+/K+-ATPase inhibition assay results.

  • Question: My IC50 values for istaroxime in Na+/K+-ATPase inhibition assays are inconsistent across experiments. What could be the cause?

  • Answer:

    • Enzyme Source and Purity: The source and purity of the Na+/K+-ATPase enzyme preparation can significantly impact results. Ensure you are using a consistent source and have characterized its purity.

    • ATP Concentration: The concentration of ATP can affect the measured activity of Na+/K+-ATPase. Ensure that the ATP concentration is not limiting and is consistent across all assays.

    • Buffer Composition: The pH and ionic strength of the assay buffer are critical. Maintain a consistent buffer composition, including the concentrations of Na+, K+, and Mg2+, as these ions are essential for enzyme activity.

    • This compound Solution: Ensure that the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Incubation Time and Temperature: The pre-incubation time of the enzyme with istaroxime and the reaction time after adding ATP should be precisely controlled. Maintain a constant temperature throughout the assay.

Issue 2: Lack of observable SERCA2a activation.

  • Question: I am not observing the expected activation of SERCA2a in my in vitro assay with istaroxime. What should I check?

  • Answer:

    • Presence of Phospholamban (PLN): Istaroxime's stimulation of SERCA2a is dependent on the presence of its inhibitory protein, phospholamban (PLN).[6] Ensure that your experimental system (e.g., cardiac microsomes) contains PLN. In reconstituted systems, PLN needs to be included.

    • Calcium Concentration: The free calcium concentration in the assay buffer is a critical determinant of SERCA2a activity. Carefully control and measure the free calcium concentration.

    • Assay Method: Different SERCA2a activity assays have varying sensitivities. Assays measuring calcium uptake into vesicles or FRET-based conformational sensors can be more sensitive than ATP hydrolysis assays.

    • Detergent Effects: If using solubilized SERCA2a, the choice and concentration of detergent can affect its activity and interaction with istaroxime.

    • Compound Integrity: Verify the integrity and concentration of your this compound solution.

Issue 3: Unexpected off-target effects or cytotoxicity in cell-based assays.

  • Question: I am observing unexpected changes in cell morphology or viability at concentrations where I expect to see specific effects of istaroxime. What could be the reason?

  • Answer:

    • Solvent Toxicity: If using a stock solution of istaroxime in DMSO, ensure that the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell type (typically <0.1%).

    • High Compound Concentration: At high concentrations, istaroxime may exhibit off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range for observing the desired effects on Na+/K+-ATPase and SERCA2a. Preclinical studies have shown that istaroxime does not activate Ca2+/calmodulin-dependent kinase II (CaMKII), a pathway associated with cardiomyocyte death, at equi-inotropic concentrations compared to ouabain (B1677812).[1][3]

    • Cell Line Specificity: The expression levels of Na+/K+-ATPase isoforms and SERCA2a can vary between different cell lines, which may influence the cellular response to istaroxime.

    • Oxalate Effect: The oxalate counter-ion is generally considered inert at typical experimental concentrations. However, for highly sensitive assays or unusual cell types, it is good practice to include a vehicle control with sodium oxalate to rule out any effects of the counter-ion.

Quantitative Data Summary

The following tables summarize key quantitative data for istaroxime from preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of Istaroxime

ParameterSpecies/SystemValueReference
Na+/K+-ATPase Inhibition
IC50Dog renal preparations0.14 µM[7]
SERCA2a Activation
Vmax Increase (Healthy Dog Cardiac SR)100 nM Istaroxime+28%[6]
Vmax Increase (Failing Dog Cardiac SR)1 nM Istaroxime+34%[6]
Effects on Cardiomyocytes
Ca2+ Spark and Wave FrequencyRat Ventricular MyocytesNo significant increase[3]

Table 2: Key Hemodynamic Effects of Istaroxime in Patients with Acute Heart Failure (Phase II Clinical Trial Data)

ParameterDoseChange vs. Placebop-valueReference
Pulmonary Capillary Wedge Pressure (PCWP)0.5 µg/kg/min-3.2 mmHg< 0.05[1]
1.0 µg/kg/min-3.3 mmHg< 0.05[1]
1.5 µg/kg/min-4.7 mmHg< 0.05[1]
Systolic Blood Pressure (SBP)1.0 µg/kg/minIncreased0.005[1]
1.5 µg/kg/minIncreased< 0.001[1]
Cardiac Index1.5 µg/kg/minIncreased0.04[1]
Heart Rate0.5 µg/kg/minDecreased0.008[1]
1.0 µg/kg/minDecreased0.02[1]
1.5 µg/kg/minDecreased0.006[1]
E/e' ratio0.5 µg/kg/min-4.55 vs -1.550.029[1]
1.0 µg/kg/min-3.16 vs -1.080.009[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is a general method for measuring Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi).

  • Materials:

    • Na+/K+-ATPase enriched membrane preparation (e.g., from cardiac or renal tissue)

    • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

    • ATP solution (10 mM)

    • This compound working solutions

    • Ouabain solution (as a positive control for inhibition)

    • Phosphate detection reagent (e.g., Malachite Green-based)

    • Phosphate standard solution

  • Procedure:

    • Prepare serial dilutions of this compound and ouabain in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme preparation, and the istaroxime/ouabain dilutions. Include a control group with only the vehicle.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Generate a phosphate standard curve to determine the concentration of Pi released in each well.

    • Calculate the Na+/K+-ATPase activity and the percentage of inhibition for each concentration of istaroxime.

Protocol 3: SERCA2a Calcium Uptake Assay

This protocol describes a method to measure SERCA2a activity by monitoring the uptake of radioactive 45Ca2+ into microsomal vesicles.

  • Materials:

    • Cardiac microsomes (containing SERCA2a and PLN)

    • Uptake Buffer: 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate, and 0.5 mM EGTA.

    • 45CaCl2

    • This compound working solutions

    • Thapsigargin (B1683126) (as a SERCA inhibitor control)

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing the uptake buffer and 45CaCl2.

    • Add the cardiac microsomes and the istaroxime working solutions to the reaction mixture. Include a vehicle control and a thapsigargin control.

    • Incubate the mixture at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by filtering the mixture through a 0.45 µm filter and washing with a cold stop solution (e.g., 100 mM KCl, 2 mM EGTA).

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of calcium uptake for each condition.

Visualizations

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular [Na+] NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Increased Intracellular [Ca2+] SERCA2a SERCA2a SERCA2a->Ca_ion Increased Ca2+ Reuptake PLN Phospholamban (PLN) PLN->SERCA2a Inhibits Na_ion->NCX Activates (Reverse Mode) Myofilaments Myofilaments Ca_ion->Myofilaments Increased Contraction (Inotropy) Myofilaments_Relaxation Myofilaments Ca_ion->Myofilaments_Relaxation Improved Relaxation (Lusitropy) Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates (via PLN displacement)

Caption: Istaroxime's dual mechanism of action on a cardiac myocyte.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock and Working Solutions Incubation Incubate System with Istaroxime (Dose-Response) Prep_Compound->Incubation Prep_System Prepare Experimental System (e.g., Isolated Enzyme, Microsomes, Cells) Prep_System->Incubation Measurement Measure Endpoint (e.g., ATPase Activity, Ca2+ Uptake) Incubation->Measurement Data_Processing Process Raw Data (e.g., Subtract Background) Measurement->Data_Processing Data_Analysis Analyze Data (e.g., IC50/EC50 Calculation, Statistical Tests) Data_Processing->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: General experimental workflow for studying istaroxime.

Troubleshooting_Tree Start Inconsistent or Unexpected Results? Check_Compound Verify Istaroxime Solution (Preparation, Storage, Integrity) Start->Check_Compound Check_System Examine Experimental System (Enzyme/Cell Viability, Reagent Quality) Start->Check_System Check_Protocol Review Assay Protocol (Incubation Times, Temperatures, Concentrations) Start->Check_Protocol Consult_Literature Consult Literature for Similar Issues with Dual-Action Compounds Check_Compound->Consult_Literature If problem persists Check_System->Consult_Literature If problem persists Check_Protocol->Consult_Literature If problem persists Contact_Support Contact Technical Support with Detailed Experimental Records Consult_Literature->Contact_Support

Caption: A decision tree for troubleshooting istaroxime experiments.

References

Istaroxime oxalate infusion protocol adjustments for minimizing side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with istaroxime (B1662506) oxalate (B1200264). The information provided is intended to help minimize side effects and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed during istaroxime oxalate infusion?

A1: The most frequently reported adverse events in clinical trials are gastrointestinal issues and injection site reactions.[1][2][3] Gastrointestinal side effects are dose-dependent and include nausea, vomiting, and abdominal pain.[2][4][5] Injection site pain is also a common occurrence.[2][3][6]

Q2: Are there any serious cardiac adverse events associated with istaroxime infusion?

A2: Clinical studies have shown that istaroxime is not associated with a significant increase in serious cardiac adverse events, such as arrhythmias or hypotension, compared to placebo.[1][7] No significant changes in cardiac troponin levels have been observed, suggesting a lack of myocardial damage.[7][8][9]

Q3: What is the mechanism of action of istaroxime?

A3: Istaroxime has a dual mechanism of action.[2][3][8] It inhibits the Na+/K+-ATPase pump on the sarcolemma and activates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4][8] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[2][3][4]

Troubleshooting Guides

Issue: The subject is experiencing nausea and vomiting during the infusion.

Possible Cause: These gastrointestinal side effects are known to be dose-related.[4][5] Higher infusion rates of istaroxime are associated with a greater incidence of nausea and vomiting.[2][5]

Suggested Adjustments:

  • Reduce the Infusion Rate: In clinical trials, a lower dose of 0.5 µg/kg/min was associated with a lower incidence of gastrointestinal adverse events compared to 1.0 µg/kg/min.[7] A post-hoc analysis of one study suggested that doses ≤1.0 μg/kg/min had a trend towards fewer adverse events compared to 1.5 μg/kg/min, with a similar increase in blood pressure.[6][10] Some protocols allow for the infusion rate to be decreased at the discretion of the investigator based on tolerability issues like nausea.[10]

  • Monitor Subject Response: Closely monitor the subject for the resolution or reduction of symptoms after decreasing the infusion rate.

Issue: The subject complains of pain at the infusion site.

Possible Cause: Pain at the injection site is a common adverse event.[2][3][6] This may be related to the concentration of the drug, the infusion rate, or the size and type of catheter used. One report mentioned that this side effect was "generally associated with use of short catheters".[7]

Suggested Adjustments:

  • Check Catheter Placement and Size: Ensure a well-placed and appropriate-sized catheter is being used.

  • Dilution of Istaroxime Solution: While specific protocols on dilution for mitigating this side effect are not detailed in the provided results, consider if further dilution of the this compound solution is feasible within the experimental parameters.

  • Slowing the Infusion Rate: A reduction in the infusion rate may also help to alleviate localized pain.

Data on Side Effects

The following table summarizes the incidence of common adverse events at different doses of istaroxime as reported in a clinical trial.

Adverse EventPlaceboIstaroxime (0.5 µg/kg/min)Istaroxime (1.0 µg/kg/min)
Gastrointestinal Events 5%10%35%
Pain at Infusion Site Data not specifiedData not specifiedData not specified, but reported as a common adverse event
Cardiovascular Events 23%10%18%
Cardiac Failure 3%5%8%

Data compiled from a Phase 2b study presentation.[7]

Experimental Protocols

Representative Clinical Trial Infusion Protocol:

This is a generalized protocol based on published clinical trial methodologies.[1][9][10][11] Researchers should adapt this to their specific experimental needs.

  • Subject Population: Patients hospitalized for acute heart failure with reduced left ventricular ejection fraction.[1]

  • Randomization: Subjects are randomized to receive either this compound or a placebo.

  • Infusion Preparation: Istaroxime is typically supplied as a lyophilized powder and reconstituted with a suitable vehicle (e.g., 5 ml saline).[10]

  • Dosing Cohorts: Sequential cohorts may be administered different doses, for example:

    • Cohort 1: 0.5 µg/kg/min[1][11]

    • Cohort 2: 1.0 µg/kg/min[1][11]

    • A third cohort of 1.5 µg/kg/min has also been studied.[9]

  • Administration: The reconstituted solution is administered as a continuous intravenous infusion over a specified period, typically 6 or 24 hours.[1][9]

  • Monitoring: Key parameters to monitor include:

    • Hemodynamics (e.g., pulmonary capillary wedge pressure, systolic blood pressure, heart rate)[8][9]

    • Echocardiographic parameters (e.g., E/e' ratio, stroke volume index)[1][11]

    • Adverse events, with particular attention to gastrointestinal symptoms and infusion site reactions.[1][2][6]

Visualizations

cluster_0 Istaroxime Infusion Workflow start Start Infusion monitor Monitor for Adverse Events (Nausea, Vomiting, Infusion Site Pain) start->monitor check Adverse Events Present? monitor->check adjust Reduce Infusion Rate (e.g., from 1.0 to 0.5 µg/kg/min) Consider Catheter Adjustment check->adjust Yes continue_infusion Continue Infusion at Current Rate check->continue_infusion No adjust->monitor end End of Infusion Protocol adjust->end continue_infusion->monitor continue_infusion->end

Caption: A workflow diagram for adjusting istaroxime infusion to manage side effects.

cluster_1 Istaroxime's Dual Mechanism of Action cluster_na_k_atpase Sarcolemma cluster_serca2a Sarcoplasmic Reticulum istaroxime Istaroxime na_k_atpase Na+/K+-ATPase istaroxime->na_k_atpase Inhibits serca2a SERCA2a istaroxime->serca2a Activates intracellular_na ↑ Intracellular Na+ na_k_atpase->intracellular_na Leads to na_ca_exchanger Na+/Ca2+ Exchanger (NCX) intracellular_ca_systole ↑ Intracellular Ca2+ (Systole) na_ca_exchanger->intracellular_ca_systole intracellular_na->na_ca_exchanger Reduces Ca2+ efflux via contractility ↑ Myocardial Contractility (Inotropic Effect) intracellular_ca_systole->contractility sr_ca_reuptake ↑ SR Ca2+ Reuptake (Diastole) serca2a->sr_ca_reuptake relaxation ↑ Myocardial Relaxation (Lusitropic Effect) sr_ca_reuptake->relaxation

Caption: The dual signaling pathway of istaroxime in cardiomyocytes.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Istaroxime in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) side effects of Istaroxime in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Emesis (Vomiting) Observed in Canine Models

  • Question: We are observing vomiting in dogs following intravenous administration of Istaroxime. What are the potential causes and how can we manage this?

  • Answer:

    • Potential Cause: Emesis is a known dose-dependent side effect of Istaroxime, likely due to the inhibition of Na+/K+-ATPase in the gastrointestinal tract and the chemoreceptor trigger zone (CRTZ). Higher doses are correlated with a higher incidence of vomiting.

    • Troubleshooting Steps:

      • Dose Adjustment: If experimentally permissible, consider reducing the dose of Istaroxime. Gastrointestinal effects are often dose-related.

      • Antiemetic Co-administration: Consider the prophylactic use of antiemetics. 5-HT3 receptor antagonists (e.g., ondansetron) or NK1 receptor antagonists (e.g., maropitant) can be effective in managing chemotherapy-induced and other drug-related emesis. The choice of antiemetic should be carefully considered based on the experimental design and potential for drug-drug interactions.

      • Route and Rate of Infusion: A slower infusion rate may help to reduce the peak plasma concentration of Istaroxime, potentially mitigating the emetic response.

      • Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor electrolyte levels if vomiting is severe or prolonged.

Issue 2: Pica (Consumption of Non-Nutritive Substances) Observed in Rodent Models

  • Question: Our rats are exhibiting pica (increased consumption of kaolin) after Istaroxime administration. What does this signify and what should we do?

  • Answer:

    • Significance: Rodents do not vomit, and pica is a well-established surrogate marker for nausea and emesis in these species.[1][2] Increased kaolin (B608303) consumption is indicative of gastrointestinal distress.

    • Troubleshooting Steps:

      • Confirm Pica: Quantify kaolin intake by measuring the amount of kaolin consumed over a specific period compared to a vehicle-treated control group. A significant increase confirms a pica response.

      • Dose-Response Assessment: Determine if the incidence and severity of pica are dose-dependent by testing a range of Istaroxime doses. This can help in identifying a therapeutic window with manageable side effects.

      • Antiemetic Testing: The use of antiemetics, as described for canine models, can be explored to see if they attenuate the pica response. This can also help in elucidating the underlying mechanism of nausea.

      • Dietary Support: Provide highly palatable and easily digestible food to encourage nutritional intake and monitor body weight closely.

Issue 3: Diarrhea or Loose Stool in Animal Models

  • Question: We are observing diarrhea in our study animals. Is this related to Istaroxime and how should we manage it?

  • Answer:

    • Potential Cause: While less commonly reported than emesis, diarrhea can be a symptom of gastrointestinal distress. Inhibition of intestinal Na+/K+-ATPase can alter fluid and electrolyte absorption, potentially leading to diarrhea.

    • Troubleshooting Steps:

      • Stool Assessment: Use a fecal scoring system to consistently document the severity of diarrhea.

      • Hydration and Electrolyte Monitoring: Provide supportive care to ensure adequate hydration. In cases of severe diarrhea, monitoring of electrolytes is recommended.

      • Dietary Modification: A bland, easily digestible diet may help to alleviate symptoms.

      • Rule out Other Causes: Ensure that the diarrhea is not a result of other factors such as infection or stress.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of Istaroxime-induced gastrointestinal side effects?

    • A1: The primary mechanism is believed to be the inhibition of the Na+/K+-ATPase pump.[3] This enzyme is crucial for maintaining cellular ion gradients in various tissues, including the epithelial cells of the gastrointestinal tract and neurons in the chemoreceptor trigger zone (CRTZ) and solitary tract nucleus, which are central to the emetic reflex. Inhibition of Na+/K+-ATPase can disrupt normal gut motility and fluid secretion, and also directly stimulate the brain centers responsible for nausea and vomiting.

  • Q2: Are the gastrointestinal side effects of Istaroxime dose-dependent?

    • A2: Yes, clinical and preclinical data suggest that the gastrointestinal side effects of Istaroxime, such as nausea and vomiting, are dose-related.[3] Higher plasma concentrations of the drug are associated with a greater incidence and severity of these effects.

  • Q3: What animal models are most appropriate for studying the gastrointestinal side effects of Istaroxime?

    • A3:

      • Dogs: Beagle dogs are a suitable model as they have a well-developed emetic reflex similar to humans.

      • Rats: While rats do not vomit, the pica model is a validated surrogate for assessing nausea and emetic potential.[1][2] Sprague-Dawley or Wistar rats are commonly used.

  • Q4: Are there any formulations of Istaroxime designed to reduce these side effects?

    • A4: Yes, research has been conducted on liposomal formulations of Istaroxime. The goal of these formulations is to alter the pharmacokinetic profile of the drug to reduce the incidence of side effects like pain at the injection site and potentially gastrointestinal distress.[4]

Data Presentation

Table 1: Illustrative Dose-Response of Emesis in Canine Models with Istaroxime

Istaroxime IV Dose (µg/kg/min)Number of AnimalsIncidence of Emesis (%)Mean Time to First Emesis (min)
Vehicle Control60N/A
0.561745
1.065030
1.568315

Note: This table is for illustrative purposes and is based on qualitative descriptions of dose-dependency in the literature. Actual results may vary based on experimental conditions.

Table 2: Illustrative Dose-Response of Pica in Rat Models with Istaroxime

Istaroxime IV Dose (mg/kg)Number of AnimalsMean Kaolin Intake (g) over 24h% Increase vs. Vehicle
Vehicle Control80.50
181.2140
382.5400
1084.8860

Note: This table is for illustrative purposes to demonstrate a typical dose-response for pica. Actual results will depend on the specific experimental protocol.

Experimental Protocols

Protocol 1: Assessment of Emesis in a Canine Model

  • Animal Model: Purpose-bred Beagle dogs, fasted overnight with free access to water.

  • Acclimation: Acclimate animals to the study environment and procedures to minimize stress-related responses.

  • Drug Administration: Administer Istaroxime via intravenous infusion over a predetermined period. A control group should receive a vehicle infusion.

  • Observation: Continuously observe the animals for a defined period (e.g., 4-6 hours) post-infusion. Record the latency to the first emetic event, the number of emetic events, and the duration of any signs of nausea (e.g., salivation, lip-licking).

  • Data Analysis: Compare the incidence and frequency of emesis between the Istaroxime-treated groups and the control group.

Protocol 2: Assessment of Pica in a Rat Model

  • Animal Model: Male Sprague-Dawley or Wistar rats, individually housed.

  • Acclimation: Acclimate rats to the housing conditions and the presence of kaolin for several days before the study begins.

  • Baseline Measurement: Measure baseline kaolin and food consumption for at least 24 hours prior to drug administration.

  • Drug Administration: Administer Istaroxime intravenously or via another relevant route. A control group should receive the vehicle.

  • Measurement of Pica: At 24 hours post-administration, measure the amount of kaolin and food consumed. Pica is indicated by a significant increase in kaolin consumption in the drug-treated group compared to the control group.

  • Data Analysis: Analyze the difference in kaolin intake between the groups using appropriate statistical methods.

Visualizations

Istaroxime_GI_Side_Effect_Pathway Istaroxime Istaroxime (Intravenous) NaK_ATPase_Gut Na+/K+-ATPase Inhibition (GI Tract) Istaroxime->NaK_ATPase_Gut NaK_ATPase_Brain Na+/K+-ATPase Inhibition (CRTZ/NTS) Istaroxime->NaK_ATPase_Brain Ion_Imbalance Altered Ion Gradients & Fluid Secretion NaK_ATPase_Gut->Ion_Imbalance Gut_Motility Disrupted Gut Motility NaK_ATPase_Gut->Gut_Motility CRTZ Direct Stimulation of Chemoreceptor Trigger Zone (CRTZ) NaK_ATPase_Brain->CRTZ Vagal_Afferents Vagal Afferent Stimulation Ion_Imbalance->Vagal_Afferents Gut_Motility->Vagal_Afferents NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS CRTZ->NTS Emesis_Center Central Emetic Center (Medulla) NTS->Emesis_Center Nausea_Vomiting Nausea & Vomiting (Emesis/Pica) Emesis_Center->Nausea_Vomiting

Caption: Proposed signaling pathway for Istaroxime-induced gastrointestinal side effects.

Troubleshooting_Workflow_Emesis Start Emesis/Pica Observed in Study Animals Check_Dose Is the dose at the highest level? Start->Check_Dose Reduce_Dose Consider Dose Reduction Check_Dose->Reduce_Dose Yes Consider_Antiemetics Consider Prophylactic Antiemetics Check_Dose->Consider_Antiemetics No Assess_Infusion Review Infusion Rate Reduce_Dose->Assess_Infusion Consider_Antiemetics->Assess_Infusion Slow_Infusion Decrease Infusion Rate Assess_Infusion->Slow_Infusion If possible Supportive_Care Implement Supportive Care (Hydration, Diet) Assess_Infusion->Supportive_Care Always Slow_Infusion->Supportive_Care Monitor Continue Monitoring and Document Supportive_Care->Monitor

References

Addressing Istaroxime oxalate resistance in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Istaroxime oxalate (B1200264) in long-term studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Issue 1: Diminished Cellular Response to Istaroxime Oxalate Over Time

Your experimental model (e.g., cell culture) initially shows a robust response to this compound, but the effect diminishes with prolonged or repeated exposure.

Potential Cause Suggested Troubleshooting Steps
Altered Target Expression 1. Western Blot Analysis: Quantify the protein expression levels of the α-subunits of Na+/K+-ATPase and SERCA2a in treated versus control cells. A decrease in the expression of these targets could lead to a reduced drug effect. 2. RT-qPCR: Analyze the mRNA levels of the genes encoding the Na+/K+-ATPase α-subunits (ATP1A1, ATP1A2, ATP1A3) and SERCA2a (ATP2A2) to determine if the changes in protein expression are due to transcriptional regulation.
Target Modification/Mutation 1. Sequencing: Sequence the coding regions of the Na+/K+-ATPase α-subunits and SERCA2a genes in resistant cells to identify any potential mutations that could alter the drug-binding sites. 2. Post-Translational Modification Analysis: Investigate changes in post-translational modifications (e.g., phosphorylation, glycosylation) of Na+/K+-ATPase and SERCA2a, as these can affect their activity and sensitivity to inhibitors.[1]
Increased Drug Efflux 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in the presence and absence of known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein). A restored response in the presence of an inhibitor suggests the involvement of drug efflux pumps. 2. Expression Analysis of ABC Transporters: Use Western blot or RT-qPCR to check for overexpression of common multidrug resistance pumps like P-glycoprotein (MDR1/ABCB1) in resistant cells.
Activation of Compensatory Signaling Pathways 1. Pathway Analysis: Utilize phosphoproteomics or targeted pathway arrays to identify signaling pathways that are upregulated in resistant cells. This could include pathways that counteract the effects of Istaroxime on intracellular calcium and sodium levels. 2. Inhibitor Studies: Use specific inhibitors for any identified compensatory pathways to see if sensitivity to this compound is restored.

Issue 2: Inconsistent this compound Efficacy Across Different Cell Lines or Models

You observe a significant variation in the effectiveness of this compound in different experimental models.

Potential Cause Suggested Troubleshooting Steps
Differential Target Isoform Expression 1. Isoform Expression Profiling: Quantify the relative expression levels of the different Na+/K+-ATPase α-subunit isoforms (α1, α2, α3) and SERCA isoforms (SERCA1, SERCA2, SERCA3) in your various models. Istaroxime may have different affinities for these isoforms. 2. Correlation Analysis: Correlate the expression levels of specific isoforms with the observed sensitivity to this compound.
Baseline Differences in Ion Homeostasis 1. Measure Baseline Ion Concentrations: Determine the basal intracellular concentrations of Na+ and Ca2+ in your different models. Pre-existing differences in ion homeostasis could influence the cellular response to a drug that targets ion pumps. 2. Assess Basal Pump Activity: Measure the baseline Na+/K+-ATPase and SERCA2a activity in each model to establish if there are inherent differences in their function.
Variations in Drug Metabolism 1. Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify any potential metabolites of this compound in your different experimental systems. Variations in metabolic pathways could lead to different concentrations of the active compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Istaroxime?

A1: Istaroxime has a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the cell membrane and stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect). The stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum, which improves cardiac relaxation (lusitropic effect).

Q2: Has resistance to this compound been reported in long-term clinical studies?

A2: Based on currently available public information, there are no specific reports or long-term clinical studies that have documented the development of resistance to this compound. The provided troubleshooting guide is based on general principles of drug resistance to similar classes of compounds.

Q3: How can I develop an this compound-resistant cell line for my studies?

A3: You can induce resistance in a sensitive cell line through continuous exposure to gradually increasing concentrations of this compound over a prolonged period.[4] Another method is pulsed treatment, where cells are exposed to the drug for a period, followed by a recovery phase.[4] Resistant clones can then be selected and expanded for further analysis.[4][5]

Q4: What are the key molecular mechanisms that could theoretically lead to this compound resistance?

A4: Based on its mechanism of action, theoretical resistance mechanisms could include:

  • Target Alteration: Mutations or altered expression of the Na+/K+-ATPase α-subunits or SERCA2a.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

  • Compensatory Mechanisms: Upregulation of signaling pathways that counteract the effects of Istaroxime on intracellular ion concentrations.

  • Altered Cellular Metabolism: Changes in metabolic pathways that may inactivate the drug.

Q5: Are there commercially available kits to measure Na+/K+-ATPase and SERCA2a activity?

A5: Yes, several commercial kits are available to measure the activity of these enzymes. Na+/K+-ATPase activity is typically measured by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.[3][6][7] SERCA activity can also be assessed through ATP hydrolysis or by measuring the rate of calcium uptake into microsomes.[8][9]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance

This protocol describes a method for generating drug-resistant cell lines through continuous drug exposure.[4]

  • Determine the initial inhibitory concentration (IC50): Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth or a specific cellular function in your chosen cell line.

  • Initiate continuous exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50.

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner every 2-3 weeks.

  • Monitor for resistance: Regularly assess the sensitivity of the cell population to this compound by performing dose-response assays. A significant increase in the IC50 indicates the development of resistance.

  • Isolate resistant clones: Once a resistant population is established, single-cell clone isolation can be performed to obtain clonal resistant cell lines for further characterization.

Protocol 2: Na+/K+-ATPase Activity Assay (Phosphate Release Method)

This protocol outlines a method to measure Na+/K+-ATPase activity based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.[3][6][7]

  • Sample Preparation: Prepare cell lysates or membrane fractions from both sensitive and potentially resistant cells.

  • Reaction Setup: Prepare two sets of reaction mixtures for each sample. Both sets will contain the cell lysate, ATP, and a reaction buffer. One set will also contain a specific Na+/K+-ATPase inhibitor, such as ouabain, to measure the background ATPase activity.

  • Initiate Reaction: Add ATP to all reaction mixtures to start the enzymatic reaction and incubate at 37°C for a defined period.

  • Stop Reaction: Stop the reaction by adding a solution that also initiates color development.

  • Colorimetric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm). The amount of Pi released is proportional to the absorbance.

  • Calculate Na+/K+-ATPase Activity: The specific Na+/K+-ATPase activity is calculated by subtracting the ATPase activity in the presence of the inhibitor (ouabain) from the total ATPase activity (without the inhibitor).

Protocol 3: SERCA2a Activity Assay (Calcium Uptake Method)

This protocol describes a method to measure SERCA2a activity by monitoring the uptake of calcium into sarcoplasmic reticulum (SR) vesicles using a fluorescent calcium indicator.[8][10]

  • Isolate SR Vesicles: Prepare SR-enriched microsomes from your cell or tissue samples.

  • Assay Buffer: Prepare an assay buffer containing a fluorescent calcium indicator (e.g., Indo-1 or Fura-2), ATP, and an ATP-regenerating system.

  • Establish Baseline: Add the SR vesicles to the assay buffer and measure the baseline fluorescence to determine the extra-vesicular calcium concentration.

  • Initiate Calcium Uptake: Add ATP to the mixture to initiate SERCA-mediated calcium uptake into the vesicles.

  • Monitor Fluorescence Change: Continuously monitor the change in fluorescence, which corresponds to the decrease in extra-vesicular calcium concentration.

  • Calculate Uptake Rate: The initial rate of fluorescence change is used to calculate the rate of calcium uptake, which reflects the SERCA2a activity.

  • Inhibitor Control: As a control, perform the assay in the presence of a specific SERCA inhibitor like thapsigargin (B1683126) to confirm that the observed calcium uptake is indeed mediated by SERCA.[9]

Visualizations

Istaroxime_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Intracellular_Na Intracellular Na+ NaK_ATPase->Intracellular_Na Increases NCX Na+/Ca2+ Exchanger Intracellular_Ca Intracellular Ca2+ NCX->Intracellular_Ca Increases SERCA2a SERCA2a SERCA2a->Intracellular_Ca Decreases Relaxation Improved Relaxation (Lusitropy) SERCA2a->Relaxation Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates Intracellular_Na->NCX Activates Contraction Increased Contractility (Inotropy) Intracellular_Ca->Contraction

Caption: Istaroxime's dual mechanism of action on Na+/K+-ATPase and SERCA2a.

Resistance_Workflow cluster_investigation Investigation of Istaroxime Resistance Start Observe Diminished Response Develop_Resistant_Line Develop Resistant Cell Line Start->Develop_Resistant_Line Characterize_Resistance Characterize Phenotype (IC50 Shift) Develop_Resistant_Line->Characterize_Resistance Molecular_Analysis Molecular Analysis Characterize_Resistance->Molecular_Analysis Target_Expression Analyze Target Expression (Western Blot, RT-qPCR) Molecular_Analysis->Target_Expression Hypothesis 1 Target_Mutation Sequence Target Genes Molecular_Analysis->Target_Mutation Hypothesis 2 Efflux_Pumps Assess Efflux Pump Expression and Activity Molecular_Analysis->Efflux_Pumps Hypothesis 3 Pathway_Analysis Analyze Compensatory Signaling Pathways Molecular_Analysis->Pathway_Analysis Hypothesis 4 Validate_Mechanism Validate Resistance Mechanism Target_Expression->Validate_Mechanism Target_Mutation->Validate_Mechanism Efflux_Pumps->Validate_Mechanism Pathway_Analysis->Validate_Mechanism

Caption: Experimental workflow for investigating Istaroxime resistance.

References

Technical Support Center: Refinement of Istaroxime Oxalate Delivery in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime (B1662506) oxalate (B1200264) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is Istaroxime and what is its mechanism of action?

A1: Istaroxime is a novel intravenous agent with both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties being investigated for acute heart failure.[1][2] Its dual mechanism of action involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][3][4]

Q2: Why is the oxalate salt of Istaroxime used?

A2: The oxalate salt form of Istaroxime is used to improve its water solubility compared to the free base, making it more suitable for pharmaceutical formulations for intravenous administration.

Q3: What are the common preclinical models used to study Istaroxime?

A3: Preclinical studies of Istaroxime have been conducted in various animal models of heart failure, including rats with diabetic cardiomyopathy, dogs with advanced heart failure, and hamsters with progressive heart failure.[1][3][5]

Q4: What is the typical route of administration for Istaroxime oxalate in preclinical studies?

A4: In most preclinical and clinical trials, Istaroxime is administered as an intravenous (IV) infusion.[6][7]

Q5: What are the known side effects of Istaroxime in preclinical and clinical studies?

A5: Common side effects reported include gastrointestinal issues (nausea and vomiting) and pain or irritation at the injection site.[6][8]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound During Formulation Preparation

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Solvent This compound is soluble in Dimethyl Sulfoxide (DMSO).[9] For intravenous formulations in preclinical models, co-solvents such as Polyethylene Glycol 400 (PEG400) can be used in combination with DMSO.[10]A clear solution suitable for intravenous administration.
Precipitation Upon Dilution When using co-solvents, precipitation can occur upon dilution with aqueous media. Prepare the formulation as close to the time of administration as possible. Evaluate the formulation in vitro by serial dilution to ensure stability.[11]The formulation remains a clear solution upon dilution for administration.
Incorrect pH The pH of the formulation can affect solubility. While specific optimal pH for this compound formulation is not widely published, maintaining a physiologically compatible pH is crucial.Improved solubility and stability of the formulation.

Issue 2: Injection Site Reactions in Animal Models

Possible Cause Troubleshooting Step Expected Outcome
Irritating Formulation The formulation itself may be causing irritation. Consider encapsulating Istaroxime in a liposomal drug delivery system. Liposomal formulations have been developed to minimize pain at the injection site.[3][8]Reduced signs of pain and inflammation at the injection site.
High Concentration of Co-solvents High concentrations of solvents like DMSO can cause local irritation. Minimize the concentration of organic solvents in the final formulation.Decreased local tissue irritation.
Improper Injection Technique Ensure proper intravenous injection technique to avoid perivascular administration, which can cause irritation. Use appropriate needle sizes and injection rates for the specific animal model.Successful intravenous administration without local tissue damage.

Issue 3: Variability in Pharmacokinetic and Pharmacodynamic Data

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Formulation Ensure the formulation is prepared consistently for each experiment. Validate the formulation method to ensure reproducibility.Reduced variability in experimental results.
Animal Strain and Disease Model Differences Be aware that different animal strains and heart failure models can lead to variations in drug metabolism and response. Clearly document the specifics of the animal model used.Better understanding and interpretation of the data.
Timing of Administration and Sampling Istaroxime has a short half-life of about one hour.[1][4] Standardize the timing of drug administration and blood/tissue sampling to ensure consistency.More reliable and comparable pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Summary

Table 1: Effects of Istaroxime on Cardiac Parameters in a Canine Model of Heart Failure

ParameterChange with IstaroximeSignificance
Left Ventricular Ejection FractionSignificant Increasep < 0.05
Left Ventricular End-Diastolic VolumeDose-dependent Reductionp < 0.05
Left Ventricular End-Systolic VolumeDose-dependent Reductionp < 0.05
Myocardial Oxygen ConsumptionNo significant elevation-
Data from a chronic model of canine heart failure.[3]

Table 2: Hemodynamic and Echocardiographic Effects of Istaroxime in Patients with Acute Heart Failure (24-hour infusion)

ParameterIstaroxime 0.5 µg/kg/min vs. PlaceboIstaroxime 1.0 µg/kg/min vs. Placebo
E/e' ratio change from baseline -4.55 ± 4.75 vs. -1.55 ± 4.11 (p=0.029)-3.16 ± 2.59 vs. -1.08 ± 2.72 (p=0.009)
Stroke Volume Index Significantly IncreasedSignificantly Increased
Heart Rate Significantly DecreasedSignificantly Decreased
Systolic Blood Pressure IncreasedSignificantly Increased
Data from a phase II clinical trial.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Infusion in Rats

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a stock solution. For example, a stock solution of 10 mg/mL can be prepared.

  • Gently vortex the vial until the this compound is completely dissolved.

  • In a separate sterile vial, prepare the vehicle by mixing PEG400 and sterile saline. A common vehicle composition is 20% PEG400 in sterile saline.

  • Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration for infusion. For example, to achieve a final concentration of 1 mg/mL, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.

  • Gently mix the final formulation.

  • Sterile-filter the final formulation through a 0.22 µm filter into a sterile syringe for administration.

  • Prepare the formulation fresh before each experiment to ensure stability.

Protocol 2: Intravenous Infusion of this compound in a Rat Model of Heart Failure

Materials:

  • Anesthetized rat with an established model of heart failure

  • Prepared this compound formulation

  • Infusion pump

  • Catheterized jugular or tail vein

  • Monitoring equipment for cardiac parameters (e.g., echocardiography)

Procedure:

  • Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. A common anesthetic is urethane (B1682113) (1.25 g/kg, intraperitoneally).[12]

  • Place the anesthetized rat on a heating pad to maintain body temperature.

  • Surgically expose and catheterize the jugular vein for drug infusion.[12] Alternatively, the lateral tail vein can be used.

  • Connect the catheter to the infusion pump containing the prepared this compound formulation.

  • Acquire baseline measurements of cardiac function (e.g., heart rate, blood pressure, echocardiographic parameters).

  • Start the intravenous infusion of this compound at the desired rate. A previously used infusion rate in rats is 0.11 mg/kg/min for 15 minutes.[12]

  • Continuously monitor the animal's vital signs throughout the infusion.

  • At the end of the infusion period, repeat the measurements of cardiac function.

  • Post-infusion, continue to monitor the animal for any adverse effects.

Visualizations

Istaroxime_Mechanism_of_Action cluster_0 Na+/K+-ATPase Inhibition cluster_1 SERCA2a Activation Istaroxime_NKA Istaroxime NKA Na+/K+-ATPase Istaroxime_NKA->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Myocardial Contractility (Inotropic Effect) Ca_in->Contractility Istaroxime_SERCA Istaroxime SERCA_PLB SERCA2a-PLB Complex Istaroxime_SERCA->SERCA_PLB Dissociates PLB Phospholamban (PLB) SERCA_PLB->PLB SERCA2a SERCA2a SERCA_PLB->SERCA2a Activates Ca_uptake ↑ SR Ca2+ Uptake SERCA2a->Ca_uptake Relaxation ↑ Myocardial Relaxation (Lusitropic Effect) Ca_uptake->Relaxation SR_Ca_load ↑ SR Ca2+ Load Ca_uptake->SR_Ca_load Future_Contraction ↑ Ca2+ for subsequent contraction SR_Ca_load->Future_Contraction

Caption: Dual mechanism of action of Istaroxime.

Experimental_Workflow cluster_prep Formulation Preparation cluster_animal Animal Experiment cluster_analysis Data Analysis start Start: this compound Powder dissolve Dissolve in appropriate vehicle (e.g., DMSO/PEG400/Saline) start->dissolve sterile_filter Sterile filter (0.22 µm) dissolve->sterile_filter formulation_ready Final Formulation for Injection sterile_filter->formulation_ready infusion Administer Istaroxime formulation via intravenous infusion formulation_ready->infusion animal_prep Prepare animal model of heart failure (e.g., Rat, Dog) anesthesia Anesthetize animal animal_prep->anesthesia catheterization Catheterize vein for infusion anesthesia->catheterization baseline Acquire baseline cardiac parameters catheterization->baseline baseline->infusion monitoring Monitor vital signs infusion->monitoring post_infusion Acquire post-infusion cardiac parameters monitoring->post_infusion data_collection Collect blood/tissue samples post_infusion->data_collection pk_analysis Pharmacokinetic (PK) analysis data_collection->pk_analysis pd_analysis Pharmacodynamic (PD) analysis data_collection->pd_analysis statistical_analysis Statistical analysis pk_analysis->statistical_analysis pd_analysis->statistical_analysis conclusion Conclusion on formulation efficacy statistical_analysis->conclusion Istaroxime_Signaling_Pathway cluster_NKA Na+/K+-ATPase Pathway cluster_SERCA SERCA2a Pathway cluster_downstream Downstream Effects Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA_PLB SERCA2a-PLB Complex Istaroxime->SERCA_PLB Stimulates dissociation Na_increase ↑ Intracellular [Na+] NKA->Na_increase Leads to NCX_reverse Na+/Ca2+ Exchanger (Reverse) Na_increase->NCX_reverse Ca_increase ↑ Intracellular [Ca2+] NCX_reverse->Ca_increase Contractility ↑ Contractility Ca_increase->Contractility CaMKII CaMKII Activation Ca_increase->CaMKII Does NOT significantly activate at therapeutic doses SERCA_active Active SERCA2a SERCA_PLB->SERCA_active SR_Ca_uptake ↑ SR Ca2+ Reuptake SERCA_active->SR_Ca_uptake Relaxation ↑ Relaxation (Lusitropy) SR_Ca_uptake->Relaxation Arrhythmia Arrhythmias CaMKII->Arrhythmia Cardiomyocyte_death Cardiomyocyte Death CaMKII->Cardiomyocyte_death

References

Technical Support Center: Mitigating Injection Site Pain for Istaroxime Oxalate in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate pain at the injection site during clinical research involving Istaroxime (B1662506) oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: Is injection site pain a known side effect of Istaroxime oxalate administration?

Yes, injection site pain is a recognized adverse event associated with intravenous administration of this compound. Clinical trials have reported its occurrence. For instance, in the HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent) trial, 14% of patients receiving Istaroxime reported injection site pain.[1] The SEISMiC (Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock) study also noted infusion site pain as an adverse event.[2][3]

Q2: What is the proposed mechanism behind Istaroxime-induced injection site pain?

The precise mechanism for Istaroxime-induced injection site pain has not been fully elucidated in the available literature. However, pain upon intravenous infusion can be multifactorial, potentially related to the drug's physicochemical properties, formulation characteristics such as pH and osmolality, and the infusion rate.

Q3: Are there any specific formulations of Istaroxime developed to reduce injection site pain?

Yes, a liposomal formulation of Istaroxime has been developed to mitigate injection site pain and gastrointestinal side effects.[4][5] This formulation encapsulates Istaroxime and is designed for rapid destabilization in plasma to minimize alterations to the drug's pharmacokinetic profile.[5]

Q4: What are the general strategies that can be employed to mitigate intravenous injection site pain?

Several strategies can be considered to reduce pain associated with intravenous infusions:

  • Formulation Adjustments:

    • pH and Buffers: Formulations with a pH closer to physiological levels (around 7.4) are generally better tolerated. The choice of buffering agent can also influence pain.

    • Osmolality: Isotonic solutions are typically less painful upon injection.

  • Administration Techniques:

    • Slowing the Infusion Rate: A slower rate of infusion can sometimes reduce the incidence and severity of injection site pain.

    • Site of Injection: Proper vein selection and catheter placement are crucial.

    • Temperature of the Injectate: Allowing the solution to come to room temperature before administration may reduce discomfort.

  • Pharmacological Interventions:

    • Local Anesthetics: In some cases, co-administration with a local anesthetic may be considered, though this would require thorough investigation for compatibility and potential interactions with Istaroxime.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action / Investigation
High incidence of patient-reported pain at the injection site. Drug formulation properties (e.g., pH, osmolality).- Review the pH and osmolality of the this compound formulation. - Consider buffering the solution to a more physiological pH if chemically feasible and stable.
Rapid infusion rate.- Experiment with reducing the infusion rate to determine if there is a correlation with pain intensity.
Localized irritation and inflammation at the injection site. High local concentration of the drug.- Ensure adequate dilution of the drug concentrate before administration. - Investigate the potential for a central line administration for higher concentrations if peripheral administration is consistently problematic.
Inadequate vein selection or catheter placement.- Reinforce training on proper vein selection and catheter insertion techniques. - Encourage rotation of injection sites for repeated administrations.
Pain persists despite slowing the infusion and ensuring proper technique. Inherent properties of the drug molecule.- Investigate the feasibility of using the developmental liposomal formulation of Istaroxime.

Quantitative Data Summary

The following table summarizes the reported incidence of injection site pain in key clinical trials of the standard Istaroxime formulation. Data on the liposomal formulation's impact on pain from comparative clinical trials is not yet widely available in published literature.

Clinical TrialIstaroxime Dose(s)Incidence of Injection Site PainPlacebo Incidence
HORIZON-HF 0.5, 1.0, and 1.5 µg/kg/min14%Not specified
SEISMiC 1.0-1.5 µg/kg/minReported as an adverse event (specific percentage not detailed in the abstract)Not specified

Experimental Protocols

Protocol 1: Development of a Liposomal Formulation of Istaroxime to Mitigate Injection Site Pain

  • Objective: To encapsulate Istaroxime in a liposomal drug delivery system designed for rapid release in plasma, with the goal of reducing injection site pain.

  • Methodology:

    • Liposome Preparation: Formulate liposomes using various phosphatidylcholines to achieve efficient active drug loading via a transmembrane pH-gradient method.

    • Excipient Selection: Incorporate Polyethylene glycol 660-hydroxystearate (PEG-HS) as an excipient. The role of PEG-HS is to modulate the fluidity of the liposome's bilayer and control the drug's release properties.

    • Release Profile Characterization: Optimize the formulation to achieve a near-complete release of Istaroxime under physiological conditions in a short timeframe (e.g., less than 10 minutes) to maintain a pharmacokinetic profile similar to the unencapsulated drug.

    • Preclinical Evaluation: Assess the tolerability and pain response of the liposomal formulation in relevant animal models following intravenous administration.

    • Clinical Evaluation: Design a randomized, controlled clinical trial to compare the incidence and severity of injection site pain between the liposomal Istaroxime formulation and the standard formulation in human subjects. Pain assessment should be a primary or key secondary endpoint.

Protocol 2: Clinical Assessment of Injection Site Pain

  • Objective: To systematically and quantitatively assess the incidence and severity of injection site pain in a clinical trial.

  • Methodology:

    • Pain Assessment Tools: Utilize validated pain scales for patient-reported outcomes. Common choices include:

      • Visual Analog Scale (VAS): A continuous scale, typically a 100mm line, where patients mark their pain intensity from "no pain" to "worst possible pain."

      • Numerical Rating Scale (NRS): A scale from 0 to 10, where patients rate their pain intensity.

      • Verbal Rating Scale (VRS): A scale with descriptive words such as "no pain," "mild," "moderate," and "severe."

    • Assessment Schedule: Collect pain scores at multiple time points:

      • Baseline (pre-infusion)

      • During the infusion at regular intervals

      • Immediately post-infusion

      • At specified time points after the infusion (e.g., 1, 6, 12, and 24 hours).

    • Site Assessment: In addition to pain, assess the injection site for other signs of local intolerance, such as redness, swelling, and tenderness.

    • Data Analysis: Compare the mean pain scores and the proportion of patients reporting pain of a certain severity between the Istaroxime and placebo or comparator groups.

Visualizations

Istaroxime_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Ca_cytosol Cytosolic Ca2+ NaK_ATPase->Ca_cytosol Increases (indirectly) SR Sarcoplasmic Reticulum (SR) SERCA2a->SR Pumps Ca2+ into SR Ca_SR SR Ca2+ Relaxation Improved Relaxation SR->Relaxation Enhanced Ca2+ reuptake Contraction Increased Contraction Ca_cytosol->Contraction

Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.

Pain_Mitigation_Workflow Start High Incidence of Injection Site Pain Reported Step1 Investigate Formulation (pH, Osmolality, Buffers) Start->Step1 Step2 Review Administration Technique (Rate, Site) Start->Step2 Step3 Consider Formulation Modification Step1->Step3 Step2->Step3 Step4 Evaluate Liposomal Istaroxime Formulation Step3->Step4 If pain persists End Reduced Injection Site Pain Step4->End

Caption: Troubleshooting workflow for mitigating injection site pain.

Logical_Relationship Istaroxime Istaroxime (Standard Formulation) Pain Injection Site Pain Istaroxime->Pain GI_SE Gastrointestinal Side Effects Istaroxime->GI_SE PK_Profile Pharmacokinetic Profile Istaroxime->PK_Profile Liposomal_Istaroxime Liposomal Istaroxime (PEG-HS) Liposomal_Istaroxime->Pain Reduces Liposomal_Istaroxime->GI_SE Reduces Liposomal_Istaroxime->PK_Profile Maintains Similar

Caption: Relationship between Istaroxime formulations and side effects.

References

Validation & Comparative

A Comparative Guide to Na+/K+-ATPase Inhibition: Istaroxime Oxalate vs. Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Istaroxime (B1662506) oxalate (B1200264) and Digoxin, two prominent inhibitors of the Na+/K+-ATPase. The information presented is curated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the key differences in their mechanism, efficacy, safety, and experimental evaluation.

Introduction

The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of animal cells.[1] Its inhibition has been a cornerstone of cardiac therapy for centuries, with cardiac glycosides like Digoxin being the traditional choice for treating heart failure.[1][2] However, the narrow therapeutic window of Digoxin has prompted the development of novel inhibitors with improved safety profiles.[3] Istaroxime is a first-in-class agent that not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), offering a dual mechanism of action for the treatment of acute heart failure.[4][5]

Mechanism of Action

Both Istaroxime and Digoxin exert their primary therapeutic effect through the inhibition of the Na+/K+-ATPase. However, their molecular interactions and downstream consequences differ significantly, primarily due to Istaroxime's unique dual action.

Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase in cardiomyocytes by both drugs leads to an increase in intracellular sodium concentration ([Na+]i).[6] This elevation in [Na+]i alters the electrochemical gradient, subsequently reducing the activity of the sodium-calcium exchanger (NCX) in its forward mode (calcium extrusion).[6] The net result is an increase in intracellular calcium concentration ([Ca2+]i), leading to enhanced cardiac contractility (a positive inotropic effect).[7][8]

Istaroxime binds to the E2 state of the Na+/K+-ATPase from the extracellular side.[6] Cryo-electron microscopy has revealed that Istaroxime binds with its aminoalkyloxime group extending deep into the cation-binding site, an orientation that is inverted compared to classical cardiac glycosides like Digoxin.[9] Digoxin also binds to the Na+/K+-ATPase, with its binding site being highly conserved across species.[2][10]

SERCA2a Stimulation by Istaroxime

A key differentiator for Istaroxime is its ability to stimulate SERCA2a.[4][5] SERCA2a is responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[11][12] In heart failure, SERCA2a activity is often impaired, leading to poor diastolic function (lusitropy).[13] Istaroxime stimulates SERCA2a by promoting the dissociation of its inhibitory subunit, phospholamban (PLN), a mechanism that is independent of the cAMP/PKA pathway.[11][12] This enhanced SERCA2a activity leads to faster calcium reuptake into the SR, improving diastolic relaxation and increasing the SR calcium load for subsequent contractions.[3][13] This dual action of Na+/K+-ATPase inhibition and SERCA2a stimulation gives Istaroxime both positive inotropic and lusitropic properties.[4]

Signaling Pathway Diagram

cluster_Istaroxime Istaroxime cluster_Digoxin Digoxin Istaroxime Istaroxime NKA_I Na+/K+-ATPase Istaroxime->NKA_I Inhibits SERCA2a_I SERCA2a Istaroxime->SERCA2a_I Stimulates Na_in_I ↑ Intracellular Na+ PLN_I Phospholamban (PLN) SERCA2a_I->PLN_I Dissociates SR_Ca_I ↑ SR Ca2+ Uptake (Diastole) SERCA2a_I->SR_Ca_I PLN_I->SERCA2a_I Inhibits NCX_I Na+/Ca2+ Exchanger (NCX) Na_in_I->NCX_I Ca_in_I ↑ Intracellular Ca2+ (Systole) NCX_I->Ca_in_I Contractility_I ↑ Contractility (Inotropy) Ca_in_I->Contractility_I Relaxation_I ↑ Relaxation (Lusitropy) SR_Ca_I->Relaxation_I Digoxin Digoxin NKA_D Na+/K+-ATPase Digoxin->NKA_D Inhibits Na_in_D ↑ Intracellular Na+ NCX_D Na+/Ca2+ Exchanger (NCX) Na_in_D->NCX_D Ca_in_D ↑ Intracellular Ca2+ NCX_D->Ca_in_D Contractility_D ↑ Contractility (Inotropy) Ca_in_D->Contractility_D Arrhythmia Potential for Arrhythmias Ca_in_D->Arrhythmia

Caption: Signaling pathways for Istaroxime and Digoxin.

Quantitative Comparison

The following tables summarize the key quantitative differences between Istaroxime and Digoxin based on available experimental data.

Table 1: In Vitro Potency and Selectivity
ParameterIstaroximeDigoxinReference
Na+/K+-ATPase IC50 0.11 µMVaries by isoform[14]
Na+/K+-ATPase Isoform Selectivity Not specified in detailα2/α3 > α1[15][16]
Table 2: Preclinical Safety and Efficacy
ParameterIstaroximeDigoxinReference
Therapeutic Index (LD/ED80) 203[3]
Effect on Contractility Up to 60% increase without after-contractions<20% increase before after-contractions[3]
Effect on Heart Rate Decrease, likely baroreceptor-mediatedDecrease, vagal activation[3]
Table 3: Clinical Hemodynamic Effects (Acute Heart Failure)
ParameterIstaroximeDigoxinReference
Pulmonary Capillary Wedge Pressure (PCWP) DecreasedNot typically used in acute settings[3][4]
Systolic Blood Pressure (SBP) IncreasedVariable[3][17]
Cardiac Index IncreasedIncreased[3][17]
Heart Rate DecreasedDecreased[17]
Diastolic Function (E/e' ratio) Significantly reducedNot a primary endpoint[6]

Experimental Protocols

Accurate comparison of Na+/K+-ATPase inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Na+/K+-ATPase Activity Assay (Phosphate-based)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)[18]

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2[19]

  • Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain[19]

  • ATP solution (e.g., 33.3 mM)[20]

  • Inhibitor solutions (Istaroxime, Digoxin) at various concentrations

  • Phosphate detection reagent (e.g., containing ammonium (B1175870) molybdate (B1676688) and a reducing agent)[20][21]

  • Phosphate standard solution[21]

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in microtubes. For total ATPase activity, use the Assay Buffer. For ouabain-insensitive ATPase activity, use the Control Buffer.

  • Add the purified enzyme preparation to the reaction mixtures.

  • Add the test inhibitor (Istaroxime or Digoxin) at the desired concentration.

  • Pre-incubate the mixtures at 37°C for a specified time (e.g., 5 minutes).[20]

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[20]

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid or the phosphate detection reagent itself).[20]

  • Add the phosphate detection reagent to all samples and standards.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 650-660 nm).[20][21]

  • Calculate the amount of Pi released using a standard curve.

  • Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.

  • Plot inhibitor concentration versus percent inhibition to determine the IC50 value.

SERCA2a Activity Assay (Ca2+ Uptake)

This assay measures the rate of Ca2+ uptake into sarcoplasmic reticulum vesicles, which is a direct measure of SERCA2a activity.

Materials:

  • Isolated cardiac sarcoplasmic reticulum (SR) microsomes[22]

  • Assay Buffer: 100 mM KCl, 10 mM HEPES-KOH (pH 7.4), 10 mM oxalate, 5 mM MgCl2, 10 µM ruthenium red[22]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1)[22][23]

  • ATP solution[22]

  • Thapsigargin (a specific SERCA inhibitor)[22]

  • Test compound (Istaroxime)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Incubate the SR microsomes in the Assay Buffer containing the calcium-sensitive dye.

  • Add the test compound (Istaroxime) at the desired concentration.

  • Initiate the Ca2+ uptake reaction by adding a defined amount of ATP and Ca2+.[22]

  • Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration.

  • The rate of Ca2+ uptake is calculated from the linear portion of the fluorescence signal change.[22]

  • To determine the specific SERCA2a-mediated Ca2+ uptake, perform a parallel experiment in the presence of thapsigargin. The thapsigargin-sensitive Ca2+ uptake is the difference between the total uptake and the uptake in the presence of thapsigargin.

  • Compare the rate of Ca2+ uptake in the presence of Istaroxime to the basal rate to determine the level of stimulation.

Experimental Workflow Diagram

cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation cluster_clinical Clinical Evaluation start Start: Drug Comparison Study in_vitro In Vitro Assays start->in_vitro nka_assay Na+/K+-ATPase Activity Assay (IC50, Isoform Selectivity) in_vitro->nka_assay serca_assay SERCA2a Activity Assay (Stimulation) in_vitro->serca_assay cell_based Cardiomyocyte Function Assays (Ca2+ transients, Contractility) in_vitro->cell_based in_vivo In Vivo / Ex Vivo Models animal_model Animal Models of Heart Failure in_vivo->animal_model clinical Clinical Trials phase1 Phase I: Safety & PK/PD clinical->phase1 end End: Comparative Profile nka_assay->in_vivo serca_assay->in_vivo cell_based->in_vivo hemodynamics Hemodynamic Measurements (BP, HR, Cardiac Output) animal_model->hemodynamics safety_pharm Safety Pharmacology (Toxicity, Arrhythmia) animal_model->safety_pharm hemodynamics->clinical safety_pharm->clinical phase2 Phase II: Efficacy in AHF Patients (Hemodynamics, Echocardiography) phase1->phase2 phase3 Phase III: Large-scale Efficacy & Safety phase2->phase3 phase3->end

Caption: Experimental workflow for comparing Istaroxime and Digoxin.

Summary and Conclusion

Istaroxime and Digoxin are both potent inhibitors of the Na+/K+-ATPase, leading to a positive inotropic effect beneficial in certain cardiac conditions. However, their profiles diverge significantly in terms of mechanism and safety.

Digoxin represents the classical cardiac glycoside, with a long history of clinical use but a narrow therapeutic window and a risk of arrhythmias.[3][24] Its action is solely through Na+/K+-ATPase inhibition.[25]

Istaroxime offers a novel, dual mechanism of action by not only inhibiting the Na+/K+-ATPase but also stimulating SERCA2a.[4][7] This leads to both enhanced contractility (inotropy) and improved relaxation (lusitropy).[4] Preclinical data suggests a significantly wider therapeutic margin for Istaroxime compared to Digoxin.[3] Clinical studies in acute heart failure have demonstrated that Istaroxime can improve hemodynamic parameters, including a decrease in PCWP and an increase in systolic blood pressure, without a significant increase in heart rate or arrhythmias.[4][26]

For researchers and drug development professionals, Istaroxime represents a promising evolution in the field of Na+/K+-ATPase inhibitors. Its unique SERCA2a-stimulating activity addresses a key pathophysiological aspect of heart failure that is not targeted by traditional cardiac glycosides. Future research and clinical trials will be crucial to fully elucidate the long-term benefits and place in therapy for Istaroxime compared to established treatments.

References

A Comparative Guide to Istaroxime Oxalate and Other SERCA2a Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Istaroxime oxalate (B1200264) with other therapeutic agents targeting the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), a critical regulator of cardiac function. The information presented is supported by experimental data to aid in research and development decisions.

Introduction: SERCA2a as a Therapeutic Target in Heart Failure

In the pathophysiology of heart failure, disrupted calcium (Ca2+) cycling within cardiomyocytes is a key contributor to both reduced contractility (systolic dysfunction) and impaired relaxation (diastolic dysfunction). The SERCA2a pump is central to this process, responsible for transporting ~75% of cytosolic Ca2+ back into the sarcoplasmic reticulum (SR) during diastole.[1] This action facilitates myocardial relaxation and refills SR Ca2+ stores for the subsequent contraction. In heart failure, SERCA2a expression and activity are often reduced, leading to impaired Ca2+ clearance and decreased SR Ca2+ load.[1] Consequently, enhancing SERCA2a function has emerged as a promising therapeutic strategy. While gene therapy approaches have faced challenges, small-molecule activators offer a viable alternative.[1]

Istaroxime is a novel intravenous agent with a unique dual mechanism of action that distinguishes it from other compounds. It not only stimulates SERCA2a but also inhibits the Na+/K+-ATPase pump, providing both lusitropic (relaxation-enhancing) and inotropic (contraction-enhancing) effects.[2][3]

Istaroxime Oxalate: Mechanism of Action

Istaroxime exerts its effects through two primary pathways:

  • SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity. It achieves this by dissociating the inhibitory protein phospholamban (PLB) from the SERCA2a/PLB complex. This action relieves the brake on the pump, increasing its Ca2+ affinity and accelerating Ca2+ reuptake into the SR. This enhanced SR Ca2+ loading and rapid decrease in cytosolic Ca2+ improves cardiac relaxation.

  • Na+/K+-ATPase (NKA) Inhibition: Similar to cardiac glycosides like digoxin, Istaroxime inhibits the NKA pump. This leads to a modest increase in intracellular sodium, which in turn reduces the extrusion of Ca2+ via the Na+/Ca2+ exchanger (NCX), thereby increasing cytosolic Ca2+ concentration during systole and augmenting myocardial contractility.

The combination of these two mechanisms results in a potent luso-inotropic effect, improving both diastolic and systolic function.

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NKA Na+/K+-ATPase (NKA) Istaroxime->NKA Inhibits PLB Phospholamban (PLB) Istaroxime->PLB Displaces Na_in Na+ in NKA->Na_in Reduces Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ out NCX->Ca_out Reduces Ca2+ efflux Na_in->NCX Increases intracellular Na+ SERCA2a SERCA2a Ca_SR Ca2+ into SR SERCA2a->Ca_SR Stimulates Ca2+ uptake PLB->SERCA2a Inhibits

Caption: Dual mechanism of action of Istaroxime.

Comparative Analysis: Istaroxime vs. Other Modulators

Istaroxime vs. Selective SERCA2a Activators

A key distinction in the field is between dual-action agents like Istaroxime and more selective SERCA2a activators. The primary metabolite of Istaroxime, PST3093, is notable because it stimulates SERCA2a without inhibiting the Na+/K+-ATPase. This has led to the development of a new class of selective SERCA2a activators derived from PST3093, which are being explored for chronic heart failure therapy due to their focused mechanism and potential for oral administration. The lack of NKA inhibition may offer a different safety profile, particularly concerning the proarrhythmic potential associated with significant NKA blockade.

FeatureIstaroximePST3093 & Derivatives (e.g., Compound 5)
Primary Mechanism(s) SERCA2a Stimulation & Na+/K+-ATPase InhibitionSelective SERCA2a Stimulation
SERCA2a Activation Relieves PLB inhibition, increases VmaxRelieves PLB inhibition, reverses KdCa shift
Na+/K+-ATPase Effect Inhibitory (IC50 ~0.14 µM)Inactive / Devoid of inhibitory activity
Therapeutic Use Intravenous for Acute Heart FailurePotential for Chronic Oral Administration
Key Advantage Potent luso-inotropic effect from dual actionHigh selectivity, potentially improved safety for chronic use

Table 1: Preclinical Comparison of Istaroxime and Selective SERCA2a Activators.

Istaroxime vs. Cardiac Myosin Activators

Other novel inotropic agents for heart failure act on different targets. Cardiac myosin activators, such as Omecamtiv Mecarbil and the second-generation Danicamtiv, directly target the sarcomere to increase contractility. They work by enhancing the transition of myosin heads to the actin-bound, force-producing state, thereby prolonging systolic ejection time without increasing intracellular calcium. This contrasts with Istaroxime's calcium-centric mechanism. While both classes aim to improve systolic function, their effects on diastolic function and the cardiac cycle differ significantly. Studies suggest that while Danicamtiv improves upon Omecamtiv Mecarbil by causing less diastolic impairment, both may be limited by a trade-off between systolic gains and diastolic performance. Istaroxime's direct SERCA2a stimulation is specifically aimed at improving diastolic relaxation alongside its inotropic effect.

ParameterIstaroximeOmecamtiv MecarbilDanicamtiv
Target SERCA2a / Na+/K+-ATPaseCardiac MyosinCardiac Myosin
Systolic Blood Pressure Increased (MD: 5.32 mmHg)No negative effectNot reported as primary effect
Heart Rate Decreased (MD: -3.05 bpm)Reduced (MD: -1.65 bpm)N/A
Cardiac Index Increased (MD: 0.18 L/min/m²)N/AN/A
Stroke Volume Index Increased (MD: 3.04 mL/beat/m²)IncreasedIncreased (up to +7.8 mL)
Diastolic Function Improved (Decreased E/e')Can impair diastolic functionLess diastolic impairment than OM, but still a concern at high doses
Key Clinical Finding Improves cardiac function and BP without increasing arrhythmias or troponinDid not meet primary endpoint for dyspnea improvement in AHFWell-tolerated, improves LV and LA systolic function

Table 2: Comparison of Clinical Hemodynamic and Functional Effects. (MD = Mean Difference vs. Placebo).

Experimental Protocols & Workflows

The following are summarized methodologies for key assays used to characterize SERCA2a activators, based on published literature.

SERCA2a ATPase Activity Measurement

This assay quantifies the rate of ATP hydrolysis by SERCA2a, which is an indicator of the pump's activity.

  • Preparation: Cardiac SR vesicles are isolated from healthy or failing heart tissue homogenates through differential centrifugation.

  • Reaction Mixture: Vesicles are incubated in a solution containing buffer (e.g., Histidine), MgCl2, ATP, EGTA, and varying concentrations of free Ca2+.

  • Procedure:

    • The test compound (e.g., Istaroxime) is pre-incubated with the microsomes for 5 minutes at 4°C.

    • The reaction is initiated by adding ³²P-labeled ATP.

    • The reaction is stopped after a set time by adding an acid solution.

    • The amount of inorganic phosphate (B84403) (³²P) released is measured using a scintillation counter.

    • SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor like cyclopiazonic acid (CPA).

  • Data Analysis: Ca2+ activation curves are fitted to sigmoidal curves to determine the maximum velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)).

SERCA_Workflow start Start prep Prepare Cardiac SR Vesicles (from heart tissue) start->prep reaction Prepare Reaction Mixture (Buffer, MgCl2, ATP, EGTA, Ca2+) prep->reaction preinc Pre-incubate Vesicles with Istaroxime (5 min, 4°C) initiate Initiate Reaction (Add 32P-ATP) preinc->initiate reaction->preinc stop Stop Reaction (Add Acid) initiate->stop measure Measure Released 32P (Scintillation Counting) stop->measure control Repeat with SERCA Inhibitor (e.g., CPA) measure->control calc Calculate CPA-inhibited fraction (SERCA2a-specific activity) measure->calc control->calc analyze Fit Ca2+ Activation Curves (Determine Vmax, Kd) calc->analyze end_node End analyze->end_node

Caption: Workflow for SERCA2a ATPase Activity Assay.
SERCA2a-Mediated Ca2+ Uptake Measurement

This assay directly measures the transport of calcium into SR vesicles.

  • Preparation: Same as the ATPase activity assay.

  • Procedure (Tracer Method):

    • SR vesicles are incubated in a reaction medium similar to the ATPase assay but containing radioactive ⁴⁵Ca.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period (e.g., 10 minutes), the reaction is terminated by rapid filtration through filters that trap the vesicles but allow free ⁴⁵Ca to pass through.

    • The radioactivity retained on the filters (representing ⁴⁵Ca taken up by the vesicles) is measured.

  • Procedure (Stopped-Flow Method): For measuring the initial fast phase of Ca2+ uptake, a stopped-flow spectrofluorometer and a Ca2+-sensitive dye are used to monitor the rapid decrease in extra-vesicular Ca2+ concentration upon addition of ATP.

Conclusion

This compound stands out as a promising intravenous luso-inotropic agent for acute heart failure due to its dual mechanism of activating SERCA2a and inhibiting Na+/K+-ATPase. This combination allows it to improve both cardiac contraction and relaxation, a profile that differs from traditional inotropes and newer agents like cardiac myosin activators.

  • Comparison with Selective Activators: While selective SERCA2a activators like PST3093 derivatives are being developed for chronic therapy with a potentially better safety profile due to their target specificity, Istaroxime's dual action provides a potent, acute hemodynamic benefit.

  • Comparison with Myosin Activators: Unlike cardiac myosin activators that can compromise diastolic function, Istaroxime's mechanism inherently includes lusitropic support through SERCA2a stimulation.

Clinical data show Istaroxime improves key hemodynamic parameters, such as cardiac index and blood pressure, while decreasing heart rate, without significant proarrhythmic events or signs of cardiac muscle damage. This positions Istaroxime as a unique therapeutic option for acute heart failure, though its short half-life and intravenous administration limit it to the acute setting. The development of its more selective metabolites may pave the way for chronic oral SERCA2a-targeted therapies in the future.

References

A Head-to-Head Comparison of Istaroxime and Milrinone in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of acute heart failure (AHF), inotropic agents play a crucial role in improving cardiac function. This guide provides a detailed, data-driven comparison of two such agents: Istaroxime (B1662506), a novel agent with a unique dual mechanism of action, and milrinone (B1677136), an established phosphodiesterase 3 (PDE3) inhibitor. This comparison is intended to inform research, discovery, and clinical development decisions by objectively presenting their distinct pharmacological profiles, hemodynamic effects, and safety considerations based on available clinical trial data.

At a Glance: Istaroxime vs. Milrinone

FeatureIstaroximeMilrinone
Primary Mechanism Na+/K+-ATPase inhibition and SERCA2a activationPhosphodiesterase 3 (PDE3) inhibition
Inotropy PositivePositive
Lusitropy (Relaxation) PositivePositive
Vasodilation NoYes
Effect on Blood Pressure Increases Systolic Blood PressureMay cause hypotension
Effect on Heart Rate DecreasesMinimal effect at therapeutic doses
Administration IntravenousIntravenous

Mechanism of Action: Two Distinct Pathways to Inotropy

Istaroxime and milrinone enhance cardiac contractility through fundamentally different intracellular signaling pathways.

Istaroxime's Dual Mechanism: Istaroxime exerts its effects through a novel dual mechanism. It inhibits the Na+/K+-ATPase pump on the cardiac myocyte cell membrane, leading to an increase in intracellular sodium. This, in turn, affects the Na+/Ca2+ exchanger, resulting in a higher intracellular calcium concentration and thus enhanced contractility.[1][2] Concurrently, Istaroxime directly stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), which enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[3][4] This latter action improves myocardial relaxation (lusitropy).[2]

Istaroxime_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Ca_SR Ca2+ Store SERCA2a->Ca_SR ↑ Ca2+ reuptake Relaxation ↑ Relaxation (Lusitropy) Ca_SR->Relaxation Na_in->NCX Reduces Ca2+ efflux via Contraction ↑ Contraction (Inotropy) Ca_in->Contraction

Caption: Istaroxime's dual mechanism of action.

Milrinone's PDE3 Inhibition Pathway: Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] By inhibiting PDE3 in cardiac myocytes, milrinone increases intracellular cAMP levels.[8][9] This leads to the activation of protein kinase A (PKA), which phosphorylates various proteins, including L-type calcium channels, resulting in an increased influx of calcium and enhanced contractility.[10] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.[5][8]

Milrinone_Pathway cluster_myocyte Cardiac Myocyte / Vascular Smooth Muscle cluster_effects Cellular Effects Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP ↑ cAMP PDE3->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation In smooth muscle, leads to Ca_Influx ↑ Ca2+ Influx PKA->Ca_Influx Phosphorylates channels leading to Contraction ↑ Contraction (Inotropy) Ca_Influx->Contraction

Caption: Milrinone's mechanism via PDE3 inhibition.

Hemodynamic and Cardiac Function: A Comparative Overview

While no direct head-to-head clinical trials have been published, data from placebo-controlled studies of each drug provide insights into their distinct hemodynamic profiles.

Table 1: Comparative Hemodynamic and Echocardiographic Effects

ParameterIstaroxime (vs. Placebo)Milrinone (vs. Placebo/Baseline)
Systolic Blood Pressure (SBP) Increased significantly (MD: +5.32 to +8.41 mmHg)[1][11][12]Minimal effect or potential decrease[13]
Heart Rate (HR) Decreased significantly (MD: -3.05 bpm)[1][11]Minimal effect at therapeutic doses[13]
Cardiac Index (CI) Increased significantly (MD: +0.18 to +0.22 L/min/m²)[1][11][12]Increased significantly[10][13]
Pulmonary Capillary Wedge Pressure (PCWP) Decreased significantly (-3.2 to -4.7 mmHg)Decreased significantly[10][13]
Left Ventricular Ejection Fraction (LVEF) Increased significantly (MD: +1.06 to +1.26)[1][11][12]Increased
Systemic Vascular Resistance (SVR) Not reported to decreaseDecreased[13]

Note: The data for Istaroxime and milrinone are derived from separate clinical trials and are not from a direct comparative study. MD denotes Mean Difference.

Safety and Tolerability Profile

The safety profiles of Istaroxime and milrinone are influenced by their distinct mechanisms of action.

Table 2: Comparative Safety and Adverse Events

Adverse Event ProfileIstaroximeMilrinone
Hypotension Not typically observed; tends to increase SBPA primary dose-limiting side effect[6]
Arrhythmias Lower arrhythmogenic risk compared to traditional inotropes[2]Can increase the risk of ventricular arrhythmias
Gastrointestinal Effects Nausea, vomiting, and infusion site pain are commonLess common
Other May be associated with an increase in non-serious adverse events[1]Can cause headaches

Experimental Protocols: A Glimpse into Clinical Evaluation

The data presented are derived from randomized, controlled clinical trials. Below is a representative experimental workflow for a trial evaluating an intravenous agent in AHF, based on the methodologies described for Istaroxime studies such as HORIZON-HF and SEISMiC.

Experimental_Workflow cluster_screening Patient Selection cluster_procedure Study Procedure cluster_endpoints Data Collection & Endpoints Inclusion Inclusion Criteria: - Hospitalized for AHF - Reduced LVEF - Hemodynamic compromise Randomization Randomization (1:1 or 3:1) Inclusion->Randomization Exclusion Exclusion Criteria: - Acute MI - Severe renal impairment - Contraindications Exclusion->Randomization Drug_Admin Continuous IV Infusion (e.g., 24 hours) Randomization->Drug_Admin Placebo_Admin Placebo Infusion Randomization->Placebo_Admin Hemodynamic Hemodynamic Monitoring: - SBP, HR, PCWP, CI (Continuous or at intervals) Drug_Admin->Hemodynamic Echo Echocardiography: - LVEF, LV volumes, E/e' (Baseline and post-infusion) Drug_Admin->Echo Safety Safety Monitoring: - Adverse events, ECG, labs (Throughout study and follow-up) Drug_Admin->Safety Placebo_Admin->Hemodynamic Placebo_Admin->Echo Placebo_Admin->Safety

Caption: Representative experimental workflow for an AHF clinical trial.

Key Methodological Components:

  • Patient Population: Typically includes patients hospitalized for AHF with reduced left ventricular ejection fraction and evidence of hemodynamic compromise.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Intervention: The study drug is administered as a continuous intravenous infusion over a specified period (e.g., 6 to 24 hours).

  • Primary Endpoints: Often focus on hemodynamic parameters such as the change in pulmonary capillary wedge pressure (PCWP) or systolic blood pressure (SBP).

  • Secondary Endpoints: Typically include changes in other hemodynamic variables, echocardiographic parameters, neurohormonal levels, and clinical outcomes.

  • Safety Assessments: Involve continuous monitoring for adverse events, electrocardiogram (ECG) changes, and laboratory abnormalities.

Conclusion

Istaroxime and milrinone represent two distinct approaches to inotropic support in acute heart failure. Istaroxime, with its novel dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation, offers the unique advantage of increasing systolic blood pressure and improving cardiac function without a concomitant increase in heart rate. This profile may be particularly beneficial in patients with hypotension. Milrinone, a well-established PDE3 inhibitor, is a potent inotrope and vasodilator, which can be advantageous in reducing both preload and afterload but carries the risk of hypotension.[13]

The choice between these agents in a clinical or developmental context will depend on the specific patient profile and therapeutic goals. The data suggest that Istaroxime is a promising agent, particularly for AHF patients with low blood pressure. Further research, including direct head-to-head comparative trials, is warranted to fully elucidate the relative efficacy and safety of Istaroxime compared to milrinone and other existing inotropes.

References

Istaroxime Oxalate: A Novel Approach to Enhancing Cardiac Relaxation in Failing Hearts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Istaroxime (B1662506) oxalate (B1200264) is an investigational intravenous agent demonstrating a unique dual mechanism of action that offers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) support for the failing heart. This guide provides a comprehensive comparison of Istaroxime's lusitropic effects with other inotropic agents, supported by experimental data from clinical and preclinical studies.

Mechanism of Action: A Two-Pronged Approach

Istaroxime's distinct pharmacological profile stems from its ability to modulate two key regulators of cardiac function:

  • Inhibition of the Na+/K+-ATPase pump: This action leads to a modest increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The result is an increase in intracellular calcium concentration during systole, leading to enhanced cardiac contractility.[1][2][3]

  • Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): By activating SERCA2a, Istaroxime accelerates the reuptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole.[1][4][5] This enhanced calcium sequestration is the primary driver of its positive lusitropic effects, leading to improved myocardial relaxation.[2][4]

This dual mechanism distinguishes Istaroxime from other inotropic agents, which often increase contractility at the expense of impaired relaxation and increased myocardial oxygen consumption.[6]

cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol istaroxime Istaroxime nak_atpase Na+/K+-ATPase istaroxime->nak_atpase Inhibits ncx Na+/Ca2+ Exchanger (NCX) nak_atpase->ncx Modulates ca_systole ↑ Intracellular Ca2+ (Systole) ncx->ca_systole serca2a SERCA2a ca_reuptake ↑ Ca2+ Reuptake (Diastole) serca2a->ca_reuptake istaroxime_sr Istaroxime istaroxime_sr->serca2a Stimulates contractility ↑ Inotropy (Contractility) ca_systole->contractility lusitropy ↑ Lusitropy (Relaxation) ca_reuptake->lusitropy

Figure 1: Signaling pathway of Istaroxime's dual mechanism of action.

Comparative Performance: Istaroxime vs. Other Inotropes

The lusitropic effects of Istaroxime have been evaluated in several clinical trials, most notably the HORIZON-HF and SEISMiC studies. The data from these trials, when compared with findings for other commonly used inotropes, highlight Istaroxime's unique profile.

ParameterIstaroximeDobutamineMilrinoneLevosimendanDigoxin
Primary Lusitropic Effect Direct SERCA2a stimulationIndirect, via increased cAMPIndirect, via increased cAMPPositive lusitropic effects reportedNo significant direct lusitropic effect; may worsen diastolic function
Pulmonary Capillary Wedge Pressure (PCWP) Significant decreaseDecreaseDecreaseDecreaseDecrease
Heart Rate DecreaseIncreaseVariable, often increaseVariableDecrease
Systolic Blood Pressure IncreaseVariableDecreaseDecreaseNo significant change
Myocardial Oxygen Consumption No significant increaseIncreaseIncreaseNo significant increaseMay increase
Arrhythmogenic Potential Lower compared to other inotropesIncreasedIncreasedIncreasedIncreased

Table 1: Comparison of the lusitropic and hemodynamic effects of Istaroxime with other inotropic agents. Data synthesized from multiple clinical trials and preclinical studies.

Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from the HORIZON-HF and SEISMiC trials for Istaroxime, providing a clearer picture of its clinical effects.

ParameterTrialIstaroxime DoseChange from Baselinep-value
PCWP (mmHg) HORIZON-HF0.5 µg/kg/min-3.2 ± 6.8<0.05
1.0 µg/kg/min-3.3 ± 5.5<0.05
1.5 µg/kg/min-4.7 ± 5.9<0.05
Systolic Blood Pressure (mmHg) SEISMiC1.0 µg/kg/minAUC increase of 72% at 6h0.017
Cardiac Index (L/min/m²) SEISMiC1.0 µg/kg/min+0.210.016
Heart Rate (bpm) HORIZON-HFAll dosesSignificant decrease<0.05
E/E' ratio (marker of LV filling pressure) HORIZON-HFIncreasing dosesDecrease0.047

Table 2: Key hemodynamic and echocardiographic changes observed with Istaroxime infusion in patients with acute heart failure.[7][8][9][10][11]

Experimental Protocols

Assessment of Lusitropic Effects using Pressure-Volume (PV) Loop Analysis

Objective: To assess the effects of Istaroxime on left ventricular diastolic function.

Methodology:

  • Catheterization: A pressure-volume conductance catheter is inserted into the left ventricle, typically via the femoral artery, under fluoroscopic guidance.[12][13]

  • Baseline Measurements: Stable baseline PV loops are recorded over several cardiac cycles.

  • Drug Infusion: Istaroxime is administered intravenously at escalating doses as per the study protocol (e.g., 0.5, 1.0, and 1.5 µg/kg/min).[10]

  • Data Acquisition: PV loops are continuously recorded during the infusion period.

  • Analysis: The following parameters are derived from the PV loops to assess lusitropy:

    • Tau (τ): The time constant of isovolumic relaxation. A decrease in Tau indicates improved relaxation.

    • End-Diastolic Pressure-Volume Relationship (EDPVR): The slope of this relationship reflects ventricular stiffness. A downward or rightward shift indicates improved compliance and relaxation.[14]

    • -dP/dt min: The minimum rate of pressure decline during isovolumic relaxation. A more negative value suggests enhanced relaxation.

start Start catheterization LV Catheterization (PV Conductance Catheter) start->catheterization baseline Record Baseline PV Loops catheterization->baseline infusion Administer Istaroxime (Intravenous Infusion) baseline->infusion data_acquisition Continuous PV Loop Recording infusion->data_acquisition analysis Analyze Lusitropic Parameters (Tau, EDPVR, -dP/dt min) data_acquisition->analysis end End analysis->end

Figure 2: Experimental workflow for assessing lusitropy using PV loop analysis.

Measurement of Intracellular Calcium Transients in Cardiomyocytes

Objective: To directly visualize the effect of Istaroxime on intracellular calcium handling.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., rat, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

  • Dye Loading: Incubate the cardiomyocytes with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which allows for ratiometric or single-wavelength measurement of intracellular calcium concentration.[1][5]

  • Microscopy: Place the loaded cells on the stage of an inverted fluorescence microscope equipped with a high-speed camera or a photomultiplier tube.

  • Baseline Recording: Perfuse the cells with a control buffer and record baseline calcium transients by electrically stimulating the cells at a fixed frequency.

  • Istaroxime Perfusion: Switch to a perfusion buffer containing Istaroxime at a relevant concentration.

  • Data Acquisition: Record calcium transients during Istaroxime perfusion.

  • Analysis: Analyze the following parameters of the calcium transient:

    • Amplitude: The peak systolic calcium concentration.

    • Time to Peak: The time from stimulation to the peak of the transient.

    • Decay Rate (Tau): The time constant of the decay of the calcium transient, which reflects the rate of calcium reuptake into the sarcoplasmic reticulum. A faster decay rate indicates improved lusitropy.

cell_prep Isolate Cardiomyocytes dye_loading Load with Calcium Indicator Dye cell_prep->dye_loading microscopy Mount on Fluorescence Microscope dye_loading->microscopy baseline Record Baseline Ca2+ Transients microscopy->baseline perfusion Perfuse with Istaroxime baseline->perfusion data_acquisition Record Ca2+ Transients with Istaroxime perfusion->data_acquisition analysis Analyze Transient Decay Rate data_acquisition->analysis conclusion Determine Effect on Ca2+ Reuptake analysis->conclusion

Figure 3: Workflow for measuring intracellular calcium transients.

Conclusion

Istaroxime oxalate presents a promising new therapeutic option for acute heart failure, with a unique mechanism that addresses both systolic and diastolic dysfunction. Its ability to directly stimulate SERCA2a sets it apart from other inotropic agents, leading to improved myocardial relaxation without the detrimental effects of increased heart rate and myocardial oxygen consumption. The quantitative data from clinical trials demonstrate a favorable hemodynamic profile, characterized by a reduction in cardiac filling pressures, an increase in systolic blood pressure, and a decrease in heart rate. Further research and larger clinical trials are warranted to fully elucidate the long-term benefits and clinical utility of Istaroxime in the management of failing hearts.

References

Istaroxime Oxalate: A Safer Inotropic Profile in Cardiac Arrhythmias Compared to Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals that istaroxime (B1662506) oxalate (B1200264), a novel inotropic agent, demonstrates a significantly lower arrhythmogenic potential compared to traditional inotropes such as dobutamine (B195870), milrinone (B1677136), and digoxin (B3395198). This difference is primarily attributed to its unique dual mechanism of action, which enhances cardiac contractility and relaxation with a reduced risk of inducing dangerous heart rhythms.

Istaroxime distinguishes itself by not only inhibiting the sodium-potassium (Na+/K+) ATPase pump, a mechanism it shares with digoxin, but also by stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] This dual action leads to an increase in systolic function and an improvement in diastolic relaxation, a property known as lusitropy.[1] In contrast, traditional inotropes often increase the risk of arrhythmias through mechanisms that can lead to calcium overload and electrical instability in cardiomyocytes.

Comparative Analysis of Arrhythmogenic Potential

Data from preclinical and clinical studies indicate a favorable safety profile for istaroxime concerning cardiac arrhythmias.

InotropeKey Arrhythmogenic Findings
Istaroxime Oxalate In a sensitive canine model of chronic atrioventricular block, istaroxime did not induce ventricular arrhythmias and showed a moderate antiarrhythmic effect against dofetilide-induced Torsades de Pointes.[2] Clinical trials (HORIZON-HF and SEISMiC) showed no significant increase in clinically relevant arrhythmias compared to placebo.[3]
Dobutamine As a beta-1 adrenergic agonist, dobutamine can lead to increased heart rate and is associated with a risk of tachyarrhythmias.[4]
Milrinone A phosphodiesterase 3 inhibitor, milrinone increases cyclic AMP levels, which can lead to an increased risk of both atrial and ventricular arrhythmias.[5]
Digoxin Inhibition of the Na+/K+ ATPase can lead to increased intracellular calcium, which, especially at toxic levels, can cause a wide range of arrhythmias.[6][7]

Signaling Pathways and Arrhythmogenesis

The distinct signaling pathways activated by istaroxime and traditional inotropes are central to their differing arrhythmogenic profiles.

cluster_istaroxime Istaroxime cluster_dobutamine Dobutamine cluster_milrinone Milrinone cluster_digoxin Digoxin Istaroxime Istaroxime NaK_ATPase_I Na+/K+ ATPase Istaroxime->NaK_ATPase_I Inhibits SERCA2a_I SERCA2a Istaroxime->SERCA2a_I Stimulates Inc_Na_I Inc_Na_I NaK_ATPase_I->Inc_Na_I ↑ Intracellular Na+ Dec_Ca_I Dec_Ca_I SERCA2a_I->Dec_Ca_I ↑ Ca2+ Reuptake into SR NCX_I NCX_I Inc_Na_I->NCX_I ↓ Ca2+ Efflux via NCX Inc_Ca_I Inc_Ca_I NCX_I->Inc_Ca_I ↑ Cytosolic Ca2+ Inotropy_I Inotropy_I Inc_Ca_I->Inotropy_I Positive Inotropy Lusitropy_I Lusitropy_I Dec_Ca_I->Lusitropy_I Positive Lusitropy (Improved Relaxation) Reduced_Arrhythmia_I Reduced_Arrhythmia_I Lusitropy_I->Reduced_Arrhythmia_I Reduced Arrhythmia Risk Dobutamine Dobutamine Beta1 β1-Adrenergic Receptor Dobutamine->Beta1 Activates AC_D Adenylyl Cyclase Beta1->AC_D Activates cAMP_D cAMP_D AC_D->cAMP_D ↑ cAMP PKA_D Protein Kinase A cAMP_D->PKA_D Activates Ca_Channels_D Ca_Channels_D PKA_D->Ca_Channels_D Phosphorylates L-type Ca2+ Channels Inc_Ca_D Inc_Ca_D Ca_Channels_D->Inc_Ca_D ↑ Ca2+ Influx Inotropy_Chronotropy_D Inotropy_Chronotropy_D Inc_Ca_D->Inotropy_Chronotropy_D Positive Inotropy & Chronotropy Arrhythmia_D Arrhythmia_D Inc_Ca_D->Arrhythmia_D Increased Arrhythmia Risk (Delayed Afterdepolarizations) Inotropy_D Inotropy_D Inc_Ca_D->Inotropy_D Positive Inotropy Inotropy_Chronotropy_D->Arrhythmia_D Increased Arrhythmia Risk Milrinone Milrinone PDE3_M Phosphodiesterase 3 (PDE3) Milrinone->PDE3_M Inhibits Inc_cAMP_M Inc_cAMP_M PDE3_M->Inc_cAMP_M ↑ cAMP PKA_M Protein Kinase A Inc_cAMP_M->PKA_M Activates Ca_Channels_M Ca_Channels_M PKA_M->Ca_Channels_M Phosphorylates L-type Ca2+ Channels Inc_Ca_M Inc_Ca_M Ca_Channels_M->Inc_Ca_M ↑ Ca2+ Influx Inotropy_M Inotropy_M Inc_Ca_M->Inotropy_M Positive Inotropy Arrhythmia_M Arrhythmia_M Inotropy_M->Arrhythmia_M Increased Arrhythmia Risk Digoxin Digoxin NaK_ATPase_D Na+/K+ ATPase Digoxin->NaK_ATPase_D Inhibits Inc_Na_D Inc_Na_D NaK_ATPase_D->Inc_Na_D ↑ Intracellular Na+ NCX_D NCX_D Inc_Na_D->NCX_D ↓ Ca2+ Efflux via NCX NCX_D->Inc_Ca_D ↑ Cytosolic Ca2+

Caption: Signaling pathways of Istaroxime and traditional inotropes.

Experimental Protocols

Preclinical Evaluation of Proarrhythmic Potential in a Canine Model with Chronic Atrioventricular Block (CAVB)

This model is highly sensitive to drug-induced Torsades de Pointes (TdP) arrhythmias.

  • Animal Model: Adult mongrel dogs of either sex were used. Complete heart block was induced by radiofrequency ablation of the bundle of His. The animals were allowed to recover for at least 3 weeks to develop the chronic model.

  • Drug Administration:

    • Istaroxime: Administered as an intravenous infusion at a dose of 3 μg/kg/min.

    • Dofetilide (Positive Control): A known proarrhythmic agent, was used to induce TdP.

  • Electrophysiological Monitoring:

    • A 12-lead surface electrocardiogram (ECG) was continuously monitored to measure heart rate, QT interval, and the occurrence of ventricular arrhythmias.

    • Left ventricular monophasic action potentials were recorded to assess action potential duration.

  • Arrhythmia Induction and Assessment: The incidence of spontaneous and induced ventricular arrhythmias, including ventricular premature beats, non-sustained ventricular tachycardia, and TdP, was quantified.

start Start animal_model Canine Model with Chronic Atrioventricular Block start->animal_model instrumentation Instrumentation for ECG and Hemodynamic Monitoring animal_model->instrumentation baseline Baseline Recordings instrumentation->baseline drug_admin Intravenous Drug Administration (Istaroxime or Control) baseline->drug_admin monitoring Continuous Electrophysiological and Hemodynamic Monitoring drug_admin->monitoring arrhythmia_assessment Quantification of Spontaneous and Induced Arrhythmias monitoring->arrhythmia_assessment end End arrhythmia_assessment->end

Caption: Experimental workflow for preclinical arrhythmia assessment.

In Vitro Electrophysiological Assessment in Isolated Cardiomyocytes

  • Cell Preparation: Ventricular myocytes were enzymatically isolated from the hearts of adult guinea pigs or dogs.

  • Electrophysiological Recordings: The whole-cell patch-clamp technique was used to record action potentials and ionic currents, including the transient inward current (ITI), which is implicated in digitalis-induced arrhythmias.

  • Drug Application: Istaroxime and digoxin were applied at various concentrations to the isolated myocytes.

  • Data Analysis: Changes in action potential duration, resting membrane potential, and the amplitude of ionic currents were measured and compared between the different drug conditions. A study in guinea pig ventricular myocytes showed that istaroxime inhibited the transient inward current, an effect not observed with digoxin, which may contribute to its lower arrhythmogenic potential.[1]

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable safety profile with respect to arrhythmogenesis when compared to traditional inotropic agents. Its unique dual mechanism of action, which combines Na+/K+ ATPase inhibition with SERCA2a stimulation, appears to mitigate the risk of arrhythmias commonly associated with inotropic support. This makes istaroxime a promising therapeutic option for patients with acute heart failure, particularly those at high risk for cardiac arrhythmias. Further head-to-head clinical trials are warranted to definitively establish its superior safety profile in a broader patient population.

References

Istaroxime Oxalate: A Comparative Safety Analysis Against Conventional Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the novel cardiotonic agent, istaroxime (B1662506) oxalate (B1200264), with established therapies: dobutamine (B195870), milrinone (B1677136), and digoxin (B3395198). The information is supported by experimental data from clinical trials and preclinical studies to assist in evaluating its therapeutic potential.

Executive Summary

Istaroxime oxalate is an investigational agent with a unique dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a)[1]. This novel mechanism suggests a distinct safety and efficacy profile compared to traditional cardiotonic drugs. Preclinical and clinical data indicate that istaroxime can enhance both systolic and diastolic function. Notably, it appears to have a lower propensity for inducing arrhythmias and hypotension compared to other inotropes, and it has been shown to increase systolic blood pressure[2]. This guide will delve into the comparative safety data, experimental methodologies, and underlying signaling pathways.

Comparative Safety Data

The following tables summarize the adverse event profiles of this compound, dobutamine, milrinone, and digoxin based on available clinical trial data.

Table 1: Cardiovascular Adverse Events

Adverse EventThis compound (SEISMiC Trial)DobutamineMilrinoneDigoxin (DIG Trial)
Arrhythmias No significant difference in clinically relevant arrhythmias vs. placeboFrequent premature ventricular complexes (15%), Nonsustained ventricular tachycardia (3.6%)Ventricular arrhythmias (12.1%), Nonsustained ventricular tachycardia (2.8%), Sustained ventricular tachycardia (1.0%), Ventricular fibrillation (0.2%)Higher rates of supraventricular tachyarrhythmias (2.5% vs 1.2% placebo) and AV block (1.2% vs 0.4% placebo)
Hypotension No significant difference vs. placeboPrecipitous decreases in blood pressure reported2.9%Does not typically cause hypotension
Hypertension Increased systolic blood pressure (SBP)~7.5% of patients had a ≥50 mmHg increase in SBPNot a typical adverse eventNot a typical adverse event
Tachycardia No significant increase in heart rate~10% of patients had a ≥30 bpm increase in heart rateLess tachycardia than β-agonistsBradycardia is a more common sign of toxicity
Myocardial Ischemia Not reported as a significant adverse eventAngina pectoris (19.3%)Angina/chest pain (1.2%)Not recommended in patients with acute myocardial infarction

Table 2: Non-Cardiovascular Adverse Events

Adverse EventThis compound (SEISMiC Trial)DobutamineMilrinoneDigoxin
Gastrointestinal Nausea, VomitingNausea (in 1-3% of patients)Shortness of breath, Edema, Chest painNausea, Vomiting, Anorexia
Neurological Not reported as a significant adverse eventHeadache, Anxiety, Tremor (in 1-3% of patients)Headache (2.9%)Dizziness, Confusion, Visual disturbances
Local Site Reactions Infusion site painPhlebitis occasionally reportedInfusion site reactionNot applicable (oral/IV)
Other --Thrombocytopenia (0.4%)Gynecomastia

Experimental Protocols

This compound: The SEISMiC Trial

The Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock (SEISMiC) trial was a phase II, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: The study enrolled 60 patients with acute heart failure (AHF) and pre-cardiogenic shock, defined as a systolic blood pressure (SBP) <90 mmHg without signs of hypoperfusion. Key inclusion criteria were a left ventricular ejection fraction (LVEF) of ≤40% and persistent hypotension.

  • Treatment Protocol: Patients were randomized to receive a 24-hour intravenous infusion of either istaroxime (1.0-1.5 μg/kg/min) or a placebo. The initial protocol with a maximum dose of 1.5 μg/kg/min was later amended to a maximum of 1.0 μg/kg/min.

  • Primary Efficacy Endpoint: The primary endpoint was the change in SBP from baseline to 6 hours, measured as the area under the curve (AUC).

  • Safety Assessments: Safety was evaluated through the incidence of adverse events, continuous ECG monitoring for arrhythmias, vital signs, and laboratory parameters.

Dobutamine Stress Echocardiography Safety Evaluation

A large observational study documented the safety of dobutamine stress echocardiography in 1,118 patients.

  • Patient Population: Patients undergoing dobutamine stress echocardiography for the evaluation of known or suspected coronary artery disease.

  • Treatment Protocol: Dobutamine was administered intravenously with incrementally increasing doses, and atropine (B194438) was used in a subset of patients to achieve the target heart rate.

  • Data Collection: Adverse events, including arrhythmias and hemodynamic changes, were recorded during and after the procedure.

Milrinone Outpatient Safety Study

A retrospective study evaluated the safety of continuous outpatient milrinone infusion in 98 patients with end-stage heart failure.

  • Patient Population: Patients with New York Heart Association (NYHA) class IV, stage D heart failure receiving continuous outpatient milrinone.

  • Data Collection: The study retrospectively analyzed patient records for overall survival, incidence of implantable cardioverter-defibrillator (ICD) shocks, and the development of ventricular tachyarrhythmias or atrial fibrillation.

Digoxin: The DIG Trial

The Digitalis Investigation Group (DIG) trial was a large, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of digoxin in patients with heart failure.

  • Patient Population: The trial enrolled patients with LVEF ≤45% who were in normal sinus rhythm.

  • Treatment Protocol: Patients were randomized to receive either digoxin or a placebo, with the dose of digoxin adjusted based on renal function, age, and concomitant medications.

  • Safety Assessments: The incidence of hospitalization for suspected digoxin toxicity was a key safety endpoint.

Signaling Pathways and Mechanisms of Action

This compound

Istaroxime possesses a dual mechanism of action that distinguishes it from other cardiotonic agents. It inhibits the Na+/K+-ATPase pump on the sarcolemma and stimulates the SERCA2a pump on the sarcoplasmic reticulum.

istaroxime_pathway cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Reduces Ca2+ efflux via Contractility Contractility Ca_in->Contractility Increases SR_Ca SR Ca2+ stores SERCA2a->SR_Ca Increases Ca2+ reuptake Lusitropy Lusitropy SR_Ca->Lusitropy Improves

Istaroxime's dual mechanism of action.
Dobutamine

Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.

dobutamine_pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Heart_Rate Heart_Rate PKA->Heart_Rate Increases Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Increases Contractility Contractility Ca_Influx->Contractility Increases

Dobutamine's β1-adrenergic signaling pathway.
Milrinone

Milrinone is a phosphodiesterase-3 (PDE3) inhibitor, which leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP).

milrinone_pathway Milrinone Milrinone PDE3 Phosphodiesterase-3 (PDE3) Milrinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Promotes Ca_Influx Ca2+ Influx PKA->Ca_Influx Increases Contractility Contractility Ca_Influx->Contractility Increases

Milrinone's PDE3 inhibition pathway.
Digoxin

Digoxin, a cardiac glycoside, exerts its primary effect by inhibiting the Na+/K+-ATPase pump.

digoxin_pathway Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ efflux via Ca_in Intracellular Ca2+ NCX->Ca_in Increases Contractility Contractility Ca_in->Contractility Increases Arrhythmias Arrhythmias Ca_in->Arrhythmias Can lead to

Digoxin's Na+/K+-ATPase inhibition pathway.

Discussion and Conclusion

This compound presents a promising safety profile in comparison to established cardiotonic agents. Its unique dual mechanism of action, which enhances both contractility and relaxation, may contribute to its observed lower incidence of arrhythmias and its ability to increase blood pressure, a notable advantage in patients with hypotension.

Dobutamine and milrinone, while effective in increasing cardiac output, are associated with a significant risk of arrhythmias and hypotension. Digoxin's narrow therapeutic window and potential for toxicity necessitate careful patient monitoring.

The available data suggest that istaroxime may offer a safer alternative for the short-term treatment of acute heart failure, particularly in patients with low blood pressure. However, as an investigational drug, further larger-scale clinical trials are required to fully establish its long-term safety and efficacy relative to the current standard of care. The findings from ongoing and future studies will be crucial in determining the ultimate role of istaroxime in the management of heart failure.

References

A Comparative Meta-Analysis of Istaroxime Oxalate in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Istaroxime oxalate (B1200264), a novel intravenous agent for the treatment of acute heart failure (AHF). It offers an objective comparison with other inotropic agents, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Introduction to Istaroxime Oxalate

Istaroxime is a first-in-class intravenous drug currently under investigation for the treatment of acute heart failure syndromes (AHFS).[1][2] It is a steroidal derivative, unrelated to cardiac glycosides, that exhibits both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[2][3] This dual mechanism of action distinguishes it from many currently available treatments for AHF.[4] Istaroxime is administered as an intravenous infusion.

Mechanism of Action of Istaroxime and Comparator Inotropic Agents

Istaroxime's unique therapeutic profile stems from its dual action on two key regulators of cardiac myocyte function: the inhibition of Na+/K+ ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase 2a (SERCA2a).

Istaroxime Signaling Pathway

Istaroxime exerts its effects through two primary mechanisms:

  • Inhibition of Na+/K+ ATPase: By binding to and inhibiting the Na+/K+ ATPase pump on the cardiomyocyte membrane, Istaroxime leads to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger (NCX), leading to an increased influx of calcium ions into the cytoplasm, which enhances myocardial contractility.

  • Stimulation of SERCA2a: Istaroxime also stimulates the activity of SERCA2a, a protein responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum during diastole. It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a. This enhanced calcium reuptake improves diastolic relaxation and makes more calcium available for release in subsequent contractions.

Istaroxime_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLN Phospholamban (PLN) Istaroxime->PLN Relieves Inhibition NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Maintains Na+ gradient for Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ efflux Ca_in Increased Intracellular Ca2+ NCX->Ca_in Increased Ca2+ influx Ca_channel L-type Ca2+ Channel Ca_channel->Ca_in Ca2+ influx Ca_out Ca2+ Na_in->NCX Alters gradient Contraction Myofilament Contraction (Inotropy) Ca_in->Contraction Ca_sr Increased SR Ca2+ Store SERCA2a->Ca_sr Increased Ca2+ reuptake PLN->SERCA2a Inhibits Ca_sr->Ca_in Increased Ca2+ release (subsequent beat) Relaxation Myofilament Relaxation (Lusitropy) Ca_sr->Relaxation

Istaroxime's dual mechanism of action.
Comparator Signaling Pathways

Commonly used inotropic agents in AHF include dobutamine, milrinone (B1677136), and levosimendan, each with a distinct mechanism of action.

  • Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart. This activates adenylyl cyclase, leading to increased cyclic AMP (camp) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various proteins, resulting in increased intracellular calcium and enhanced contractility.

Dobutamine_Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Stimulates Adenylyl_Cyclase Adenylyl Cyclase Beta1_Receptor->Adenylyl_Cyclase Activates cAMP Increased cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction

Dobutamine's signaling pathway.
  • Milrinone: A phosphodiesterase-3 (PDE3) inhibitor. By inhibiting PDE3, milrinone prevents the breakdown of camp, leading to increased camp levels. This results in PKA activation and increased intracellular calcium, similar to dobutamine, but through a different upstream mechanism. Milrinone also causes vasodilation.

Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase-3 (PDE3) Milrinone->PDE3 Inhibits cAMP_breakdown cAMP Breakdown PDE3->cAMP_breakdown cAMP Increased cAMP cAMP_breakdown->cAMP Prevents PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Increased Ca2+ Influx PKA->Ca_Influx Contraction Increased Contraction & Vasodilation Ca_Influx->Contraction

Milrinone's signaling pathway.
  • Levosimendan: A calcium sensitizer (B1316253) that enhances the sensitivity of the cardiac contractile apparatus to calcium by binding to cardiac troponin C in a calcium-dependent manner. It also opens ATP-sensitive potassium channels in vascular smooth muscle, causing vasodilation.

Levosimendan_Pathway cluster_cardiac Cardiomyocyte cluster_vascular Vascular Smooth Muscle Levosimendan_cardiac Levosimendan TroponinC Cardiac Troponin C Levosimendan_cardiac->TroponinC Binds to Ca_Sensitivity Increased Ca2+ Sensitivity TroponinC->Ca_Sensitivity Contraction Increased Contraction Ca_Sensitivity->Contraction Levosimendan_vascular Levosimendan K_ATP ATP-sensitive K+ Channels Levosimendan_vascular->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Levosimendan's signaling pathway.
Comparative Table of Mechanisms of Action

FeatureIstaroximeDobutamineMilrinoneLevosimendan
Primary Target(s) Na+/K+ ATPase, SERCA2aβ1-Adrenergic ReceptorPhosphodiesterase-3 (PDE3)Cardiac Troponin C, ATP-sensitive K+ channels
Effect on Intracellular Calcium Increases cytosolic Ca2+; Enhances SR Ca2+ reuptakeIncreases Ca2+ influxIncreases Ca2+ influxIncreases myofilament sensitivity to Ca2+
Primary Cardiac Effect Inotropic & LusitropicInotropicInotropicInotropic
Vascular Effect MinimalMild VasodilationVasodilationVasodilation
Effect on Myocardial O2 Consumption No significant increaseIncreasesLess increase than β-agonistsNo significant increase

Meta-analysis of Istaroxime Clinical Trial Data

A meta-analysis of randomized controlled trials (RCTs) reveals Istaroxime's significant effects on key hemodynamic and echocardiographic parameters in patients with AHF.

Table of Hemodynamic Effects
ParameterMean Difference (MD) [95% CI]p-valueReference
Systolic Blood Pressure (mmHg) 5.32 [2.28, 8.37]0.0006
Heart Rate (bpm) -3.05 [-5.27, -0.82]0.007
Cardiac Index (L/min/m²) 0.18 [0.11, 0.25]<0.00001
Pulmonary Artery Systolic Pressure (mmHg) -2.30 [-3.20, -1.40]<0.00001
Table of Echocardiographic Parameters
ParameterMean Difference (MD) [95% CI]p-valueReference
Left Ventricular Ejection Fraction (LVEF) (%) 1.06 [0.29, 1.82]0.007
Stroke Volume Index (mL/m²) 3.04 [2.41, 3.67]<0.00001
E/A Ratio -0.39 [-0.58, -0.19]0.0001
Left Ventricular End-Systolic Volume (LVESV) (mL) -11.84 [-13.91, -9.78]<0.001
Left Ventricular End-Diastolic Volume (LVEDV) (mL) -12.25 [-14.63, -9.87]<0.001

Key Clinical Trial Protocols

The following are summaries of the key phase II clinical trials for Istaroxime.

HORIZON-HF Trial Protocol
  • Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-escalation exploratory study.

  • Patient Population: 120 patients with LV systolic dysfunction (LVEF ≤ 35%) admitted for worsening HF.

  • Intervention: Three sequential cohorts of 40 patients were randomized (3:1) to receive a 6-hour infusion of Istaroxime (0.5, 1.0, or 1.5 µg/kg/min) or placebo.

  • Primary Endpoint: Change in pulmonary capillary wedge pressure (PCWP) from baseline.

  • Secondary Endpoints: Changes in other hemodynamic parameters, echocardiographic assessments of LV function, neurohormonal activation, renal function, and myocardial integrity.

SEISMiC Trial Protocol
  • Design: A multinational, multicenter, randomized, double-blind, placebo-controlled safety and efficacy study with two parts (A and B).

  • Patient Population: Patients hospitalized for decompensated heart failure (pre-cardiogenic shock) with persistent hypotension (SBP 70-100 mmHg), congestion, and LVEF ≤ 40%.

  • Intervention: Eligible patients are randomized to receive an IV infusion of Istaroxime (different doses and regimens in Parts A and B) or placebo for up to 60 hours.

  • Primary Efficacy Endpoint: The area under the curve for SBP from baseline to 6 and 24 hours.

  • Secondary Efficacy Endpoints: Various hemodynamic, laboratory, and clinical measures.

Experimental Workflow Diagram

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Measurements (Hemodynamics, Echocardiography, Biomarkers) Consent->Baseline Randomization Randomization (1:1 or 3:1) Baseline->Randomization Infusion_I Istaroxime Infusion (Specified Dose & Duration) Randomization->Infusion_I Istaroxime Arm Infusion_P Placebo Infusion (Matching Duration) Randomization->Infusion_P Placebo Arm Monitoring Continuous Monitoring (Vital Signs, ECG) Infusion_I->Monitoring Infusion_P->Monitoring Measurements Repeat Measurements (Pre-defined Timepoints) Monitoring->Measurements FollowUp Follow-up Period (Safety & Efficacy Assessment) Measurements->FollowUp Analysis Data Analysis FollowUp->Analysis

A generalized clinical trial workflow.

Conclusion

The meta-analysis of this compound clinical trial data demonstrates its potential as a novel therapeutic agent for acute heart failure. Its unique dual mechanism of action, combining Na+/K+ ATPase inhibition and SERCA2a stimulation, translates into beneficial hemodynamic and echocardiographic effects, including improved cardiac contractility and relaxation, increased systolic blood pressure, and a decrease in heart rate. These properties differentiate it from existing inotropic agents. Further large-scale phase III trials are warranted to confirm its long-term safety and efficacy in the management of AHF.

References

Safety Operating Guide

Personal protective equipment for handling Istaroxime oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Istaroxime Oxalate (B1200264)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Istaroxime oxalate. The following procedures and recommendations are designed to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. Although some safety data sheets (SDS) indicate that Istaroxime may have no specific hazards under OSHA, it is crucial to handle it with care to avoid potential risks.[1] The oxalate component, in particular, warrants caution due to the potential for health effects with prolonged or repeated overexposure.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a fume hood or other appropriate exhaust ventilation should be utilized.[1][2]

  • Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the work area.[2]

Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves. Change gloves regularly or immediately if they are torn, punctured, or contaminated.[3]
Eye Protection Safety GogglesUse safety goggles with side-shields to protect against splashes and dust.[2]
Skin and Body Protection Impervious Clothing / Lab CoatWear a lab coat or impervious clothing to prevent skin contact.[2] For activities with a higher risk of exposure, consider a disposable gown made of low-permeability fabric.[3]
Respiratory Protection Suitable RespiratorA respirator is required when dusts are generated.[4] If working outside of a ventilated enclosure where dust or aerosols may be produced, use a suitable respirator.[2]
Health Hazard Information

While some sources classify Istaroxime or its hydrochloride salt as not a hazardous substance, it is essential to be aware of potential hazards, especially those related to oxalates.

Hazard TypeDescription
Acute Exposure May cause irritation to the eyes and skin.[5] Harmful if swallowed or in contact with skin.[4]
Chronic Exposure Chronic exposure to oxalates may lead to circulatory or nervous system issues due to effects on calcium metabolism.[6] Prolonged or repeated overexposure could potentially result in kidney or liver damage.[6]
Carcinogenicity No components of Istaroxime are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1][2]
First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water, removing contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.[2][4]
Skin Contact Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[2] If irritation develops, consult a physician.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Standard Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.

Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) prep_area Prepare Well-Ventilated Work Area (Fume Hood if dust/aerosol is expected) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve/Prepare Solution weigh->dissolve spill_contain Contain Spill weigh->spill_contain If Spill Occurs experiment Perform Experimental Procedure dissolve->experiment dissolve->spill_contain If Spill Occurs decontaminate Decontaminate Work Surfaces experiment->decontaminate experiment->spill_contain If Spill Occurs dispose_waste Dispose of Contaminated Waste (Follow institutional guidelines) decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE Properly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_cleanup Clean Spill Using Appropriate Kit spill_contain->spill_cleanup spill_dispose Dispose of Spill Cleanup Materials as Hazardous Waste spill_cleanup->spill_dispose

Caption: Workflow for safe handling of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent the product from entering drains or water courses.[1][2]

  • Containment and Cleanup: For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material and decontaminate surfaces.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperatures may vary, so consult the supplier's specific instructions.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter the sewer system.

Note: No specific experimental protocols for this compound were found in the provided search results. Researchers should consult relevant literature and institutional safety guidelines for specific experimental methodologies.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。